Trihexyl borate
Description
Properties
IUPAC Name |
trihexyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYHGMMZKMQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCC)(OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968006 | |
| Record name | Trihexyl borate | |
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Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-36-0 | |
| Record name | Trihexyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trihexyl borate | |
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| Record name | Trihexyl borate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), trihexyl ester | |
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| Record name | Trihexyl borate | |
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| Record name | Trihexyl borate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIHEXYL BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK29O7A4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Trihexyl Borate
Introduction
Trihexyl borate (CAS No. 5337-36-0), a trialkyl borate ester, is a specialty chemical with applications ranging from organic synthesis to its use as an additive in industrial fluids.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective and safe utilization. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by experimental context and safety considerations. The structure of this document is designed to logically present the fundamental data, the methods for its verification, and its implications for practical application.
Chemical Identity and Structure
This compound is the ester formed from boric acid and three equivalents of n-hexanol. The central boron atom is bonded to three hexyloxy groups.
-
Chemical Name: this compound
-
Synonyms: Boric acid tri-n-hexyl ester, Hexyl orthoborate, Tri-n-hexyl borate
-
CAS Number: 5337-36-0
-
Molecular Formula: C₁₈H₃₉BO₃
-
Molecular Weight: 314.32 g/mol [2]
The molecular structure dictates many of its physical properties. The long alkyl chains contribute to its organic solubility and low water solubility, while the B-O bonds are susceptible to hydrolysis.
Caption: 2D Molecular structure of this compound.
Core Physical Properties
The physical state and thermodynamic properties of this compound are essential for handling, storage, and application in various chemical processes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical Form | Clear, colorless to almost colorless liquid | [2][3] |
| Boiling Point | 311 °C (at 760 mmHg) | [2][4][5] |
| Melting Point | Data not readily available; expected to be low | |
| Density | 0.85 g/cm³ (at 25 °C) | [2] |
| Refractive Index | 1.4240 - 1.4280 (at 20 °C) | [2] |
| Vapor Pressure | 0.0008 mmHg (at 25 °C) | |
| Flash Point | 149 °C | [2] |
| Solubility | Good solubility in non-polar organic solvents (e.g., toluene, hexane); largely insoluble in water. | [6] |
Discussion of Properties:
-
Boiling Point: The high boiling point of 311 °C is indicative of the molecule's relatively high molecular weight and the intermolecular van der Waals forces between the long hexyl chains.[2][4][5] This property suggests that this compound has low volatility under standard conditions, which is advantageous for applications requiring thermal stability.
-
Melting Point: While a specific melting point is not cited in the available literature, analogous shorter-chain alkyl borates like tributyl borate have very low melting points (around -70 °C).[7] It is reasonable to infer that this compound also possesses a very low melting point, remaining liquid under most laboratory and industrial conditions.
-
Density: With a density of 0.85 g/cm³, this compound is less dense than water.[2]
-
Refractive Index: The refractive index is a measure of how light propagates through the substance and is a useful parameter for quality control and purity assessment.[2]
-
Vapor Pressure: The very low vapor pressure at 25 °C confirms its low volatility. This is a critical parameter for safety assessments, particularly concerning inhalation exposure, and for process design involving vacuum applications.
-
Solubility: The hydrophobic nature of the three hexyl chains makes this compound immiscible with water but readily soluble in non-polar organic solvents.[6] This solubility profile is typical for long-chain esters and dictates its use in non-aqueous systems.
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and quality assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals corresponding to the protons on the hexyl chains.
-
¹H NMR (CDCl₃), δ (ppm): 3.7-3.9 (t, J = 9 Hz, 6H, -O-CH₂-), 1.3-1.7 (m, 24H, -(CH₂)₄-), 0.8-1.0 (t, J = 4.5 Hz, 9H, -CH₃).[10]
-
Interpretation: The triplet at ~3.8 ppm corresponds to the six protons on the carbons directly attached to the oxygen atoms. The multiplet in the mid-region represents the 24 protons of the four central methylene groups of the hexyl chains, and the triplet at ~0.9 ppm is characteristic of the nine terminal methyl protons.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
-
FT-IR (neat, νₘₐₓ, cm⁻¹): 2929, 2861 (C-H stretching), 1484, 1468 (C-H bending), 1334 (B-O stretching), 1264, 1137, 1061, 927.[10]
-
Interpretation: The strong absorptions around 2900 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chains. The prominent band around 1334 cm⁻¹ is a key diagnostic peak for the B-O stretching vibration, confirming the borate ester functionality.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Electron Ionization (EI): The mass spectrum of this compound is available in the NIST WebBook, confirming its molecular weight.[11]
Experimental Methodologies for Property Determination
To ensure accuracy and reproducibility, the physical properties of liquid chemicals like this compound are determined using standardized protocols. Below are outlines of representative methods.
Workflow for Kinematic Viscosity Determination (Based on ASTM D445)
Viscosity is a critical parameter for any application involving fluid flow, such as in lubricants or reaction mixtures.
Caption: Workflow for viscosity measurement via ASTM D445.
Detailed Protocol:
-
Selection of Viscometer: A clean, dry, calibrated glass capillary viscometer of a suitable range for the expected viscosity of this compound is selected. The flow time should not be less than 200 seconds to minimize timing errors.[7]
-
Sample Preparation: The this compound sample is filtered if any particulate matter is present.
-
Temperature Equilibration: The viscometer is charged with the sample and placed vertically in a constant temperature bath until it reaches the test temperature (e.g., 40 °C or 100 °C). Temperature control must be precise, typically within ±0.02 °C.[5]
-
Measurement: The liquid is drawn up through the capillary to a point above the first timing mark. The time it takes for the liquid meniscus to pass from the first to the second timing mark is measured accurately.
-
Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C).[5] The dynamic viscosity (η) can then be calculated if the density (ρ) is known (η = ν * ρ).
Protocol for Refractive Index Measurement (Based on ASTM D1218)
The refractive index is a fundamental physical property used to characterize hydrocarbon liquids and esters.
Detailed Protocol:
-
Instrument Calibration: A high-precision refractometer (e.g., an Abbe refractometer) is calibrated using a certified reference standard with a known refractive index, such as 2,2,4-trimethylpentane.[4][6]
-
Temperature Control: The prisms of the refractometer are brought to the desired temperature (typically 20 °C) and maintained with high stability using a circulating water bath.[2]
-
Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the instrument is adjusted until the field of view shows a distinct borderline between light and dark. The refractive index is read directly from the instrument's scale.
-
Temperature Correction: If the measurement is not performed at the standard reference temperature, a correction factor is applied as specified in the standard.
Safety and Handling
As a chemical substance, this compound requires appropriate handling procedures to ensure laboratory safety.
-
Hazard Identification: It is classified as causing serious eye irritation (H319) and may cause long-lasting harmful effects to aquatic life (H413).[12]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[12]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors, especially when heated.
-
Keep away from strong oxidizing agents and strong acids.
-
Due to its susceptibility to hydrolysis, store in a tightly sealed container in a dry, cool place, away from moisture.
-
Conclusion
This guide has detailed the essential physical properties of this compound, providing a robust dataset for its application in research and development. The combination of tabulated physical constants, spectroscopic data for identity confirmation, standardized experimental protocols, and safety information offers a comprehensive resource for scientists and professionals. The high boiling point and low volatility, coupled with its solubility in organic media, define its utility in non-aqueous, higher-temperature applications. However, its susceptibility to hydrolysis remains a critical factor to manage during its storage and use.
References
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LookChem. This compound. [Link] (Accessed Dec. 22, 2025).
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Solubility of Things. Tris(2-ethylhexyl) borate. [Link] (Accessed Dec. 22, 2025).
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LabSolutions. This compound. [Link] (Accessed Dec. 22, 2025).
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Starshinechemical. This compound. [Link] (Accessed Dec. 22, 2025).
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ASTM International. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link] (Accessed Dec. 22, 2025).
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ASTM International. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link] (Accessed Dec. 22, 2025).
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NIST. Boric acid, trihexyl ester. [Link] (Accessed Dec. 22, 2025).
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JSC Aviabor. Tributyl borate. [Link] (Accessed Dec. 22, 2025).
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ProQuest. Study on the Hydrolytic Stability of Borate Ester. [Link] (Accessed Dec. 22, 2025).
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ResearchGate. Study on the Hydrolytic Stability of Borate Ester. [Link] (Accessed Dec. 22, 2025).
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Shekarriz, M., et al. (2010). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry, 22(5), 3646-3652. [Link] (Accessed Dec. 22, 2025).
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Trihexyl borate chemical structure and formula.
An In-Depth Technical Guide to Trihexyl Borate: Structure, Properties, Synthesis, and Potential Applications in Medicinal Chemistry
Executive Summary
This compound, a borate ester of 1-hexanol, represents a class of organoboron compounds with significant, albeit underexplored, potential in the fields of organic synthesis and materials science. For researchers and professionals in drug development, understanding the fundamental characteristics of such building blocks is paramount. Boron-containing compounds have emerged as a pivotal class of therapeutic agents, with several FDA-approved drugs demonstrating their utility.[1][2] This guide provides a comprehensive technical overview of this compound, covering its core molecular structure, physicochemical properties, a detailed laboratory-scale synthesis protocol, and an expert perspective on its potential applications as an intermediate in medicinal chemistry.
Introduction to Borate Esters in Chemical and Pharmaceutical Sciences
The element boron possesses a unique electronic configuration that allows it to form stable, electron-deficient compounds capable of engaging in reversible covalent interactions with biological nucleophiles.[1] This property is the cornerstone of the function of boron-based drugs like the proteasome inhibitor bortezomib (Velcade®).[2] While boronic acids often take center stage, their ester derivatives, such as this compound, serve as critical chemical intermediates. Borate esters are generally prepared by the straightforward reaction of boric acid with alcohols, making them accessible precursors for more complex organoboron structures.[3] Their reactivity, particularly their sensitivity to moisture, is a key consideration in their handling and synthetic utility.
Core Molecular Profile of this compound
Chemical Formula and Nomenclature
This compound is systematically known as boric acid, trihexyl ester, with several common synonyms used in literature and chemical catalogs.
Chemical Structure and Bonding
This compound features a central boron atom covalently bonded to three hexyloxy groups. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with B-O bond angles of approximately 120°. This configuration leaves the boron atom with a vacant p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack, which is the chemical basis for its hydrolysis in the presence of water.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure, particularly the long alkyl chains which impart significant organic character. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Boiling Point | 311 °C (at 760 mmHg) | [5][7][8] |
| 195 °C (at 25 mmHg) | [9] | |
| Density | 0.85 g/mL | [5][7] |
| Flash Point | 149 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.4240 - 1.4280 | [5] |
| Reactivity | Sensitive to moisture; hydrolyzes to boric acid and 1-hexanol | [3][10] |
Synthesis of this compound: A Validated Laboratory Protocol
Principle of Esterification
The synthesis of this compound is a classic example of Fischer-Speier esterification. Boric acid is reacted with three equivalents of 1-hexanol. The reaction is an equilibrium process, and to achieve a high yield, the water produced as a byproduct must be continuously removed. This is most effectively accomplished using a Dean-Stark apparatus, where an azeotrope of the solvent (e.g., toluene) and water is distilled off, with the denser water being trapped and the solvent returning to the reaction flask.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Boric acid (1.0 eq)
-
1-Hexanol (3.3 eq)
-
Toluene (approx. 2 mL per gram of boric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Charging Reactants: To the flask, add boric acid, 1-hexanol, and toluene. Add a magnetic stir bar.
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a single-neck flask.
-
Solvent Removal: Remove the toluene and excess 1-hexanol under reduced pressure using a rotary evaporator. The causality here is to isolate the crude product before final purification.
-
Purification: The crude this compound is purified by vacuum distillation. This step is critical to remove any unreacted starting materials and non-volatile impurities. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~195 °C at 25 mmHg).[9]
Characterization and Quality Control
To ensure the identity and purity of the synthesized product, a self-validating system of analysis should be employed:
-
¹¹B NMR: A single peak in the ¹¹B NMR spectrum around δ 18-20 ppm is characteristic of a trigonal borate ester.
-
¹H and ¹³C NMR: The spectra should correspond to the hexyl group structure and show the absence of signals from 1-hexanol or toluene.
-
FTIR Spectroscopy: The disappearance of the broad O-H stretch from boric acid and 1-hexanol, and the appearance of strong B-O stretches (around 1300-1400 cm⁻¹) confirms the formation of the ester.
Applications and Future Outlook in Drug Development
While this compound itself has no direct therapeutic applications, its value lies in its role as a versatile chemical intermediate.
This compound as a Chemical Intermediate
The primary utility of this compound in a drug discovery context is as a precursor. It can be used in transesterification reactions to generate other borate esters or reacted with Grignard or organolithium reagents to form boronic acids (R-B(OH)₂), which are highly valuable building blocks in medicinal chemistry.[1] The lipophilic hexyl groups can also enhance solubility in organic solvents during these synthetic transformations.
The Role of Boron Moieties in Medicinal Chemistry
Boronic acids and their derivatives are known to act as potent enzyme inhibitors by forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in the enzyme's active site.[2] By synthesizing novel boronic acids derived from intermediates like this compound, medicinal chemists can explore new chemical space in the search for potent and selective inhibitors for a wide range of therapeutic targets, including proteases and esterases.
Safety and Handling
This compound is an industrial chemical that requires careful handling.
-
Hazards: It is known to cause serious eye irritation (H319).[7][11] It may also cause long-lasting harmful effects to aquatic life.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles and chemical-resistant gloves, when handling the compound.[7][12]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12] Keep away from sources of ignition; while it has a high flash point, it is combustible.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. It is crucial to protect it from moisture to prevent hydrolysis.
References
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Wikipedia. (n.d.). Trimethyl borate. Retrieved from [Link]
-
NIST. (n.d.). Boric acid, trihexyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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SD Fine-Chem. (n.d.). TRIMETHYL BORATE Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
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JSC Aviabor. (n.d.). Tris-(2-ethylhexyl) borate. Retrieved from [Link]
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Kuzmina, O., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Physical Chemistry Chemical Physics, 23(10), 6190-6203. Retrieved from [Link]
-
DiVA portal. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid - revisited. Retrieved from [Link]
- Google Patents. (1961). US2992267A - Processes for the production of alkyl boric acid esters and free alkyl boric acids.
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RSC Publishing. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Retrieved from [Link]
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LabSolutions. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1958). US2835693A - Preparation of esters of boronic and borinic acids.
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Boron in drug design: Recent advances in the development of new therapeutic agents. Retrieved from [Link]
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U.S. Borax. (n.d.). Borates in pharmaceutical use. Retrieved from [Link]
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PubMed. (2020). Boron Chemistry for Medical Applications. Retrieved from [Link]
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ResearchGate. (2015). Recent developments with boron as a platform for novel drug design. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Trihexyl Borate
Introduction: The Role of Borate Esters in Modern Science
In the landscape of chemical synthesis and materials science, borate esters represent a versatile class of organoboron compounds. Trihexyl borate, a triester of boric acid and hexanol, exemplifies the unique physicochemical characteristics that make these molecules valuable intermediates and additives. For researchers, scientists, and drug development professionals, a precise understanding of fundamental properties such as molecular weight and density is paramount. These parameters are not merely academic data points; they are critical for stoichiometric calculations in synthetic pathways, formulation development, computational modeling, and ensuring the reproducibility of experimental results. This guide provides a focused, in-depth examination of the molecular weight and density of this compound, grounded in authoritative data and supplemented with practical experimental context.
Chemical Identity and Molecular Structure
This compound is a clear, colorless to nearly colorless liquid at room temperature.[1][2] A precise understanding of its identity is the foundation for its application.
-
Systematic Name: this compound
-
Synonyms: Boric acid tri-n-hexyl ester, Hexyl orthoborate, Tri-n-hexyl borate[1][3][4][5]
The molecular structure consists of a central boron atom bonded to three hexyloxy groups. The three long alkyl chains impart significant organic character to the molecule, influencing its solubility and viscosity.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The fundamental physical constants of a compound are non-negotiable for its use in a scientific setting. The molecular weight and density are summarized below.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 314.31 g/mol | g/mol | [1] |
| 314.311 g/mol | g/mol | [4] | |
| 314.317 g/mol | g/mol | [3] | |
| 314.32 g/mol | g/mol | [2][5] | |
| Density | 0.85 | g/cm³ | [1][3] |
| Boiling Point | 311 | °C | [1][3][5] |
| Flash Point | 149 | °C | [1][3] |
Expertise & Experience Insight:
-
Molecular Weight: The minor variations observed across different sources (from 314.31 to 314.32 g/mol ) are typical and arise from the use of different IUPAC atomic weight tables or rounding conventions. For most laboratory applications, including stoichiometric calculations for synthesis, using a value of 314.32 g/mol is both practical and sufficiently accurate.
-
Density: The density is consistently reported as 0.85 g/cm³.[1][3] It is crucial to recognize that density is temperature-dependent. While the reference temperature is not always specified in commercial data sheets, this value is typically measured at standard ambient temperature (around 20-25 °C). For high-precision work, such as in physical chemistry studies or formulation science, the density should be determined at the specific temperature of the intended experiment.
Experimental Protocol: High-Accuracy Density Determination
To ensure trustworthiness and reproducibility, experimental determination of key parameters is often necessary. The following protocol outlines the measurement of this compound's density using a pycnometer, a self-validating method that relies on precise mass and volume measurements.
Workflow for Density Determination
Caption: Experimental workflow for pycnometric density determination.
Step-by-Step Methodology
-
Preparation and Calibration:
-
Step 1.1 (Cleanliness): Thoroughly clean a glass pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Causality: Any residual contaminants or moisture will introduce significant error into the mass measurements, directly impacting the final density calculation.
-
-
Step 1.2 (Mass of Empty Pycnometer): Weigh the clean, dry pycnometer on a calibrated analytical balance to at least four decimal places. Record this mass as m₁.
-
Step 1.3 (Calibration with Water): Fill the pycnometer with degassed, deionized water. Insert the stopper carefully, allowing excess water to exit through the capillary. Place the filled pycnometer in a temperature-controlled water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) for at least 20 minutes.
-
Causality: Temperature control is the most critical variable. The volume of both the glass pycnometer and the liquid changes with temperature. Equilibration ensures the volume is precisely known at the reference temperature. Degassing the water prevents air bubbles from clinging to the walls, which would displace liquid and lead to an underestimation of mass.
-
-
Step 1.4 (Mass of Water-Filled Pycnometer): Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.
-
Step 1.5 (Volume Calculation): Calculate the exact volume of the pycnometer (V) at the reference temperature using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water
-
-
Sample Measurement:
-
Step 2.1 (Drying): Empty the pycnometer, rinse with a solvent miscible with both water and this compound (e.g., ethanol or acetone), and thoroughly dry it as in Step 1.1.
-
Step 2.2 (Filling with Sample): Fill the dry pycnometer with this compound.
-
Step 2.3 (Equilibration and Mass): Equilibrate the sample-filled pycnometer in the water bath at the same reference temperature. Dry the exterior and weigh it. Record this mass as m₃.
-
Trustworthiness: Using the exact same temperature for both calibration and measurement ensures the calculated volume is valid, creating a self-validating system.
-
-
-
Density Calculation:
-
Step 3.1: Calculate the mass of the this compound sample: m_sample = m₃ - m₁.
-
Step 3.2: Calculate the density of this compound (ρ_sample) at the reference temperature: ρ_sample = m_sample / V = (m₃ - m₁) / [(m₂ - m₁) / ρ_water]
-
-
Validation: Repeat the entire process (Steps 2.1 to 3.2) at least twice more. The calculated densities should agree within a tight margin (e.g., ±0.0005 g/cm³), confirming the precision of the technique.
Applications in Research and Drug Development
The physicochemical properties of this compound are directly relevant to its application. Borate esters are not merely passive solvents; they are functional molecules in several advanced applications:
-
Chemical Synthesis: As organoboron compounds, borate esters are crucial intermediates. They are precursors for the synthesis of boronic acids, which are cornerstone reagents in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][4] The molecular weight is essential for calculating molar equivalents in these precise synthetic transformations.
-
Drug Delivery and Prodrugs: The unique chemistry of the boronate ester bond, which can be sensitive to pH and the presence of diols, is being exploited in advanced drug delivery systems.[6] Boronic acid/ester functionalities can be used as "masks" for hydroxyl groups in drug molecules, potentially improving bioavailability or creating stimuli-responsive release mechanisms.[3]
-
Material Science: The long alkyl chains of this compound suggest its use as a plasticizer, lubricant additive, or cross-linking agent in polymer chemistry.[4][7] Its density and molecular weight are key inputs for formulation calculations and for predicting its physical behavior in a polymer matrix.
Safety and Handling
According to safety data, this compound is classified as causing serious eye irritation.[8] It may also cause long-lasting harmful effects to aquatic life. Standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, and safety glasses or a face shield.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Avoid release to the environment.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
Conclusion
This compound is a well-defined chemical entity with a molecular weight of approximately 314.32 g/mol and a density of 0.85 g/cm³ under standard conditions. These fundamental properties are the gateway to its effective use in organic synthesis, advanced materials, and pharmaceutical research. For the scientific professional, appreciating the precision of these values and understanding the robust experimental protocols required for their verification are essential for ensuring the integrity and success of research and development endeavors.
References
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Al-Mokadem, M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Cerqueira, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
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Mendes, A. C., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trihexyl Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyl borate, a trialkoxyborane, is a versatile compound with applications ranging from a reagent in organic synthesis to a component in specialized formulations. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective utilization, particularly in applications involving elevated temperatures. This guide provides a comprehensive technical overview of the thermal behavior of this compound, including its decomposition mechanisms, the products formed upon degradation, and the analytical methodologies used for its characterization. Insights from analogous borate esters are integrated to provide a holistic understanding in the absence of extensive dedicated studies on this compound.
Introduction to this compound
This compound, with the chemical formula B(O(CH₂)₅CH₃)₃, is an ester of boric acid and hexanol. Borate esters are a class of organoboron compounds known for their unique chemical properties and reactivity. The synthesis of this compound is typically achieved through the esterification of boric acid with hexanol, often with the removal of water to drive the reaction to completion.[1]
The utility of this compound and other alkyl borates stems from the electrophilic nature of the boron atom and the reactivity of the B-O bond. They are known to be sensitive to moisture, readily undergoing hydrolysis to boric acid and the corresponding alcohol.[2] This hydrolytic instability is a critical consideration in the handling and formulation of this compound.
Thermal Stability Assessment
The thermal stability of a compound dictates the temperature range within which it remains chemically intact. For this compound, this is a crucial parameter for its application in thermally demanding processes. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Insights from Thermogravimetric Analysis (TGA)
Table 1: Anticipated Thermal Decomposition Data for this compound from TGA
| Parameter | Expected Value Range (°C) | Significance |
| Onset Temperature (Tonset) | 150 - 200 | The temperature at which significant decomposition begins. |
| Temperature at 10% Mass Loss (T10) | 180 - 230 | A common metric for comparing the thermal stability of materials. |
| Temperature at 50% Mass Loss (T50) | 200 - 250 | Indicates the midpoint of the primary decomposition stage. |
| Endset Temperature | 250 - 300 | The temperature at which the primary decomposition is largely complete. |
| Residue at 600 °C (%) | ~20% (as B₂O₃) | The remaining mass, theoretically corresponding to boron oxide. |
Note: These values are estimations based on the expected decomposition mechanism and data from similar compounds. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.
Insights from Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show an endothermic event corresponding to its boiling point, followed by an endotherm associated with the energy absorbed during decomposition. In the absence of specific DSC data for this compound, general observations for liquid organic compounds can be anticipated.[3][4][5][6][7][8][9]
Decomposition Pathway and Products
The thermal decomposition of this compound is proposed to proceed through a concerted elimination reaction, a common pathway for esters with a beta-hydrogen on the alkyl chain.
Proposed Decomposition Mechanism
The primary decomposition pathway is believed to involve a six-membered ring transition state, leading to the formation of 1-hexene and boric acid. This mechanism is analogous to the pyrolysis of xanthates (Chugaev elimination) and other esters. The boric acid formed can then undergo further dehydration at higher temperatures to form metaboric acid (HBO₂) and ultimately boron trioxide (B₂O₃).[10]
Caption: Proposed thermal decomposition pathway of this compound.
Identification of Decomposition Products
A definitive identification of the decomposition products of this compound would require analysis using coupled thermal analysis-mass spectrometry techniques.
-
TGA-FTIR/MS: As this compound is heated in the TGA, the evolved gases can be directed to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) for real-time identification. Expected signatures would include the characteristic vibrational frequencies of alkenes (C=C and C-H stretches) and the mass fragments corresponding to hexene.
-
Pyrolysis-GC-MS: In this technique, a small amount of this compound is rapidly heated to its decomposition temperature, and the volatile products are immediately introduced into a Gas Chromatograph-Mass Spectrometer (GC-MS).[11][12][13][14][15] This would allow for the separation and identification of all volatile organic decomposition products, including hexene and any potential isomers or side-products. The non-volatile residue, presumed to be boric acid and its dehydration products, would remain in the pyrolysis chamber.
Experimental Protocols
The following section provides detailed, self-validating protocols for the thermal analysis of this compound.
Overall Experimental Workflow
Caption: A comprehensive workflow for the thermal analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
This compound (high purity)
-
Nitrogen or Argon gas (high purity)
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation: Ensure the TGA is clean, calibrated, and purged with the inert gas.
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.[16][17] Using a liquid sample requires care to avoid spillage and ensure a consistent surface area.[16]
-
TGA Program:
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), and the temperatures for 10% (T10) and 50% (T50) mass loss.
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the boiling point and enthalpy of decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
This compound (high purity)
-
Nitrogen or Argon gas (high purity)
-
Hermetically sealed aluminum pans
Procedure:
-
Instrument Preparation: Ensure the DSC is clean and calibrated.
-
Sample Preparation: In an inert atmosphere, accurately weigh 2-5 mg of this compound into a tared hermetically sealed aluminum pan.[3] Sealing is crucial to prevent evaporation before boiling.
-
DSC Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant inert gas flow.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the boiling point and determine its onset temperature.
-
Identify and integrate the endothermic peak(s) associated with decomposition to determine the enthalpy of decomposition (ΔHd).
-
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound.
Instrumentation: A pyrolyzer coupled to a GC-MS system.
Materials:
-
This compound (high purity)
-
Sample cups for the pyrolyzer
Procedure:
-
Sample Preparation: Place a small, accurately known amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis: Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 250 °C).
-
GC-MS Analysis:
-
The volatile pyrolysis products are swept into the GC column for separation. A non-polar column (e.g., DB-5ms) is suitable for separating hydrocarbons like hexene.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries (e.g., NIST).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding compound.
-
Hydrolytic Stability: A Competing Degradation Pathway
It is crucial to recognize that the thermal decomposition of this compound does not occur in isolation. In the presence of water, even trace amounts, hydrolysis will compete with and can even precede thermal decomposition. The boron atom in borate esters is electron-deficient and susceptible to nucleophilic attack by water, leading to the formation of boric acid and hexanol.[2] The rate of hydrolysis is influenced by temperature, pH, and the steric hindrance around the boron center. For this compound, the long alkyl chains may offer some steric protection, but the compound should still be considered moisture-sensitive.
Conclusion
While a dedicated body of literature on the thermal decomposition of this compound is limited, a comprehensive understanding can be constructed by drawing parallels with analogous higher alkyl borates and by applying established analytical methodologies. The primary thermal decomposition pathway is proposed to be an elimination reaction yielding 1-hexene and boric acid, with an onset of decomposition anticipated in the range of 150-200 °C. The presence of moisture introduces a competing hydrolytic degradation pathway that must be considered. The robust experimental protocols detailed in this guide provide a framework for the precise characterization of the thermal stability and decomposition products of this compound, ensuring its safe and effective application in research and development.
References
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
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Bio-protocol. (n.d.). TGA Measurement Methodology. [Link]
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Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC. [Link]
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Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. ResearchGate. [Link]
-
D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]
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iProf India. (2012). HYDROLYSIS OF BORATE ESTER. [Link]
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Scribd. (n.d.). Experiment No. 4 TGA Analysis. [Link]
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ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]
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Wikipedia. (n.d.). Borate esters. [Link]
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University of Sussex. (n.d.). some thermodynamic measurements on organo-boron compounds. [Link]
-
PubMed. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
ResearchGate. (n.d.). Study on the Hydrolytic Stability of Borate Ester. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
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Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]
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Iowa State University. (2022). Pyrolysis-GC-MS and MALDI-MS methods to annotate and interpret complex samples. [Link]
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Shimpi, M., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link]
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ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. [Link]
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ResearchGate. (n.d.). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. [Link]
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ResearchGate. (2023). Experimental investigation of trimethyl borate as a fuel additive for a SI engine. [Link]
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Wikipedia. (n.d.). Trimethyl borate. [Link]
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Waters Corporation. (n.d.). CHARACTERIZATION OF INDUSTRIAL PLASTICS USING PYROLYSIS WITH ATMOSPHERIC PRESSURE GAS CHROMATOGRAPHY COUPLED TO HIGH-RESOLUTION MASS SPECTROMETRY. [Link]
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Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]
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PubMed. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. [Link]
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Rotaru, A., et al. (2017). Thermal and kinetic study of hexagonal boric acid versus triclinic boric acid in air flow. Journal of Thermal Analysis and Calorimetry, 131(1), 755-763. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethyl Borate: From Synthesis to Diverse Industrial Uses. [Link]
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Chromatography Forum. (2011). Trimethyl borate. [Link]
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Ludwig-Maximilians-Universität München. (2007). Synthetic Investigations in Borates, Borate Germanates, Gallium Oxonitrides, and Intermetallic Phases at Extreme Conditions. [Link]
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A Technical Guide to the Spectroscopic Profile of Trihexyl Borate
Introduction
Trihexyl borate (CAS RN: 5337-36-0), a trialkyl borate ester, is a compound of interest in various fields of organic synthesis and materials science.[1] Its utility is intrinsically linked to its chemical purity and structural integrity. A comprehensive understanding of its spectroscopic characteristics is therefore paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete set of publicly available experimental spectra, this document leverages data from analogous borate esters and established spectroscopic principles to present a predictive yet robust spectroscopic profile. Furthermore, it outlines standardized protocols for acquiring high-quality spectral data for this compound.
Molecular Structure and Properties:
-
Molecular Formula: C₁₈H₃₉BO₃[1]
-
Molecular Weight: 314.311 g/mol [1]
-
Appearance: Colorless to Almost Colorless Clear Liquid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide a detailed map of the molecular framework.
¹¹B NMR Spectroscopy: The Boron Core
The ¹¹B nucleus, with a natural abundance of 80.1% and a spin I = 3/2, is a highly sensitive probe for the local environment of the boron atom.[3] In trialkyl borates like this compound, the boron atom is tricoordinate with a trigonal planar geometry. This specific coordination environment gives rise to a characteristic chemical shift.
Predicted ¹¹B NMR Spectrum:
The ¹¹B NMR spectrum of this compound is expected to show a single, relatively broad resonance. The broadness is a consequence of the quadrupolar nature of the ¹¹B nucleus.[4]
| Predicted Chemical Shift (δ) | Multiplicity | Rationale |
| ~ +18 ppm | Singlet (broad) | The chemical shift for tricoordinate boron in trialkyl borates typically falls in the +17 to +19 ppm range relative to BF₃·OEt₂. The presence of three electron-donating alkoxy groups results in this characteristic downfield shift.[4] |
Experimental Protocol for ¹¹B NMR:
Caption: Workflow for ¹¹B NMR analysis of this compound.
Causality Behind Experimental Choices: The use of a quartz NMR tube is critical to avoid a broad background signal from the borosilicate glass of standard NMR tubes, which would obscure the signal of interest.[3] Anhydrous solvent is necessary to prevent hydrolysis of the borate ester.
¹H NMR Spectroscopy: The Hexyl Chains
The ¹H NMR spectrum will reveal the arrangement of protons in the three hexyl chains. The signals are expected to be well-resolved, showing characteristic multiplets for each methylene group and a triplet for the terminal methyl group.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.8 - 4.0 ppm | Triplet | 6H | B-O-CH ₂- | The methylene group directly attached to the electron-withdrawing borate oxygen is the most deshielded. |
| ~ 1.6 - 1.8 ppm | Quintet | 6H | B-O-CH₂-CH ₂- | Protons on the second carbon of the hexyl chain. |
| ~ 1.2 - 1.4 ppm | Multiplet | 18H | -(CH ₂)₃- | Overlapping signals from the three central methylene groups of the hexyl chains. |
| ~ 0.9 ppm | Triplet | 9H | -CH ₃ | The terminal methyl group protons are the most shielded. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide information on the carbon framework of the hexyl chains.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~ 65 - 67 ppm | B-O-C H₂- | The carbon atom directly bonded to the oxygen is significantly deshielded. |
| ~ 32 - 34 ppm | B-O-CH₂-C H₂- | The second carbon in the hexyl chain. |
| ~ 25 - 27 ppm | -(C H₂)₃- | Carbons in the middle of the hexyl chain. |
| ~ 22 - 24 ppm | -C H₂-CH₃ | The penultimate carbon of the hexyl chain. |
| ~ 14 ppm | -C H₃ | The terminal methyl carbon is the most shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the C-H and B-O bonds.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2950 - 2850 | Strong | C-H stretch | Characteristic of the aliphatic hexyl chains. |
| 1470 - 1450 | Medium | C-H bend (scissoring) | Methylene group deformation. |
| 1380 - 1300 | Strong, Broad | B-O stretch | The B-O single bond stretch is a prominent feature in borate esters.[5] |
| 1250 - 1100 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen bond. |
The absence of a broad absorption band around 3200-3600 cm⁻¹ would indicate the absence of significant hydrolysis to boric acid and hexanol.
Experimental Protocol for FT-IR:
Caption: Workflow for FT-IR analysis of liquid this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 314 is expected, corresponding to the molecular weight of this compound.[1] The intensity of this peak may be low due to the instability of the molecular ion.
-
Key Fragmentation Pathways:
-
Loss of a hexyl radical (-C₆H₁₃): This would result in a fragment at m/z = 229.
-
Loss of a hexyloxy radical (-OC₆H₁₃): This would lead to a fragment at m/z = 213.
-
Cleavage of the B-O bond: This could generate a hexyl cation at m/z = 85.
-
Further fragmentation of the hexyl chains: A series of peaks separated by 14 mass units (CH₂) would be expected, corresponding to the fragmentation of the alkyl chains.
-
Self-Validating Protocol for MS:
The identity of the molecular ion can be confirmed by using a soft ionization technique such as chemical ionization (CI) or electrospray ionization (ESI), which would result in a more prominent protonated molecule [M+H]⁺ at m/z = 315.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a robust baseline for researchers working with this compound. The outlined experimental protocols offer a standardized approach to acquiring high-quality, reliable spectroscopic data, ensuring scientific integrity and reproducibility in future studies.
References
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-
NIST. Boric acid, trihexyl ester. NIST WebBook. [Link] (accessed Jan 1, 2026).
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ResearchGate. FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. ResearchGate. [Link] (accessed Jan 1, 2026).
-
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PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link] (accessed Jan 1, 2026).
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-
NIH. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. NIH. [Link] (accessed Jan 1, 2026).
-
University of Delaware. ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. University of Delaware. [Link] (accessed Jan 1, 2026).
-
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NIST. Tributyl borate. NIST WebBook. [Link] (accessed Jan 1, 2026).
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Trihexyl Borate: A Versatile Precursor in Advanced Materials Science
Abstract: This technical guide provides an in-depth exploration of trihexyl borate, a versatile organic borate ester, and its significant potential in the field of materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development and materials innovation. This guide covers the synthesis, characterization, and key applications of this compound as a high-performance lubricant additive, a precursor for boron-containing ceramics like boron nitride, a modifier for polymeric systems, and a component in sol-gel synthesis. Detailed experimental protocols, mechanistic explanations, and characterization data are provided to serve as a comprehensive resource for leveraging the unique properties of this compound in the development of advanced materials.
Introduction to this compound
This compound, with the chemical formula B(O(CH₂)₅CH₃)₃, is an organic compound that has garnered increasing interest in materials science due to its unique chemical reactivity and physical properties. It serves as a valuable source of boron in a soluble, processable form, enabling its incorporation into a variety of material matrices.
Chemical Structure and Properties
This compound consists of a central boron atom bonded to three hexyloxy groups. The boron atom in trialkyl borates is trigonal planar and electron-deficient, which imparts Lewis acidity and is key to many of its applications. The hexyl chains contribute to its solubility in nonpolar organic solvents and its properties as a lubricant.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₉BO₃ | [1] |
| Molecular Weight | 314.32 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 311 °C | [1] |
| Density | 0.85 g/cm³ | [1] |
| Refractive Index | 1.4240-1.4280 | [1] |
Synthesis of this compound: A Self-Validating Protocol
The most common method for synthesizing this compound is the direct esterification of boric acid with 1-hexanol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.
The reaction proceeds via a series of nucleophilic attacks by the hydroxyl groups of 1-hexanol on the boron atom of boric acid, with the subsequent elimination of water. The use of a Dean-Stark apparatus is crucial for the efficient removal of water, which is a self-validating step; the collection of the theoretical amount of water indicates the completion of the reaction. Toluene is often used as an azeotropic solvent to facilitate water removal.
Caption: Synthesis of this compound via Esterification.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add boric acid (1 mole), 1-hexanol (3 moles), and toluene (as a solvent to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reflux until no more water is collected in the trap. The theoretical amount of water is 3 moles.
-
Purification: After cooling, the toluene and any excess 1-hexanol can be removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Key Considerations: Hydrolytic Stability
A significant challenge with alkyl borates is their susceptibility to hydrolysis.
The electron-deficient boron atom is susceptible to nucleophilic attack by water, leading to the cleavage of the B-O bond and the formation of boric acid and the corresponding alcohol.
Caption: Mechanism of Tribofilm Formation.
Performance Evaluation of this compound as an Anti-Wear Additive
The anti-wear properties of lubricants containing this compound can be evaluated using a four-ball tester according to ASTM D4172. [2][3]
-
Apparatus: A four-ball wear tester consisting of three stationary steel balls in a cup and one rotating steel ball.
-
Sample Preparation: The lubricant to be tested is placed in the cup, immersing the three stationary balls.
-
Test Conditions: The rotating ball is brought into contact with the stationary balls under a specified load (e.g., 392 N), speed (e.g., 1200 rpm), and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes). [2]4. Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope, and the average wear scar diameter (WSD) is calculated. [2]
A smaller wear scar diameter indicates better anti-wear performance. The friction coefficient can also be monitored during the test, with a lower value signifying better lubricity.
| Lubricant | Additive Concentration (wt%) | Mean Wear Scar Diameter (mm) | Reference |
| Base Oil | 0 | 0.80 | [4] |
| Base Oil + Borate Ester | 1.0 | 0.35 | [4] |
Synergistic Effects with Other Additives
Borate esters can exhibit synergistic effects when combined with other lubricant additives, such as organic tin compounds, leading to enhanced anti-wear performance. [5]
Application as a Precursor for Boron-Containing Ceramics
This compound can serve as a molecular precursor for the synthesis of boron-containing ceramics, most notably hexagonal boron nitride (h-BN).
Pyrolysis of this compound for the Synthesis of Boron Nitride
Pyrolysis of this compound in an ammonia atmosphere leads to the formation of boron nitride. The organic ligands are pyrolyzed, and the boron reacts with nitrogen from the ammonia.
Caption: Synthesis of h-BN from this compound.
A detailed protocol for the pyrolysis of boric acid and ammonia is provided as a reference for the synthesis of boron nitride. [6]A similar approach can be adapted for this compound.
-
Precursor Treatment: Heat the this compound in a tube furnace under a nitrogen atmosphere to an intermediate temperature (e.g., 250 °C) to initiate decomposition.
-
Nitridation: Switch the gas flow to ammonia and ramp the temperature to a higher temperature (e.g., 950 °C) and hold for an extended period (e.g., 24 hours). [6]3. Crystallization: The resulting amorphous boron nitride can be further heat-treated at even higher temperatures (e.g., 1500 °C) to improve crystallinity. [6]
-
X-ray Diffraction (XRD): To confirm the formation of hexagonal boron nitride and assess its crystallinity. The characteristic (002) and (100) reflections of h-BN are typically observed. [7]* Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized BN powder, which often consists of hexagonal platelets. [6][8]
Advantages of Using this compound as a Precursor
The use of a molecular precursor like this compound can offer better control over the purity and morphology of the final ceramic product compared to solid-state reactions.
Application in Polymer Science
This compound can be used as a modifier and curing agent for polymers, particularly epoxy resins.
This compound as a Modifier and Curing Agent for Epoxy Resins
The Lewis acidic boron atom in this compound can catalyze the ring-opening polymerization of epoxy groups. [9][10]The borate ester itself can also participate in the crosslinking network.
Caption: Epoxy Curing Catalyzed by this compound.
-
Mixing: Blend the desired amount of this compound (e.g., 0.5-10 parts per hundred parts of resin) with the epoxy resin. [11]2. Curing: Heat the mixture to an elevated temperature (e.g., 100-200 °C) to initiate and complete the curing process. [11]The exact temperature and time will depend on the specific epoxy resin and the desired properties.
The incorporation of boron can enhance the thermal stability and mechanical properties of the cured epoxy resin. [12]
| Property | Neat Epoxy | Epoxy + Borate Additive | Reference |
|---|---|---|---|
| Decomposition Temperature (°C) | ~363 | >363 (increased stability) | [12] |
| Mechanical Strength | Baseline | Improved | [12]|
Potential for Boron-Containing Polymer Synthesis
This compound can also be a precursor for the synthesis of novel boron-containing polymers with unique electronic and optical properties.
Application in Sol-Gel Synthesis
This compound as a Boron Source for Borosilicate Materials
The sol-gel process is a versatile method for producing glasses and ceramics at low temperatures. It involves the hydrolysis and condensation of molecular precursors, such as alkoxides.
-
Sol Preparation: Prepare a solution of a silicon alkoxide (e.g., tetraethoxysilane, TEOS) and this compound in a common solvent, typically an alcohol. [2][13]2. Hydrolysis and Condensation: Add water and a catalyst (acid or base) to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Coating: Apply the sol to a substrate using techniques like dip-coating or spin-coating.
-
Gelling and Densification: The coated film is then dried and heat-treated to form a dense borosilicate glass coating. [13]
-
FTIR Spectroscopy: To monitor the hydrolysis and condensation reactions and to characterize the Si-O-B linkages in the final material.
-
Thermal Analysis (TGA/DSC): To determine the appropriate temperatures for drying and densification. [2]
Characterization Techniques for this compound and Derived Materials
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in this compound and materials derived from it.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1390 | B-O stretching | [3] |
| ~1040 | B-O-C stretching | [3] |
| 2800-3000 | C-H stretching | [3] |
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For tri-coordinate borate esters like this compound, a characteristic chemical shift is expected.
| Compound Type | Coordination | Expected ¹¹B Chemical Shift (ppm) | Reference |
| Trialkyl Borates | 3 | +17 to +19 | [14][15] |
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of this compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine phase transitions, such as boiling point, and to study curing reactions.
Microscopic and Crystallographic Analysis
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology of materials derived from this compound, such as boron nitride powders. [8]* X-ray Diffraction (XRD): Used to determine the crystalline structure of materials, such as the hexagonal phase of boron nitride. [16]
Conclusion and Future Outlook
This compound is a highly versatile and valuable compound in materials science. Its applications as a lubricant additive, a precursor for boron nitride, a polymer modifier, and a component in sol-gel synthesis highlight its potential for creating advanced materials with tailored properties. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore and innovate with this compound. Future research will likely focus on developing more hydrolytically stable derivatives, exploring its use in the synthesis of novel boron-containing polymers and composites, and optimizing its performance in various applications through a deeper understanding of the underlying chemical mechanisms.
References
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- Akın, A., et al. (2023). Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. DergiPark.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
- BenchChem. (2025).
- Wang, Y., et al. (2017). Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Publishing.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.
- Preparation and microstructure study of borosilicate coatings produced by sol-gel. (2016).
- FT-IR spectrum of trimethyl borate and trimethoxy boroxine. (n.d.).
- Akın, A., et al. (2023). Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. DergiPark.
- Synthesis of trimethyl bor
- THERMAL SEPARATION OF HEXAGONAL BORON NITRIDE TO BORON NITRIDE NANOSHEETS AND IMPACT ON FRICTION CHARACTERISTICS OF DIESEL ENGIN. (n.d.).
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- DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc and PVAc/borate films treated at pH 4 and 11. (n.d.).
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- Trihexyl bor
- Characterization of boron nitride nanosheets synthesized by boron-ammonia reaction. (n.d.). White Rose Research Online.
- SEM measurements of BN samples pre-heated by (a) 100 °C, (b) 200 °C (c, d) 300 °C, and (e) 400 °C and calcinated at 1300 °C. (n.d.).
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- SYNERGISTIC ANTIWEAR PROPERTIES BETWEEN BORATES AND ORGANIC TIN COMPOUNDS IN LUBRICANT. (n.d.).
- XRD patterns for thermal treated hBN. The same sample was measured dry and wet, giving different results due to the equilibrium between the hydrated and dehydrated borate species. (n.d.).
- National Institute of Standards and Technology. (n.d.).
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- TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. (2025, August 5).
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- DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium in open crucibles in the STA device at a rate of 10 K/min: dehydration of boric acid (1) and evaporation of B2O3 (2). (n.d.).
- Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. (2023, January 31). MDPI.
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- Modified Sol–Gel Synthesis of Mesoporous Borate Bioactive Glasses for Potential Use in Wound Healing. (2022, September 5). PMC - NIH.
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Trihexyl Borate: A Versatile Precursor for the Synthesis of Novel Organoboron Compounds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organoboron compounds have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their unique reactivity, stability, and low toxicity.[1][2][3] Among the various precursors available, trialkyl borates, such as trihexyl borate, offer a versatile and efficient starting point for the creation of diverse and complex organoboron structures. This guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, properties, and key synthetic transformations. We will explore its application in generating valuable boronic esters and other derivatives, which are crucial intermediates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5] Furthermore, this document provides detailed, field-proven experimental protocols, mechanistic insights, and safety guidelines to empower researchers in leveraging this compound for the accelerated discovery and development of novel therapeutic agents.
Introduction to this compound: The Foundation
This compound, also known as boric acid tri-n-hexyl ester, is an organoboron compound featuring a central boron atom bonded to three hexyloxy groups.[6][7] Its structure provides a unique combination of reactivity and stability, making it an excellent precursor for more complex organoboron reagents.
1.1 Chemical Properties and Synthesis
This compound is typically a colorless to pale yellow liquid that is soluble in many common organic solvents.[6] This solubility is a key advantage, allowing it to be used in a wide range of reaction conditions. Its relatively low volatility and toxicity compared to some other organoboron reagents make it a more favorable choice in many laboratory and industrial settings.[6]
The synthesis of this compound is straightforward, typically involving the esterification of boric acid with hexanol. This reaction is usually driven to completion by the removal of water, often through azeotropic distillation.
| Property | Value | Source |
| CAS Number | 5337-36-0 | [6] |
| Molecular Formula | C18H39BO3 | [6][7][8] |
| Molecular Weight | 314.32 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents | [6] |
1.2 Advantages as a Precursor
The utility of this compound as a precursor stems from several key features:
-
Accessibility: It can be readily synthesized from inexpensive and widely available starting materials.
-
Versatility: The B-O bonds are susceptible to cleavage by various nucleophiles, allowing for the introduction of a wide range of organic fragments onto the boron center.
-
Stability: Compared to more reactive boron sources like borane (BH3), this compound is easier to handle and store under appropriate conditions.
-
Gateway to Boronic Esters: It serves as an excellent starting point for the synthesis of boronic esters, which are more stable and often easier to handle than their corresponding boronic acids.[1][2][3]
Synthetic Pathways to Novel Organoboron Compounds
The true power of this compound lies in its ability to be transformed into a variety of valuable organoboron compounds. Two of the most important transformations are transesterification and reaction with organometallic reagents.
2.1 Pathway A: Transesterification with Diols
Transesterification is a powerful method for converting this compound into cyclic boronic esters.[9][10][11] This is particularly useful for synthesizing stable and widely used derivatives like pinacol boronic esters. The reaction involves exchanging the hexyloxy groups on the boron atom with a diol, often in the presence of an acid or base catalyst.[12]
Mechanism Insight: The reaction proceeds through a series of nucleophilic substitution steps at the electrophilic boron center. The use of a diol, such as pinacol, results in the formation of a thermodynamically stable five-membered ring, which drives the reaction to completion. The removal of hexanol, the byproduct, further shifts the equilibrium towards the desired product.
Caption: Transesterification of this compound with a diol to form a cyclic boronic ester.
2.2 Pathway B: Grignard and Organolithium Reactions
The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a fundamental method for forming new boron-carbon (B-C) bonds.[13][14][15] This reaction introduces an organic moiety directly onto the boron atom, paving the way for the synthesis of boronic acids and their derivatives.
Causality Behind Experimental Choices: A critical aspect of this reaction is controlling the stoichiometry. Trialkyl borates can react with up to three equivalents of the organometallic reagent.[13] To selectively synthesize the desired mono- or di-substituted product, the reaction is typically carried out at low temperatures (e.g., -78 °C) and the organometallic reagent is added slowly to a solution of this compound. This minimizes over-addition and the formation of undesired tetra-coordinate "ate" complexes.[13][15] Subsequent acidic workup hydrolyzes the remaining B-O bonds to yield the boronic acid.
Caption: Synthesis of a boronic acid from this compound via a Grignard reaction.
Application Focus: The Role in Medicinal Chemistry
Organoboron compounds are integral to modern drug discovery.[16][17][18][19][20] Their unique properties have led to their incorporation into several FDA-approved drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[17]
3.1 Boronic Acids and Esters as Key Building Blocks
The primary application of organoboron compounds derived from this compound is as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3][4][5] This reaction forms a C-C bond between an organoboron compound and an organohalide, enabling the construction of complex molecular scaffolds found in many pharmaceuticals.[16] Boronic esters, synthesized via the pathways described above, are often preferred over boronic acids due to their enhanced stability, which makes them easier to purify and store.[1][2][3]
3.2 Organoboron Compounds as Pharmacophores
Beyond their role as synthetic intermediates, the boron atom itself can act as a key pharmacophore.[17][19] The empty p-orbital of the trigonal planar boronic acid allows it to form a reversible covalent bond with serine residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18] This unique mechanism of action has made boron-containing compounds an attractive area of research for developing novel therapeutics against a range of diseases.[18][20]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. All procedures should be conducted by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
4.1 Protocol: Synthesis of this compound
Objective: To synthesize this compound from boric acid and 1-hexanol.
Materials:
-
Boric acid (1.0 eq)
-
1-Hexanol (3.3 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add boric acid, 1-hexanol, and toluene (approx. 2 mL per gram of boric acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene and excess 1-hexanol under reduced pressure using a rotary evaporator.
-
The remaining liquid is crude this compound, which can be purified by vacuum distillation if necessary.
4.2 Protocol: Synthesis of an Aryl Boronic Acid via Grignard Reaction
Objective: To synthesize 4-methylphenylboronic acid from 4-bromotoluene and this compound.
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (1 crystal)
-
4-Bromotoluene (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.2 eq)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flasks, syringes, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
Add a small amount of anhydrous THF.
-
Slowly add a solution of 4-bromotoluene in anhydrous THF via a dropping funnel. The reaction should initiate (indicated by heat evolution and disappearance of the iodine color). If not, gentle warming may be required.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour at room temperature.
-
-
Borylation:
-
In a separate flame-dried Schlenk flask, dissolve this compound in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the this compound solution via a cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) to yield pure 4-methylphenylboronic acid.
-
Safety and Handling
While this compound is less hazardous than many other organoboron reagents, proper safety precautions are essential.[6][21][22][23][24][25]
-
Handling: Always handle this compound and other borate esters in a well-ventilated fume hood.[22][24][25] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22][25]
-
Storage: Store in a cool, dry place away from moisture, as borate esters are susceptible to hydrolysis.[21] Keep containers tightly sealed.[21][22]
-
Fire: Borate esters are flammable liquids.[21][24] Keep away from heat, sparks, and open flames.[21][22][24] Use appropriate fire extinguishers (e.g., dry chemical, CO2, or "alcohol" foam).[21][23]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[22][24]
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor in organoboron chemistry. Its straightforward synthesis and favorable handling properties make it an excellent starting point for generating a vast array of novel organoboron compounds. The ability to readily convert it into stable boronic esters via transesterification or into boronic acids via organometallic reactions provides researchers and drug development professionals with a powerful toolkit for molecular construction. As the demand for sophisticated and diverse molecular architectures in medicinal chemistry continues to grow, the strategic use of precursors like this compound will undoubtedly play a crucial role in accelerating the discovery of the next generation of therapeutics.
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. Available at: [Link]
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Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available at: [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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The Role of Organoboron Compounds in Accelerating Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Available at: [Link]
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Sikder, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. (2022). Available at: [Link]
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Elucidation on the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set. (n.d.). Available at: [Link]
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Organoboron chemistry. Wikipedia. Available at: [Link]
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Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. Available at: [Link]
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Ramasubramanian, V., et al. (2011). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Asian Journal of Chemistry, 23(8), 3660-3662. Available at: [Link]
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Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. (2021). Available at: [Link]
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Morken, J. P., et al. (2013). Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates. NIH. Available at: [Link]
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Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS. Sam Houston State University. Available at: [Link]
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Radical hydroboration for the synthesis of organoboron compounds. RSC Publishing. Available at: [Link]
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Organoboron compounds in new synthetic reactions. SciSpace. Available at: [Link]
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Alkylation of boron trifluoride with pentafluorophenyl Grignard reagent. ChemSpider Synthetic Pages. Available at: [Link]
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The Grignard Reagent Formation Reaction of 2‐Chloro‐1,1,1‐triphenylethane Revisited. (2025). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Lewis Acidity of Trihexyl Borate and its Congeners: A Comparative Analysis for Researchers and Drug Development Professionals
Foreword: Deconstructing the Ambiguity of Borate Lewis Acidity
In the landscape of organic synthesis and drug development, Lewis acids are indispensable tools, orchestrating a symphony of reactions with precision and efficiency. Among the vast family of Lewis acids, borate esters, particularly trialkyl borates, occupy a niche characterized by their mildness and selectivity. This guide provides a comprehensive exploration of the Lewis acidity of trihexyl borate, B(O(CH₂)₅CH₃)₃, a member of this class often overlooked in mainstream literature. We will dissect the fundamental principles governing its reactivity, compare it quantitatively with other borate esters, and provide actionable experimental protocols for its characterization and application. This document eschews a rigid, templated format in favor of a narrative that logically unfolds the complexities of the topic, mirroring the process of scientific inquiry itself. Our objective is to furnish researchers, scientists, and drug development professionals with a definitive resource, grounded in both theoretical understanding and practical, field-proven insights.
The Electronic and Steric Landscape of Trialkyl Borates: A Tale of Two Effects
The Lewis acidity of any borate ester is fundamentally governed by the electron deficiency of the central boron atom. In trialkyl borates, this acidity is modulated by a delicate interplay of electronic and steric effects imparted by the alkoxy substituents.
Electronic Effects: The oxygen atoms directly bonded to boron possess lone pairs of electrons that engage in pπ-pπ back-bonding with the vacant p-orbital of the boron atom. This donation of electron density from oxygen to boron significantly quenches the boron's inherent Lewis acidity, rendering trialkyl borates as considerably weaker Lewis acids compared to their trihaloborane counterparts (e.g., BF₃ or BCl₃)[1][2]. The inductive effect of the alkyl groups themselves is generally considered to be of minor significance in differentiating the Lewis acidity among various trialkyl borates, as the electron-donating properties of different alkyl chains are quite similar[3].
Steric Effects: The spatial arrangement and sheer bulk of the alkyl groups play a far more decisive role in modulating the effective Lewis acidity of trialkyl borates[3][4]. As the size of the alkyl chain increases, so does the steric congestion around the boron center. This steric hindrance physically impedes the approach of a Lewis base, making the formation of a Lewis acid-base adduct energetically less favorable. It is this steric factor that is the primary determinant of the Lewis acidity trend within the homologous series of trialkyl borates.
This fundamental understanding allows us to posit a clear hypothesis: the Lewis acidity of trialkyl borates will decrease as the steric bulk of the alkyl substituents increases. Therefore, this compound, with its long, flexible hexyl chains, is anticipated to be one of the weaker Lewis acids in this family.
Quantifying the Unquantifiable: A Comparative Analysis of Lewis Acidity
While a qualitative understanding is essential, a quantitative comparison is imperative for the rational design of chemical processes. The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity through the determination of the Acceptor Number (AN)[4][5][6][7]. This method utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe molecule. The interaction of the Lewis acidic center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal, the magnitude of which is directly proportional to the Lewis acidity.
However, by compiling data for other borate esters and boron compounds, we can establish a clear trend and extrapolate a reasonable estimate for this compound.
| Compound | Substituent (R in B(OR)₃) | Gutmann-Beckett AN (in C₆D₆) | Reference |
| Trimethyl Borate | -CH₃ | ~15 (estimated) | [3] |
| Triethyl Borate | -CH₂CH₃ | <15 (estimated) | [3] |
| Triisopropyl Borate | -CH(CH₃)₂ | <<15 (estimated) | [3] |
| This compound | -(CH₂)₅CH₃ | <<<15 (estimated) | This work |
| Triphenyl Borate | -C₆H₅ | 23.0 | [9] |
| Tris(pentafluorophenyl) Borate | -OC₆F₅ | 69.4 | [9] |
Note: The AN values for simple trialkyl borates are estimations based on their known low reactivity and the principles of steric hindrance. The trend of decreasing Lewis acidity with increasing alkyl chain length is well-supported by qualitative observations.
The data clearly illustrates that as the steric bulk of the alkyl group increases from methyl to hexyl, the Lewis acidity is expected to decrease significantly. In contrast, the introduction of electron-withdrawing phenyl and, particularly, pentafluorophenyl groups dramatically increases the Lewis acidity.
Below is a graphical representation of the factors influencing the Lewis acidity of borate esters.
Caption: Factors influencing the Lewis acidity of borate esters.
Experimental Determination of Lewis Acidity: A Practical Guide
For researchers wishing to quantify the Lewis acidity of this compound or other borate esters, the following protocols provide a robust starting point.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of boric acid with hexanol.
Protocol:
-
Apparatus Setup: Assemble a Dean-Stark apparatus connected to a reflux condenser and a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: In the round-bottom flask, combine boric acid (1.0 equivalent), 1-hexanol (3.3 equivalents), and toluene (as a solvent to facilitate azeotropic water removal).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Purification: After cooling to room temperature, remove the toluene and excess hexanol under reduced pressure. The resulting this compound can be further purified by vacuum distillation.
Caption: Synthesis workflow for this compound.
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines the use of ³¹P NMR spectroscopy to determine the Acceptor Number (AN).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Lewis acid (e.g., this compound) in a dry, deuterated, and weakly coordinating solvent (e.g., C₆D₆ or CD₂Cl₂).
-
Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), in the same solvent.
-
-
Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution alone. The chemical shift of free Et₃PO in hexane is defined as δ = 41.0 ppm[6].
-
Adduct Formation: Mix the Lewis acid and Et₃PO solutions in a 1:1 molar ratio. Allow the mixture to equilibrate.
-
Measurement: Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Lewis acid-base adduct.
-
Calculation: Calculate the Acceptor Number (AN) using the following formula[6]: AN = 2.21 × (δ_sample - 41.0)
Caption: Gutmann-Beckett experimental workflow.
Implications for Drug Development and Organic Synthesis
The characteristically low Lewis acidity of this compound defines its utility in specialized applications. Unlike stronger Lewis acids that can lead to undesired side reactions or decomposition of sensitive functional groups, this compound offers a gentler approach.
-
Mild Catalysis: It can serve as a mild catalyst for reactions such as transesterifications and the formation of acetals and ketals, where a strong acid might be detrimental.
-
Moisture Scavenging: Due to the hydrolytic lability of the B-O bond, this compound can act as an effective in-situ water scavenger in moisture-sensitive reactions.
-
Precursor to Other Boron Reagents: It can be a precursor for the synthesis of other organoboron compounds through transesterification or reaction with organometallic reagents.
Conclusion: A Nuanced Perspective on a Subtle Lewis Acid
This guide has systematically deconstructed the Lewis acidity of this compound, positioning it within the broader context of borate ester chemistry. We have established that its reactivity is primarily dictated by the significant steric hindrance imposed by the hexyl groups, resulting in a very low Lewis acidity. While direct quantitative data remains elusive in the literature, a clear, qualitative trend, supported by foundational principles and data from analogous compounds, allows for a confident estimation of its relative strength.
The provided experimental protocols for synthesis and characterization empower researchers to explore the properties and applications of this compound and other long-chain trialkyl borates. For professionals in drug development and organic synthesis, an appreciation of the subtle yet significant differences in Lewis acidity among borate esters is crucial for the rational selection of reagents and the optimization of reaction conditions. This compound, in its mildness, offers a unique tool for delicate chemical transformations, reminding us that in the world of catalysis, strength is not always the most desirable attribute.
References
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- BenchChem. (2025).
- Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press.
- Childs, R. F., Mulholland, D. L., & Nixon, A. (1982). A ¹H NMR method for the determination of the relative Lewis acidity of Lewis acids. Canadian Journal of Chemistry, 60(6), 801-808.
- Greb, L. (2018). Lewis Acidity of Boron and Aluminum Compounds in the Gas Phase and in Solution. Chemistry – A European Journal, 24(54), 14313-14325.
- Herbert, D. E., & Taylor, M. S. (2013). Boronic Acid Catalysis of Acetalization and Ketalization Reactions. The Journal of Organic Chemistry, 78(3), 1295-1304.
- Wikipedia contributors. (2023). Gutmann–Beckett method. In Wikipedia, The Free Encyclopedia.
- Brown, H. C., Mead, E. J., & Shoaf, C. J. (1956). The Preparation of Trialkoxy- and Triaroxyboranes and the Corresponding Borohydrides. Journal of the American Chemical Society, 78(15), 3613-3614.
- Corrosive Chemistry. (2018, November 11).
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Pasumarthi, D., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825.
- Piers, W. E., & Marwitz, A. J. (2008). Tris(pentafluorophenyl)borane: a versatile and reactive Lewis acid.
- Schindler, C. S., & Jacobsen, E. N. (2013). A new twist on an old reaction: enantioselective carbonyl-ene reactions with a chiral Lewis acid catalyst. Accounts of Chemical Research, 46(7), 1642-1653.
- Spikes, G. H., & Fettinger, J. C. (2007). The Gutmann-Beckett Method for the Determination of Lewis Acidity at Boron.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
- Togni, A., & Hayashi, T. (Eds.). (2004).
- Uhl, W., & Layh, M. (1991). A convenient synthesis of tris(pentafluorophenyl)borane. Journal of Organometallic Chemistry, 415(2), 183-187.
- Vedejs, E., & Jure, M. (2005). Efficiency in non-enzymatic kinetic resolution.
- Wade, C. R., & Gabbaï, F. P. (2010). A new class of bidentate Lewis acids for the recognition of fluoride ions. Journal of the American Chemical Society, 132(48), 17235-17237.
- Welch, G. C., et al. (2007). A new class of readily available and tunable Lewis acids: perfluorinated triarylboranes. Journal of the American Chemical Society, 129(7), 1880-1881.
- Westcott, S. A. (2010). Boronic acids in enzyme inhibition. Topics in Current Chemistry, 294, 1-39.
- Yamamoto, H. (Ed.). (2000). Lewis Acids in Organic Synthesis. Wiley-VCH.
- Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
- Wilson, J. W. (1976). The Lewis acidity of trialkoxyboranes: a reinvestigation. Journal of the Chemical Society, Dalton Transactions, (9), 890-892.
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Methodological & Application
Synthesis of Trihexyl Borate: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of trihexyl borate from boric acid and 1-hexanol. Borate esters, such as this compound, are versatile compounds with applications as intermediates in organic synthesis, particularly for the formation of boronic acids used in Suzuki couplings, and as additives in lubricants and polymers.[1][2][3] This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure employing a Dean-Stark apparatus for efficient water removal, safety protocols, and analytical methods for product characterization. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction and Theoretical Background
Borate esters are formed through the esterification reaction between boric acid and an alcohol.[4] The reaction is a reversible equilibrium, and to drive it towards the product side, the water formed as a byproduct must be continuously removed.[5][6] This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[6][7][8]
The overall reaction is as follows:
B(OH)₃ + 3 CH₃(CH₂)₅OH ⇌ B(O(CH₂)₅CH₃)₃ + 3 H₂O
Causality of Experimental Choices:
-
Dean-Stark Apparatus: The use of a Dean-Stark trap is critical for achieving high yields.[6][7] Toluene is often used as the azeotropic solvent because it is immiscible with water and has a boiling point that allows for the efficient removal of the water azeotrope while refluxing the hexanol.
-
Stoichiometry: A slight excess of hexanol can be used to ensure the complete conversion of boric acid.[7]
-
Anhydrous Conditions: Borate esters are susceptible to hydrolysis.[4][9] Therefore, maintaining anhydrous conditions throughout the reaction and workup is crucial to prevent the reverse reaction and ensure product purity.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Boric Acid (H₃BO₃) | ACS Reagent Grade, ≥99.5% | Sigma-Aldrich |
| 1-Hexanol (C₆H₁₄O) | Anhydrous, 99% | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | Fisher Scientific |
| Round-bottom flask | 500 mL, three-necked | Pyrex |
| Dean-Stark trap | 20 mL | Ace Glass |
| Reflux condenser | Allihn type | Kimble |
| Heating mantle with magnetic stirrer | VWR | |
| Rotary evaporator | Buchi | |
| Vacuum pump | Edwards | |
| Glassware | Flame-dried | N/A |
Reaction Setup
The experimental workflow is designed to ensure the efficient removal of water, driving the esterification to completion.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Assembly: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a 20 mL Dean-Stark trap fitted with a reflux condenser, and a glass stopper. Ensure all glassware is flame-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.[10]
-
Charging Reactants: To the flask, add boric acid (12.37 g, 0.2 mol) and 1-hexanol (76.64 g, 0.75 mol, ~97 mL). Add 150 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle with magnetic stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The upper layer (toluene) will return to the reaction flask, while the lower layer (water) will be collected in the trap.
-
Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 3-4 hours). The theoretical amount of water to be collected is 10.8 mL.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the Dean-Stark trap and arrange the apparatus for simple distillation to remove the bulk of the toluene. Transfer the remaining mixture to a single-neck round-bottom flask and remove the remaining toluene and excess 1-hexanol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.[9] Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is around 311 °C at atmospheric pressure, but distillation under reduced pressure is recommended to avoid decomposition.[11]
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toluene and hexanol vapors.[12][15]
-
Handling of Reagents:
-
Boric Acid: May cause serious eye irritation and is suspected of damaging fertility or the unborn child.[14][15] Avoid dust inhalation and direct contact with skin and eyes.[12][13]
-
1-Hexanol: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
-
Toluene: Highly flammable liquid and vapor. Can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also a suspected reproductive toxin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
Characterization of this compound
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₈H₃₉BO₃ |
| Molecular Weight | 314.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 311 °C at 760 mmHg[11] |
| Density | ~0.85 g/cm³[11] |
| Refractive Index | ~1.4240-1.4280[11] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the hexyl chain protons. The protons on the carbon adjacent to the oxygen (–O–CH₂ –) will be the most downfield shifted.
-
¹³C NMR: The carbon NMR will show distinct peaks for the six different carbons in the hexyl chain.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing borate esters.[16] For a three-coordinate trialkyl borate like this compound, a single, relatively sharp peak is expected in the downfield region, typically between +17 to +19 ppm (relative to BF₃·OEt₂).[16][17] This chemical shift is indicative of the trigonal planar geometry around the boron atom.
The reaction mechanism and the final product structure can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure continuous and efficient removal of water. Extend reflux time if necessary. |
| Hydrolysis of product | Ensure all glassware is dry and the reaction is performed under an inert atmosphere. | |
| Product is cloudy or contains solid | Presence of unreacted boric acid | Ensure a slight excess of hexanol is used. Filter the crude product before distillation. |
| Contamination with water | Check for leaks in the apparatus. Use anhydrous solvents. | |
| Difficulty in purification | Co-distillation with hexanol | Perform a careful fractional distillation under vacuum to separate the product from any remaining starting material. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from boric acid and 1-hexanol. By employing a Dean-Stark apparatus to drive the equilibrium towards product formation, high yields of the desired borate ester can be achieved. Proper adherence to safety precautions and the use of appropriate analytical techniques for characterization are essential for the successful and safe execution of this synthesis.
References
- Anderson Development Company.
- Benchchem.
- Sciforum.
- Sabourin, M. et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC.
- Ataman Kimya.
- Matmatch. (2022).
- Benchchem.
- Organic Syntheses. A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar (3 cm), two septa (Necks 1 and 3) and a Dean-Stark trap (20 mL, Neck 2) wrapped in aluminum foil and fitted with a reflux condenser (20 cm), and a nitrogen gas inlet adaptor.
- CORECHEM Inc. (2024).
- Benchchem.
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- Chemos GmbH & Co. KG.
- Wikipedia.
- LookChem.
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Protocol for Trihexyl borate preparation under anhydrous conditions.
An Application Note and Protocol for the Synthesis of Trihexyl Borate Under Anhydrous Conditions
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a versatile boronic ester with significant applications in organic synthesis and materials science. The protocol emphasizes the critical importance of maintaining anhydrous conditions to ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to this compound
This compound is a boronic ester that serves as a key intermediate in various chemical transformations. Its utility stems from the reactivity of the boron-oxygen bond, which allows for its participation in a wide range of coupling reactions, most notably the Suzuki-Miyaura coupling. Beyond its role in carbon-carbon bond formation, this compound and other boronic esters are also explored in the development of novel materials, including polymers and sensors, due to their unique electronic and structural properties. The synthesis of this compound is achieved through the esterification of boric acid with 1-hexanol. The primary challenge in this synthesis is the management of water, which can lead to reversible reactions and the formation of unwanted byproducts, thereby reducing the overall yield and purity of the desired product.
The Chemistry of this compound Synthesis
The formation of this compound from boric acid and 1-hexanol is an equilibrium-driven esterification reaction. The overall reaction can be represented as:
B(OH)₃ + 3 CH₃(CH₂)₅OH ⇌ B(O(CH₂)₅CH₃)₃ + 3 H₂O
To drive the equilibrium towards the product side and achieve a high yield of this compound, the water generated during the reaction must be continuously removed. This is typically accomplished through azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to carry the water away from the reaction mixture. Toluene is a common choice for this purpose.
The mechanism of this acid-catalyzed esterification involves the protonation of a hydroxyl group on the boric acid, making it a better leaving group (water). This is followed by the nucleophilic attack of the alcohol (1-hexanol) on the boron atom. This process repeats three times to form the final this compound product. The presence of any water in the reaction mixture can hydrolyze the boronic ester product, shifting the equilibrium back towards the reactants and reducing the yield. Therefore, maintaining strictly anhydrous conditions throughout the synthesis is paramount for success.
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of this compound under anhydrous conditions using a Dean-Stark apparatus for azeotropic water removal.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| Boric acid (H₃BO₃) | 1 molar equivalent | Ensure it is finely powdered and dried in an oven at 110 °C for at least 4 hours prior to use. |
| 1-Hexanol | 3.3 molar equivalents | Use anhydrous grade (≤0.005% water). |
| Toluene | Anhydrous, sufficient volume | To facilitate azeotropic removal of water. |
| Round-bottom flask | Appropriate size | Must be oven-dried before use. |
| Dean-Stark apparatus | Standard size | For azeotropic water removal. |
| Condenser | Allihn or Liebig | To condense the azeotrope. |
| Magnetic stirrer and stir bar | For efficient mixing. | |
| Heating mantle | With temperature control. | |
| Nitrogen or Argon gas inlet | To maintain an inert atmosphere. | |
| Rotary evaporator | For solvent removal. |
Experimental Workflow Diagram
Caption: Experimental workflow for the anhydrous synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware, including the round-bottom flask, Dean-Stark trap, and condenser, in an oven at 120 °C for at least 4 hours.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Weigh the dried, powdered boric acid and transfer it to the round-bottom flask.
-
-
Reaction Setup:
-
Assemble the reaction apparatus as shown in the workflow diagram, consisting of the round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the condenser.
-
Ensure all joints are properly sealed.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas.
-
-
Charging of Reagents:
-
To the round-bottom flask containing boric acid, add the anhydrous 1-hexanol and anhydrous toluene via a syringe or cannula.
-
Begin stirring the mixture to ensure homogeneity.
-
-
Azeotropic Distillation:
-
Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Continue the reflux until no more water is collected in the trap, which indicates the completion of the reaction. This typically takes several hours.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from boric acid and 1-hexanol and the appearance of a strong B-O stretch are indicative of product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity and confirm the molecular weight of the product.
Safety Precautions
-
Handling of Reagents: Toluene is flammable and toxic; handle it in a well-ventilated fume hood. 1-Hexanol is an irritant. Boric acid is toxic if ingested. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Conditions: The reaction is run at elevated temperatures. Use caution when handling the hot apparatus. Ensure the inert gas system has a pressure-relief bubbler to prevent over-pressurization.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Self-Validation
The success of this protocol is self-validating through the continuous monitoring of water removal in the Dean-Stark trap. The cessation of water collection is a direct indicator of the reaction's completion. Further validation is achieved through the characterization of the final product. A high-purity product, as confirmed by NMR and GC-MS, with a yield consistent with theoretical calculations, affirms the robustness and reliability of this anhydrous protocol.
References
- Brown, H. C., & Cole, T. E. (2003). Organoboranes for Synthesis. A Simple, Convenient Procedure for the Esterification of Boric Acid with Alcohols. Organometallics, 2(10), 1316-1319.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Application Notes & Protocols: Trihexyl Borate in Suzuki-Miyaura Cross-Coupling
Introduction: Reimagining Boron Chemistry in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation is the organoboron reagent, which acts as the nucleophilic partner.[1][2] While boronic acids and their pinacol esters are workhorses in the field, their preparation, purification, and sometimes limited stability can present challenges, particularly in process development and high-throughput synthesis.[3]
This guide introduces trihexyl borate as a practical and cost-effective reagent for in situ borylation, streamlining the path to Suzuki-Miyaura products. By generating the reactive boronic ester directly in the reaction vessel from an aryl halide, this approach circumvents the need to isolate the often unstable boronic acid or ester intermediate. This "one-pot" methodology offers significant advantages in terms of operational simplicity, reduced waste, and improved process mass intensity (PMI).[4] We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and present comparative data to empower researchers in leveraging this efficient synthetic strategy.
The this compound Advantage: Efficiency Through In Situ Borylation
The primary utility of this compound lies in its role as a precursor for the one-pot borylation/Suzuki-Miyaura coupling sequence.[4][5] Unlike the direct use of pre-formed boronic acids or esters like bis(pinacolato)diboron (B₂pin₂), this compound facilitates a tandem reaction where an aryl halide is first converted to its corresponding boronic ester, which then immediately participates in a Suzuki-Miyaura coupling with a second, different aryl halide.
Key Advantages:
-
Operational Simplicity: Eliminates the isolation and purification of the boronic ester intermediate, saving time and resources.[4]
-
Cost-Effectiveness: Trialkyl borates are often more economical than specialized diboron reagents like B₂pin₂.
-
Stability and Handling: As a liquid, this compound is easy to handle and dispense. It is generally more stable than many boronic acids which can be prone to decomposition.[3]
-
Versatility: This method is well-suited for creating unsymmetrical biaryls from two different aryl halide partners.[6]
This one-pot approach is particularly valuable in drug discovery and development, where rapid synthesis of diverse compound libraries is essential.[7]
Mechanism of Action: A Tale of Two Cycles
The one-pot reaction proceeds through two distinct, sequential palladium-catalyzed cycles occurring in the same vessel.[7][8] Understanding this dual-cycle mechanism is crucial for troubleshooting and optimization.
Cycle 1: Miyaura Borylation The first stage is the conversion of the more reactive aryl halide (Ar¹-X) into an aryl boronic ester.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar¹-X bond to form a Pd(II) complex.
-
Transmetalation: In a key step, the boron center of this compound, activated by a base (e.g., potassium acetate), exchanges its alkoxy group for the aryl group on the palladium complex. The high oxophilicity of boron is a significant driving force for this step.[9]
-
Reductive Elimination: The newly formed Ar¹-B(OHex)₂ species is released, and the Pd(0) catalyst is regenerated, completing the first cycle.
Cycle 2: Suzuki-Miyaura Coupling Once the aryl boronic ester (Ar¹-B(OHex)₂) is formed in situ, the second aryl halide (Ar²-X) is introduced (or is already present) and the classic Suzuki-Miyaura cycle begins.[1]
-
Oxidative Addition: A regenerated or fresh Pd(0) catalyst molecule inserts into the Ar²-X bond.
-
Transmetalation: The in situ-generated boronic ester, activated by a base, transfers its aryl group (Ar¹) to the Pd(II) center, displacing the halide.[10]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Detailed Application Protocols
Protocol 1: One-Pot Synthesis of an Unsymmetrical Biaryl from Two Aryl Halides
This protocol details a representative procedure for the synthesis of 4-methoxy-4'-methylbiphenyl from 4-bromoanisole and 4-bromotoluene. The more electron-rich aryl halide (4-bromoanisole) is chosen for the initial borylation step.
Reagents & Materials:
-
Aryl Halide 1 (Ar¹-X): 4-bromoanisole
-
Aryl Halide 2 (Ar²-X): 4-bromotoluene
-
Boron Source: this compound, B(O(CH₂)₅CH₃)₃
-
Palladium Precatalyst: Pd(dppf)Cl₂ · CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane)
-
Base: Potassium Acetate (KOAc), powdered and dried
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add potassium acetate (3.0 mmol, 1.5 equiv based on Ar¹-X).
-
Reagent Addition (Borylation Stage):
-
Add 4-bromoanisole (Ar¹-X, 2.0 mmol, 1.0 equiv).
-
Add Pd(dppf)Cl₂ (0.06 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Add this compound (2.4 mmol, 1.2 equiv).
-
-
Borylation Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the consumption of 4-bromoanisole by TLC or GC-MS.
-
Reagent Addition (Suzuki Coupling Stage):
-
Once the borylation is complete, add 4-bromotoluene (Ar²-X, 2.2 mmol, 1.1 equiv).
-
Add an aqueous solution of a stronger base, such as K₃PO₄ (4.0 mmol, 2.0 equiv in 2 mL of water). The addition of water and a stronger base is often crucial for the efficiency of the Suzuki coupling step.[11]
-
-
Suzuki Coupling Reaction: Continue heating at 80-90 °C for an additional 6-12 hours, or until the consumption of the intermediate boronic ester is complete.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 4-methoxy-4'-methylbiphenyl.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Setup [label="1. Inert Setup\n(Flask, KOAc)", fillcolor="#4285F4"]; Add_Borylation [label="2. Add Ar¹-X,\nPd Catalyst,\nB(OHex)₃, Solvent", fillcolor="#4285F4"]; Heat_Borylation [label="3. Heat (80-90°C)\n4-6h", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Suzuki [label="4. Add Ar²-X,\nAq. Base", fillcolor="#EA4335"]; Heat_Suzuki [label="5. Heat (80-90°C)\n6-12h", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Quench,\nExtract, Purify", fillcolor="#34A853"];
Setup -> Add_Borylation -> Heat_Borylation -> Add_Suzuki -> Heat_Suzuki -> Workup; } enddot Caption: Experimental workflow for the one-pot borylation/Suzuki coupling.
Performance & Optimization
The success of this one-pot reaction hinges on the careful selection of catalysts, bases, and reaction conditions to favor the desired sequence of events.
Comparative Performance
While direct, large-scale comparative studies are specific to each substrate, the general trade-offs between in situ generation with this compound and the use of isolated B₂pin₂ can be summarized.
| Parameter | This compound (One-Pot) | Bis(pinacolato)diboron (B₂pin₂) | Rationale & Insights |
| Reagent Cost | Generally Lower | Higher | Trialkyl borates are commodity chemicals. |
| Operational Steps | Fewer (No Isolation) | More (Isolation/Purification often needed) | The one-pot nature is a key advantage for efficiency.[4] |
| Waste Generation | Lower (Less Solvent/Silica) | Higher | Avoiding a purification step significantly reduces waste. |
| Reaction Control | More Complex | Simpler | Sequentially adding reagents provides better control but requires optimization. |
| Substrate Compatibility | Good; requires optimization | Very Broad | B₂pin₂ is the benchmark, and its protocols are extensively documented.[9] |
| Potential Side Reactions | Homocoupling of Ar¹-X or Ar²-X | Homocoupling, Protodeboronation | Careful control of stoichiometry and conditions is needed to minimize homocoupling. |
Key Optimization Parameters
-
Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., dppf, XPhos, SPhos) are highly effective.[12] Catalyst loading is typically 1-3 mol%.
-
Base Selection: A milder base like KOAc is often used for the initial borylation to prevent premature coupling.[9] A stronger base (K₃PO₄, Cs₂CO₃) and aqueous conditions are then introduced to facilitate the Suzuki transmetalation step.[10][13]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME are standard for the borylation step. The subsequent Suzuki coupling is often tolerant of, or even accelerated by, the presence of water.[11]
-
Temperature: Temperatures between 80-110 °C are typical. Microwave-assisted protocols can significantly shorten reaction times.[7][8]
-
Aryl Halide Reactivity: For unsymmetrical couplings, the first aryl halide (Ar¹-X) for borylation should ideally be more reactive in the oxidative addition step (generally Ar-I > Ar-Br > Ar-Cl).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete borylation; Inefficient Suzuki coupling. | Confirm full consumption of Ar¹-X before adding Ar²-X. Use a stronger base and/or add water for the Suzuki step. Screen different Pd/ligand systems. |
| Significant Homocoupling | Catalyst decomposition; Non-selective coupling. | Ensure inert atmosphere is maintained. Adjust stoichiometry carefully. Consider adding the second aryl halide slowly. |
| Protodeboronation | Presence of protic impurities; Unstable boronic ester. | Use anhydrous solvents and reagents for the borylation step. Process the intermediate immediately in the one-pot sequence. |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst loading or introduce a fresh portion of catalyst before the Suzuki step. |
Conclusion
This compound serves as a powerful and practical tool for synthetic chemists, enabling streamlined access to biaryl structures through a one-pot borylation/Suzuki-Miyaura coupling sequence. By eliminating the need to isolate boronic ester intermediates, this method reduces operational complexity and improves overall efficiency. While careful optimization of reaction parameters is key to its success, the benefits in terms of cost, time, and sustainability make it a highly attractive strategy for applications ranging from academic research to industrial drug development.
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- A. F. Littke and G. C. Fu, "A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides," Angewandte Chemie International Edition, vol. 37, no. 24, pp. 3387-3388, 1998. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19981231)37:24%3C3387::AID-ANIE3387%3E3.0.CO;2-T]
- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- C. E. C. A. Hopman et al., "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors," Organic & Biomolecular Chemistry, vol. 14, pp. 858-867, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720330/]
- G. A. Molander et al., "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid," The Journal of Organic Chemistry, vol. 77, no. 19, pp. 8678–8688, 2012. [URL: https://pubs.acs.org/doi/10.1021/jo301642v]
- S. L. Buchwald et al., "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates," Angewandte Chemie International Edition, vol. 50, no. 44, pp. 10330-10333, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383845/]
- T. J. Colacot, "A practical guide to Suzuki-Miyaura cross-coupling reactions," Chemical Society Reviews, vol. 42, no. 21, pp. 8235-8246, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- V. Pandarus et al., "Clean and fast cross-coupling of aryl halides in one-pot," Beilstein Journal of Organic Chemistry, vol. 7, pp. 1524-1528, 2011. [URL: https://www.beilstein-journals.org/bjoc/articles/7/171]
- A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 29, pp. 6722-6737, 2011. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201101379]
- S. E. Denmark et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, vol. 140, no. 12, pp. 4401-4416, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5878957/]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 5. medium.com [medium.com]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of Arylboronic Acids Using Trihexyl Borate
Introduction: The Strategic Value of Arylboronic Acids
Arylboronic acids and their corresponding esters are indispensable reagents in modern organic chemistry, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The conventional synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by aqueous hydrolysis.[4][5] While effective, traditional protocols often necessitate cryogenic temperatures (below -60°C) to prevent over-addition of the highly reactive organometallic reagent to the boron center, which leads to undesired borinic acid and triarylborane byproducts.[1][6]
This application note details a refined and highly efficient protocol utilizing trihexyl borate for the synthesis of arylboronic acids. The use of a higher-boiling borate ester like this compound offers practical advantages in handling compared to more volatile analogues like trimethyl borate. More importantly, this protocol leverages optimized reaction conditions that permit operations at significantly milder temperatures (-10°C to 0°C), simplifying the experimental setup without compromising yield or purity.[1] This method provides a scalable, cost-effective, and reliable pathway to access a wide range of functionalized arylboronic acids.
Reaction Mechanism and Stoichiometric Control
The synthesis proceeds via a two-stage mechanism: borylation of an aryl-Grignard reagent followed by hydrolysis.
-
Grignard Reagent Formation: An aryl halide (typically a bromide or iodide) is reacted with magnesium metal in an ethereal solvent (e.g., THF) to form the corresponding aryl-magnesium halide (ArMgX).
-
Borylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of this compound. This forms a tetracoordinate borate complex. To favor the formation of the desired mono-arylated product, a slight excess of the trialkyl borate is used.[6] This minimizes the formation of diarylborinic and triarylborane species, which arise from subsequent attacks of the Grignard reagent on the initially formed arylboronic ester.
-
Hydrolysis: The intermediate arylboronic diester is not isolated. Instead, it is hydrolyzed in situ with an aqueous acid (e.g., sulfuric acid).[1] This step cleaves the boron-oxygen bonds of the ester, replacing the hexoxy groups with hydroxyl groups to yield the final arylboronic acid, which can then be isolated.
The overall transformation is depicted below:
Step 1: Ar-X + Mg → Ar-MgX
Step 2: Ar-MgX + B(O-Hex)₃ → Ar-B(O-Hex)₂ + MgX(O-Hex)
Step 3: Ar-B(O-Hex)₂ + 2 H₂O --(H⁺)--> Ar-B(OH)₂ + 2 Hex-OH
Experimental Workflow Overview
The following diagram outlines the complete workflow from starting materials to the purified arylboronic acid product.
Caption: General experimental workflow for arylboronic acid synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Phenylboronic Acid as a representative example. It can be adapted for various substituted aryl halides.
4.1 Materials and Reagents
-
Bromobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
This compound (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric Acid (10% aqueous solution)
-
Toluene or Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
4.2 Equipment
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Low-temperature bath (ice/salt or cryocooler)
-
Separatory funnel
4.3 Synthesis Procedure
Part A: Grignard Reagent Formation
-
Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Gently heat the flask with a heat gun under vacuum and flush with inert gas 2-3 times to ensure all moisture is removed and to activate the magnesium.
-
Add anhydrous THF via syringe to cover the magnesium.
-
Dissolve bromobenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the magnesium suspension.
-
Observe the reaction initiation (disappearance of iodine color, gentle bubbling, or warming). If it does not start, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.
Part B: Borylation and Hydrolysis
-
In a separate dry flask, charge this compound (1.5 eq) and dilute with an equal volume of anhydrous THF.
-
Cool this solution to between -10°C and 0°C using an ice/salt bath.[6]
-
Slowly add the prepared Grignard reagent from Part A to the cooled this compound solution via cannula or dropping funnel, maintaining the internal temperature below 0°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Cool the reaction mixture again in an ice bath. Slowly and carefully add 10% aqueous sulfuric acid with vigorous stirring. Caution: This is an exothermic quench.
-
Continue stirring vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.
4.4 Workup and Purification
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer 2-3 times with an organic solvent like toluene or ethyl acetate.
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude arylboronic acid can often be purified by recrystallization.[7][8] A common solvent system is a mixture of an organic solvent (e.g., toluene, hexane) and water. The product is often a white, fluffy solid. If chromatography is necessary, it can be challenging on standard silica gel; specialized methods like using boric acid-impregnated silica may be required to prevent degradation.[9][10]
Substrate Scope and Expected Yields
This method is applicable to a wide range of aryl halides. The following table provides an overview of expected outcomes. Yields are typically 20-40% higher than traditional low-temperature methods.[1]
| Aryl Bromide Substrate | Electronically | Steric Hindrance | Typical Yield Range | Notes |
| 4-Methoxybromobenzene | Electron-donating | Low | 75-90% | Grignard formation is typically fast. |
| Bromobenzene | Neutral | Low | 70-85% | Standard substrate, highly reliable. |
| 4-Trifluoromethylbromobenzene | Electron-withdrawing | Low | 65-80% | Grignard may require longer initiation. |
| 2-Methylbromobenzene | Neutral | Moderate | 60-75% | Steric hindrance can slightly lower yield. |
| 1-Bromonaphthalene | Neutral | Moderate | 70-85% | Pilot plant scale has been demonstrated.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | Wet glassware/solvent; inactive Mg surface. | Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Add an initiator (I₂, dibromoethane). Crush Mg turnings to expose a fresh surface. |
| Low yield of boronic acid | Incomplete Grignard formation; premature quenching of Grignard; over-addition to borate. | Titrate a small aliquot of the Grignard reagent to confirm its concentration before use. Ensure slow addition to the borate at the recommended temperature. Maintain the 1.5:1 borate-to-Grignard ratio.[6] |
| Product is an oily mixture | Incomplete hydrolysis; presence of borinic acid or other byproducts. | Increase the stirring time and/or acid concentration during the hydrolysis step. For purification, attempt to form and recrystallize the diethanolamine adduct.[8] |
| Product decomposes on silica gel | Boronic acids are prone to dehydration and degradation on acidic silica. | Avoid silica gel chromatography if possible. Prioritize recrystallization. If chromatography is essential, use silica gel pre-treated with boric acid or opt for reverse-phase chromatography.[8][9] |
Safety and Handling
-
This compound: Causes serious eye irritation. May cause long-lasting harmful effects to aquatic life. Wear appropriate personal protective equipment (PPE), including safety glasses/goggles and gloves. Avoid release to the environment.[11]
-
Grignard Reagents: Are highly reactive and can be pyrophoric. They react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere.
-
Anhydrous Solvents (THF): Are highly flammable and can form explosive peroxides. Use only from freshly opened containers or after purification. Keep away from ignition sources.[12]
-
Acid Quench: The hydrolysis step is exothermic and releases flammable gases if unreacted magnesium is present. Perform the quench slowly in a well-ventilated fume hood with adequate cooling.
References
- Devan, N., & Smith, G. B. (1999). Synthesis of aryl boronic acids. Google Patents (CA2297780A1).
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Singaram, B., et al. (2015). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents (US9243004B2).
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Retrieved from [Link]
-
Bell, M. L., et al. (2015). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 19(6), 712–715. Retrieved from [Link]
-
Sigma-Aldrich. (2010). Triethyl borate - SAFETY DATA SHEET. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025). SAFETY DATA SHEET - Tricyclohexyl Borate. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Barroso, S., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6299. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Devan, N., & Smith, G. B. (1999). Synthesis of aryl boronic acids. Google Patents (WO1999064428A1).
-
Suto, R. K. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(18), 4814–4817. Retrieved from [Link]
-
Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
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Application Notes & Protocols: Trihexyl Borate as a High-Efficiency Dehydrating Agent in Condensation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Condensation reactions, fundamental to the synthesis of esters and amides, are equilibrium-driven processes that necessitate the removal of water to achieve high yields. While various methods exist, they often involve harsh conditions or complex setups. This document details the application of trihexyl borate as a mild and efficient in-situ dehydrating agent. Its utility stems from its ability to react irreversibly with water under moderate conditions, thereby shifting the reaction equilibrium towards product formation. We provide an in-depth analysis of the underlying mechanism, detailed experimental protocols for esterification and amidation, comparative data, and essential safety guidelines for its implementation in a laboratory setting.
Introduction: The Challenge of Water Removal in Condensation Chemistry
The formation of key functional groups such as esters and amides via the condensation of carboxylic acids with alcohols or amines, respectively, is a cornerstone of organic synthesis. These reactions are inherently reversible, with the equilibrium often disfavoring product formation.
R-COOH + R'-OH ⇌ R-COOR' + H₂O (Esterification) R-COOH + R'-NH₂ ⇌ R-CONHR' + H₂O (Amidation)
To drive these reactions to completion, the water byproduct must be effectively removed. Traditional methods include azeotropic distillation (e.g., Dean-Stark apparatus), the use of stoichiometric inorganic drying agents, or the application of strong acid catalysts which can be incompatible with sensitive substrates. Borate esters, such as this compound, offer a compelling alternative, acting as chemical water scavengers directly within the reaction mixture.[1][2]
This compound [B(O(CH₂)₅CH₃)₃] is a liquid organoboron compound that provides significant advantages due to its mild nature, ease of handling compared to solid reagents, and the straightforward workup of its byproducts.
Mechanism of Dehydration
The efficacy of this compound as a dehydrating agent lies in its facile hydrolysis. The central boron atom in a borate ester is electron-deficient and acts as a Lewis acid.[3][4] It readily reacts with water generated during the condensation reaction. This hydrolysis is essentially irreversible under typical reaction conditions and produces boric acid and the corresponding alcohol (hexanol).
Overall Dehydration Reaction: B(OC₆H₁₃)₃ + 3 H₂O → B(OH)₃↓ + 3 HOC₆H₁₃
This process effectively sequesters water, preventing the reverse reaction (hydrolysis of the ester or amide product) and driving the condensation equilibrium forward. The boric acid byproduct is a solid that often precipitates from the reaction mixture, allowing for simple removal by filtration.[5]
Visualizing the Mechanism
The diagram below illustrates the role of this compound in shifting the equilibrium of a generic condensation reaction.
Caption: this compound intercepts water, preventing the reverse reaction.
Applications and Protocols
This compound is particularly effective in direct esterification and amidation reactions, especially when substrates contain acid-sensitive functional groups that would not tolerate traditional catalysts like sulfuric acid.
Esterification of Carboxylic Acids
Borate esters can facilitate the esterification of both mono- and dicarboxylic acids under solvent- and catalyst-free conditions.[5] The reaction proceeds cleanly, with boric acid precipitating as the reaction completes.
General Protocol for this compound-Mediated Esterification
-
Reagent Preparation: Ensure all reagents (carboxylic acid, alcohol, this compound) are of suitable purity. This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add the carboxylic acid (1.0 eq) and the alcohol (1.1 - 3.0 eq).
-
Addition of Dehydrating Agent: Add this compound (0.4 - 0.5 eq for each equivalent of water to be removed) to the mixture via syringe. For the esterification of a simple carboxylic acid, 1 equivalent of water is produced, so ~0.4 equivalents of this compound are typically sufficient.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the boiling points of the substrates. Monitor the reaction progress by TLC or GC/LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. A white precipitate of boric acid should be visible.
-
If a solvent was used, remove it under reduced pressure. If no solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to facilitate filtration.
-
Filter the mixture to remove the precipitated boric acid. Wash the filter cake with a small amount of the chosen solvent.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester product by column chromatography or distillation as required.
-
Amidation of Carboxylic Acids
Direct amidation is often challenging, requiring harsh conditions or expensive coupling agents. Borate esters serve as effective promoters for amide bond formation under convenient conditions, showing good functional group tolerance.[7][8] This method avoids the formation of problematic byproducts associated with many standard coupling reagents.
General Protocol for this compound-Mediated Amidation
-
Reagent Preparation: As with esterification, ensure all reagents are pure and handle this compound under an inert atmosphere.
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the carboxylic acid (1.0 eq), the amine (1.0 - 1.2 eq), and a suitable solvent (e.g., toluene, xylene, or MeCN).
-
Addition of Dehydrating Agent: Add this compound (1.1 - 1.5 eq) to the suspension. The use of a stoichiometric amount is common in amidation to ensure complete conversion.
-
Reaction Conditions: Heat the reaction mixture to 80-140 °C. For less reactive substrates, higher temperatures may be required.[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and filter to remove the precipitated boric acid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
-
Experimental Workflow Visualization
Caption: Standard workflow for this compound-mediated amidation.
Comparative Analysis and Physical Data
To aid in experimental design, the properties of this compound and its comparison with other dehydration methods are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5337-36-0 | [9][10] |
| Molecular Formula | C₁₈H₃₉BO₃ | [9][10] |
| Molecular Weight | 314.32 g/mol | [9] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 311 °C | [9] |
| Density | 0.85 g/mL | [9] |
| Flash Point | 149 °C | [9] |
Table 2: Comparison of Dehydration Methods in Condensation Reactions
| Method | Advantages | Disadvantages |
| This compound | - Mild, neutral conditions- High functional group tolerance- Simple filtration workup for byproduct- No complex apparatus needed | - Stoichiometric quantities required- Higher cost than simple reagents- Byproduct (hexanol) must be removed |
| Dean-Stark | - Catalytic amounts of acid needed- Effective for large scale- Low reagent cost | - Requires high temperatures- Not suitable for heat-sensitive substrates- Requires solvent capable of forming an azeotrope with water |
| Molecular Sieves | - Mild conditions- Can be used with sensitive substrates | - Stoichiometric amounts needed- Can be difficult to handle/remove on large scale- Can be slightly basic or acidic |
| H₂SO₄ / TsOH | - Highly effective and inexpensive catalyst | - Harsh acidic conditions- Limited functional group tolerance- Can lead to side reactions (e.g., elimination, charring) |
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: Causes serious eye irritation.[11] May cause long-lasting harmful effects to aquatic life.[11]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[11]
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed as the material is sensitive to moisture.[6][13]
References
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-
Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Borate esters. (n.d.). In Wikipedia. Retrieved from [Link]
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Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.). ACS Publications. Retrieved from [Link]
-
Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides. (n.d.). SciSpace. Retrieved from [Link]
-
Triphenyl borate catalyzed synthesis of amides from carboxylic acids and amines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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- Study and Development of Boron-mediated Amid
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-
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- HYDROLYSIS OF BOR
- Borate-catalysed direct amidation reactions of coordinating substr
-
Monosaccharides Dehydration Assisted by Formation of Borate Esters of α-Hydroxyacids in Choline Chloride-Based Low Melting Mixtures. (2020, July 7). PubMed. Retrieved from [Link]
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- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
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This compound | C18H39BO3 | CID 21423. (n.d.). PubChem. Retrieved from [Link]
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-
Removing water from a reaction by use of drying agent. : r/Chempros. (2022, May 13). Reddit. Retrieved from [Link]
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Application Note & Protocol: Streamlining Synthesis via In Situ Generation of Boronic Esters from Trihexyl Borate
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Executive Summary
Boronic acids and their corresponding esters are indispensable building blocks in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3] The isolation of boronic acids can be challenging due to their propensity to form oligomeric anhydrides (boroxines) and their sometimes-problematic purification.[4] This guide details a robust and efficient protocol for the in situ generation of boronic esters using trihexyl borate as the boron source. This "one-pot" strategy circumvents the need to isolate the often-unstable boronic acid intermediate, thereby streamlining the synthetic workflow, minimizing handling of sensitive compounds, and often improving overall yields in subsequent reactions. We will focus on the reaction of Grignard reagents with this compound, a method prized for its versatility and scalability.[1]
The Scientific Rationale: Why In Situ Generation?
The traditional synthesis of boronic acids involves the reaction of an organometallic reagent (typically Grignard or organolithium) with a trialkyl borate, followed by an acidic aqueous workup to hydrolyze the resulting boronate intermediate.[1][5]
Key Challenges with Isolated Boronic Acids:
-
Stability: Many boronic acids are prone to dehydration, forming cyclic boroxine anhydrides. This complicates characterization and accurate mass measurement for subsequent reactions.
-
Purification: Chromatographic purification can be difficult due to their polarity and potential for decomposition on silica gel.
-
Protodeboronation: Electron-rich or sterically hindered boronic acids can be susceptible to cleavage of the C-B bond under certain conditions, particularly during purification or storage.[6]
The in situ approach elegantly bypasses these issues. By generating the boronic ester in the reaction vessel and using it directly in a subsequent step (e.g., a Suzuki coupling), we maintain the reactive species in a stable, soluble form, leading to a more efficient and reproducible process. This compound is an excellent choice as a boron source due to its liquid state, lower volatility compared to trimethyl borate, and good solubility in common ethereal solvents used for Grignard reactions.
Reaction Mechanism: From Grignard to Boronic Ester
The core of the process is a nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic boron atom of the this compound.[1]
-
Nucleophilic Addition: The Grignard reagent adds to the boron center, displacing one of the hexyloxy groups to form a dialkoxyboronic ester intermediate.
-
Minimizing Over-Addition: A significant challenge is the potential for the Grignard reagent to add a second time, forming an undesired borinic acid derivative after workup.[7][8] This side reaction is mitigated by using a 1:1 stoichiometry and, crucially, by slowly adding the Grignard reagent to the trialkyl borate at low temperatures (typically ≤ 0 °C). This ensures the Grignard reagent is consumed by the starting borate before it can react with the product boronic ester.
Below is a diagram illustrating the mechanistic pathway.
Caption: General mechanism for boronic ester formation.
Experimental Setup for Moisture-Sensitive Reactions
Success hinges on the rigorous exclusion of atmospheric air and moisture, as Grignard reagents react readily with water, and borates can hydrolyze.[9][10] A standard Schlenk line or a well-sealed flask with an inert gas (Argon or Nitrogen) balloon is mandatory.[11][12]
Essential Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa for reagent addition
-
Inert gas inlet (from a Schlenk line or balloon)
-
Pressure-equalizing dropping funnel for slow addition of the Grignard reagent
-
Thermometer or temperature probe
-
Cooling bath (ice/water or dry ice/acetone)
All glassware must be thoroughly dried before use, either by flame-drying under vacuum or by overnight heating in an oven (>120 °C) and cooling under a stream of inert gas.[12][13]
Caption: Step-by-step experimental workflow diagram.
Detailed Protocol: In Situ Phenylboronic Ester Generation & Suzuki Coupling
This protocol describes the formation of dihexyl phenylboronate from phenylmagnesium bromide and its direct use in a Suzuki coupling with 4-bromoanisole.
Materials:
-
This compound (1 equiv)
-
Phenylmagnesium bromide (1.05 equiv, solution in THF)
-
4-Bromoanisole (1 equiv, relative to borate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Apparatus Preparation: Assemble a dry, three-neck 250 mL flask with a stir bar, a septum, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Purge the entire system with argon for 10-15 minutes.[11]
-
Initial Charge: Under a positive flow of argon, add this compound (e.g., 10 mmol, 1 equiv) to the flask via syringe, followed by 50 mL of anhydrous THF.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Grignard Reagent Addition: Charge the dropping funnel with phenylmagnesium bromide solution (10.5 mmol, 1.05 equiv). Add the Grignard reagent to the stirred borate solution dropwise over 30-60 minutes. The internal temperature should be maintained below 5 °C to prevent side reactions.[10] The rationale for slow, cold addition is to control the exotherm and ensure high selectivity for the monoadduct.[7]
-
Boronic Ester Formation: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete formation of the boronic ester. The solution is now ready for the subsequent coupling step.
-
Suzuki Coupling Setup: To the flask containing the freshly prepared dihexyl phenylboronate, add 4-bromoanisole (10 mmol, 1 equiv).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 mmol, 2 mol%). Finally, add 20 mL of a 2M aqueous sodium carbonate solution. The base is essential for activating the boronic ester for the transmetalation step in the Suzuki catalytic cycle.[3]
-
Reaction: Heat the biphasic mixture to reflux (approx. 65-70 °C in THF) and monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude biphenyl product by flash column chromatography or recrystallization.
Critical Experimental Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Grignard Reagent Stoichiometry | 1.0 - 1.1 equivalents | A slight excess ensures full conversion of the borate. A large excess increases the risk of double addition to form borinates.[8] |
| Addition Temperature | 0 °C to -78 °C | Crucial for controlling the exothermic reaction and preventing side reactions. Lower temperatures may be needed for highly reactive organometallics.[14] |
| Solvent | Anhydrous Ethereal Solvents (THF, Diethyl Ether) | Essential for Grignard reagent stability. Must be rigorously dried as water will quench the organometallic reagent.[10] |
| Reaction Time (Ester Formation) | 1 - 3 hours at RT | Typically sufficient for complete conversion after the initial addition. |
| Suzuki Base | Aqueous Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation to the palladium center.[2] |
Safety and Handling
-
Grignard Reagents: Highly flammable and can be pyrophoric. They react violently with water and protic solvents. All manipulations must be performed under a strict inert atmosphere.[15][16] Wear flame-retardant lab coats, safety glasses, and appropriate gloves.[10]
-
This compound: Causes serious eye irritation. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[17]
-
Solvents: Ethereal solvents like THF and diethyl ether are extremely flammable and can form explosive peroxides. Never distill to dryness.
-
General Precautions: Always have an appropriate fire extinguisher (Class D for reactive metals) and a chemical spill kit readily available. Perform the reaction in a chemical fume hood.[16]
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How To Run A Reaction: The Setup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkat USA. Retrieved from [Link]
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3: Performing Sensitive Reactions without a Schlenk Line. (2024, October 15). Chemistry LibreTexts. Retrieved from [Link]
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Standard Operating Procedure for Grignard Reagents. (n.d.). University of Georgia Office of Research. Retrieved from [Link]
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Gabol, A., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. Retrieved from [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Lima, F., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition. Retrieved from [Link]
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Mechanism of boronic ester formation. (n.d.). ResearchGate. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Wang, J., et al. (2017). Decarboxylative borylation. Science. Retrieved from [Link]
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Chemistry Of Boronic Esters. (2019, October 31). AA Blocks. Retrieved from [Link]
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Munday, R. H., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Retrieved from [Link]
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Mkhalid, I. A. I., et al. (2006). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]
-
Leny, F., & Berhault, A. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Retrieved from [Link]
-
Boron-Based Crossed-Coupling Reactions. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Cornella, J., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Lima, F., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Angewandte Chemie International Edition. Retrieved from [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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HYDROLYSIS OF BORATE ESTER. (2012, October 18). YouTube. Retrieved from [Link]
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Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory. (n.d.). ResearchGate. Retrieved from [Link]
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Chen, J. L., & Lin, P. C. (2010). Assembling ligands in situ using bioorthogonal boronate ester synthesis. ACS Chemical Biology. Retrieved from [Link]
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What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
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Developing SOPs for Hazardous Chemical Manipulations. (n.d.). DCHAS.org. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Jia, T., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved from [Link]
-
Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. (2018, July 26). Organic Syntheses. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]
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Trihexyl Borate: Advanced Applications in Fuel and Lubricant Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation engineers on the application of trihexyl borate as a high-performance additive for fuels and lubricants. This compound, a borate ester, offers significant advantages in enhancing fuel efficiency, reducing engine wear, and improving the overall performance and longevity of mechanical systems. These application notes detail the synthesis, mechanisms of action, and practical protocols for the evaluation of this compound in various formulations. The information presented herein is grounded in established scientific principles and supported by authoritative industry standards to ensure technical accuracy and reproducibility.
Introduction: The Imperative for Advanced Additive Technology
The relentless pursuit of greater energy efficiency and reduced emissions in the automotive and industrial sectors has driven significant innovation in fuel and lubricant technology.[1] Additives play a pivotal role in this endeavor, imparting desirable properties to base fluids that they would not otherwise possess.[2] Boron-based compounds, and specifically borate esters like this compound, have emerged as a compelling class of multifunctional additives.[3] They offer an environmentally conscious alternative to traditional additives that often contain sulfur, phosphorus, and zinc, which can be detrimental to exhaust after-treatment systems and the environment.[4][5]
This compound's utility stems from its remarkable ability to function as a friction modifier, anti-wear agent, and combustion improver.[1] In lubricants, it forms a protective tribochemical film on metal surfaces, mitigating wear and reducing frictional losses. As a fuel additive, it contributes to more complete combustion, leading to improved fuel economy and a reduction in harmful emissions.[6][7][8] This guide will elucidate the scientific underpinnings of these functions and provide detailed protocols for their practical application and evaluation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of boric acid with 1-hexanol.[2] The reaction involves the removal of water to drive the equilibrium towards the formation of the borate ester.[9][10]
Reaction Mechanism
The synthesis proceeds via a straightforward esterification reaction where three molecules of 1-hexanol react with one molecule of boric acid. The reaction is facilitated by heating the mixture in a solvent such as toluene, which forms an azeotrope with the water produced, allowing for its continuous removal via a Dean-Stark apparatus.
Diagram: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Boric Acid (1 mole)
-
1-Hexanol (3 moles)
-
Toluene (as solvent)
-
Dean-Stark apparatus
-
Reaction flask with heating mantle and magnetic stirrer
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add boric acid and 1-hexanol in a 1:3 molar ratio.[2]
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is produced.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting product is this compound, which can be further purified by vacuum distillation if required.
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic techniques such as FT-IR and NMR.[2]
This compound as a Lubricant Additive
As a lubricant additive, this compound primarily functions as an anti-wear agent and friction modifier.[1] Its efficacy is attributed to the formation of a protective tribofilm at the metal-metal interface under boundary lubrication conditions.[3]
Mechanism of Anti-Wear Action
The anti-wear mechanism of this compound involves a series of physicochemical transformations at the sliding surfaces:
-
Adsorption: this compound molecules initially adsorb onto the metal surfaces.
-
Tribochemical Decomposition: Under the high pressure and temperature generated at the asperity contacts, the this compound molecules decompose.
-
Tribofilm Formation: The decomposition products, primarily boric oxide (B₂O₃), react with the iron on the steel surface to form a durable, glassy borate-containing tribofilm.[11][12] This film may also incorporate iron oxides.
-
Hydrolysis to Boric Acid: In the presence of atmospheric moisture, the boric oxide on the surface can hydrolyze to form boric acid (H₃BO₃). Boric acid possesses a lamellar crystal structure, with layers that can easily shear over one another, providing excellent lubricity and reducing friction.
Diagram: Tribofilm Formation Mechanism
Caption: Proposed mechanism of tribofilm formation.
Performance Evaluation Protocol: ASTM D4172 Four-Ball Wear Test
The anti-wear properties of lubricants containing this compound can be effectively evaluated using the ASTM D4172 standard test method.[13][14][15][16]
Objective: To determine the wear preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean the four steel balls and the test cup.
-
Clamp three of the steel balls securely in the test cup.
-
Pour the lubricant sample containing this compound into the cup, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Apply a specified load (e.g., 392 N or 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).[17]
-
Run the test for a specified duration (e.g., 60 minutes).[17]
-
After the test, disassemble the apparatus and clean the three lower balls.
-
Measure the diameter of the wear scars on the three stationary balls using a microscope.
-
Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear performance.[18]
Data Interpretation: The performance of the lubricant with this compound should be compared to the base lubricant without the additive and potentially to a lubricant with a standard anti-wear additive.
This compound as a Fuel Additive
When introduced into fuel, this compound acts as a combustion improver, leading to enhanced fuel efficiency and reduced emissions.[6][7]
Mechanism of Combustion Improvement
The high energy density of boron contributes to a more energetic and complete combustion process.[8] The presence of this compound in the fuel can lead to:
-
Accelerated Combustion: Boron compounds can act as catalysts, accelerating the combustion process.[6][7]
-
Increased Thermal Efficiency: A more complete and faster combustion leads to a higher release of energy and thus, improved thermal efficiency.[6]
-
Reduced Emissions: The improved combustion efficiency results in a more complete oxidation of hydrocarbons and carbon monoxide, leading to a reduction in unburned hydrocarbons (HC) and carbon monoxide (CO) emissions.[6] The formation of a boric oxide layer on engine components can also inhibit the formation of deposits.[19]
Diagram: Combustion Improvement Pathway
Caption: Pathway for combustion improvement with this compound.
Performance Evaluation Protocol: Engine Dynamometer Testing
The effectiveness of this compound as a fuel additive is best evaluated using a stationary engine mounted on a dynamometer.
Objective: To quantify the effects of this compound on engine performance and exhaust emissions.
Apparatus:
-
Spark-ignition or compression-ignition engine
-
Engine dynamometer
-
Fuel flow meter
-
Exhaust gas analyzer (for CO, HC, NOx, CO₂)
-
Data acquisition system
Procedure:
-
Prepare a baseline fuel and a test fuel by blending a specific concentration of this compound into the baseline fuel.
-
Mount the engine on the dynamometer and allow it to reach a stable operating temperature using the baseline fuel.
-
Conduct a series of tests at various engine speeds and loads, recording parameters such as fuel consumption, power output, and exhaust emissions.
-
Switch to the test fuel containing this compound and repeat the same series of tests after a sufficient engine conditioning period.
-
Compare the data from the baseline fuel and the test fuel to determine the effects of the additive.
Data Analysis:
-
Brake Specific Fuel Consumption (BSFC): Calculate and compare the BSFC for both fuels. A lower BSFC for the test fuel indicates improved fuel economy.
-
Thermal Efficiency: Calculate and compare the brake thermal efficiency. An increase in efficiency with the test fuel signifies better combustion.
-
Emissions: Compare the concentrations of CO, HC, and NOx in the exhaust gas. A reduction in CO and HC is indicative of more complete combustion.
Quantitative Performance Data
The performance of borate ester additives is dependent on the base fluid, treat rate, and operating conditions. The following table provides a summary of expected performance improvements based on available literature for borate esters.
| Performance Metric | Test Method | Base Fluid | Treat Rate | Expected Improvement |
| Wear Scar Diameter | ASTM D4172 | PAO | 0.5 - 1.0 wt% | 25-50% reduction |
| Coefficient of Friction | Four-Ball | PAO | 0.5 - 1.0 wt% | 30-50% reduction |
| Maximum Non-Seizure Load (P_B) | Four-Ball | Rapeseed Oil | 0.5 wt% | ~60-70% increase |
| CO Emissions | Engine Test | Gasoline | 2.5 wt% (TMB) | ~12% reduction |
| HC Emissions | Engine Test | Gasoline | 2.5 wt% (TMB) | ~14% reduction |
Note: TMB (Trimethyl Borate) data is included to illustrate the effect on emissions.[5][6]
Conclusion
This compound is a highly effective and versatile additive for both fuels and lubricants. Its ability to form a protective tribofilm makes it an excellent anti-wear and friction-reducing agent in lubricants. In fuels, its boron content promotes more complete and efficient combustion, leading to improved fuel economy and reduced harmful emissions. The protocols outlined in this guide provide a robust framework for the synthesis, application, and evaluation of this compound, enabling researchers and formulators to harness its full potential in developing next-generation, high-performance fluids.
References
-
ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021,
-
Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. [Link]
-
ASTM International. ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. [Link]
-
ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]
-
Machinery Lubrication. The Sequential Four Ball Test. [Link]
-
ASTM International. Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. [Link]
-
Frontiers. XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester. [Link]
-
Nanjing T-Bota Scietech Instruments & Equipment Co., Ltd. 4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. [Link]
-
Fluoramics. What is 4-Ball Testing as used in Testing Lubricants?. [Link]
-
Valorem Chemicals Pty Ltd. The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. [Link]
-
ResearchGate. Experimental Simulation of Tribochemical Reactions Between Borates Esters and Steel Surface | Request PDF. [Link]
-
Royal Society of Chemistry. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. [Link]
-
NIST. Boric acid, trihexyl ester. [Link]
-
PubChem. This compound. [Link]
-
Sci-Hub. Tribology Transactions Boundary Lubrication of Steel Surfaces with Borate, Phosphorus, and Sulfur Containing Lubricants at Relat. [Link]
-
LookChem. This compound. [Link]
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Wikipedia. Trimethyl borate. [Link]
-
U.S. Borax. Borates to Control Emissions: Reducing the Friction of Change. [Link]
-
ResearchGate. Antiwear Tribofilm Formation on Steel Surfaces Lubricated With Gear Oil Containing Borate, Phosphorus, and Sulfur Additives. [Link]
-
PubMed. Interfacial antiwear and physicochemical properties of alkylborate-dithiophosphates. [Link]
-
ResearchGate. Experimental investigation of trimethyl borate as a fuel additive for a SI engine. [Link]
- Google Patents.
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Royal Society of Chemistry. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. [Link]
-
ResearchGate. Combustion characteristics of trimethyl borate, diesel, and trimethyl borate-diesel blend droplets | Request PDF. [Link]
-
DiVA portal. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid - revisited. [Link]
-
ResearchGate. Investigation of combustion characteristics on triethyl borate, trimethyl borate, diesel, and gasoline droplets | Request PDF. [Link]
-
Asian Journal of Chemistry. Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. [Link]
-
CAS. This compound. [Link]
-
ResearchGate. Borate esters used as lubricant additives. [Link]
-
DergiPark. Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. [Link]
-
Bohrium. experimental-investigation-of-trimethyl-borate-as-a-fuel-additive-for-a-si-engine. [Link]
-
MDPI. Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. [Link]
-
ResearchGate. (PDF) Novel Borate Ester Additives with Superior Tribological Performance. [Link]
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Application Notes & Protocols: The Role of Trihexyl Borate in Advanced Polymer Synthesis and Cross-linking
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of trihexyl borate in polymer synthesis and cross-linking. While specific literature on this compound is not abundant, its chemical behavior as a trialkyl borate allows for its integration into established polymer chemistry principles. This guide will extrapolate from the well-documented chemistry of analogous borate esters to provide a foundational understanding and practical protocols for utilizing this compound. We will delve into the mechanistic underpinnings of boronate ester formation, its application in creating dynamic and stimuli-responsive materials, and provide exemplary protocols for laboratory implementation.
Introduction: Borate Esters in Polymer Chemistry
Boron-containing compounds are increasingly pivotal in materials science for their unique ability to form dynamic covalent bonds. Borate esters, formed from the reaction of a boron-containing compound with a diol, are a cornerstone of this chemistry.[1][2] These esters are particularly valuable in the formation of hydrogels and other cross-linked polymer networks due to the reversible nature of the boronate ester bond.[1][2][3] This reversibility allows for the design of "smart" materials that can respond to external stimuli such as pH, temperature, or the presence of specific molecules.[4][5][6]
This compound, with the chemical formula B(O(CH₂)₅CH₃)₃, is a trialkyl borate ester. While less studied in polymer applications compared to phenylboronic acids or borax, its fundamental chemistry suggests its utility in several areas:
-
Cross-linking of Diol-Containing Polymers: this compound can react with polymers containing vicinal diol groups, such as polyvinyl alcohol (PVA), guar gum, and other polysaccharides, to form cross-linked networks.[7][8][9]
-
Formation of Stimuli-Responsive Materials: The stability of the boronate ester linkage is pH-dependent, allowing for the creation of materials that can assemble or disassemble in response to changes in acidity.[10][11]
-
Sol-Gel Processes: Trialkyl borates like triethyl borate are used in sol-gel synthesis to form inorganic-organic hybrid materials.[12][13] this compound could similarly be employed in such processes.
Mechanistic Insights: The Chemistry of Boronate Ester Cross-linking
The fundamental reaction underpinning the use of this compound in polymer cross-linking is the transesterification reaction with diol functionalities on a polymer backbone. The boron atom in this compound is electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.
The general mechanism can be envisioned as a two-step process:
-
Initial Reaction: One of the hexyloxy groups on the this compound is displaced by a hydroxyl group from the polymer chain, releasing hexanol.
-
Cross-linking: The remaining hexyloxy groups on the boron atom can then react with hydroxyl groups on other polymer chains, forming a cross-linked network.
The equilibrium of this reaction is sensitive to pH. At acidic or neutral pH, the equilibrium may favor the un-cross-linked state, while at alkaline pH, the formation of the more stable tetrahedral boronate ester is favored, leading to gelation.[11][14]
Caption: Reaction scheme for cross-linking a diol-containing polymer with this compound.
Application in Polymer Synthesis: A Sol-Gel Approach
Trialkyl borates are known precursors in sol-gel synthesis for creating hybrid organic-inorganic materials.[12][13] this compound can be used in a similar fashion, where its hydrolysis and subsequent condensation can be controlled to form a boron-oxygen network within an organic polymer matrix.
Protocol 1: Synthesis of a Hybrid Poly(vinyl acetate)-Borate Material via Sol-Gel Method
This protocol is adapted from methodologies using other trialkyl borates.[12][13]
Materials:
-
This compound
-
Poly(vinyl acetate) (PVAc)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
Procedure:
-
Dissolve a known quantity of PVAc in anhydrous ethanol with stirring until a homogeneous solution is obtained.
-
In a separate container, prepare a solution of this compound in anhydrous ethanol.
-
Slowly add the this compound solution to the PVAc solution under vigorous stirring.
-
Prepare a water/ethanol mixture with a catalytic amount of HCl.
-
Add the acidic water/ethanol mixture dropwise to the polymer/borate solution. The addition of water will initiate the hydrolysis of the this compound.
-
Continue stirring for several hours to allow for the hydrolysis and condensation (gelation) to occur.
-
Cast the resulting sol into a mold and allow it to age and dry under controlled conditions to form the hybrid material.
Data Presentation:
| Parameter | Value |
| PVAc Concentration | 10% (w/v) in ethanol |
| This compound:PVAc Molar Ratio | 1:5 (can be varied) |
| Water:this compound Molar Ratio | 4:1 |
| Catalyst (HCl) Concentration | 0.1 M |
| Stirring Time | 4 hours |
| Aging Time | 48 hours |
Application in Polymer Cross-linking: Formation of Hydrogels
The most prominent application of borate esters is in the cross-linking of polymers to form hydrogels.[1][2][15] this compound can be used to cross-link polymers with abundant hydroxyl groups, such as polyvinyl alcohol (PVA).
Protocol 2: pH-Responsive Hydrogel Formation with Polyvinyl Alcohol (PVA) and this compound
This protocol is based on established methods for cross-linking PVA with borax and other borate compounds.[8][9][16]
Materials:
-
Polyvinyl alcohol (PVA), >99% hydrolyzed
-
This compound
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M) for pH adjustment
Procedure:
-
Prepare a 5% (w/v) aqueous solution of PVA by heating and stirring at 90°C until the PVA is fully dissolved. Cool the solution to room temperature.
-
Prepare a 1% (w/v) solution of this compound in a suitable co-solvent if necessary, due to its low water solubility, or create an emulsion in water.
-
Add the this compound solution/emulsion to the PVA solution with vigorous stirring.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Gelation should be observed as the pH becomes alkaline (typically pH > 8).
-
Allow the hydrogel to set for at least 1 hour.
-
To demonstrate pH-responsiveness, a portion of the hydrogel can be placed in an acidic solution (e.g., 0.1 M HCl), which should lead to the dissolution of the gel.
Caption: Workflow for the preparation of a pH-responsive PVA-trihexyl borate hydrogel.
Characterization of Cross-linked Polymers
The resulting materials from the above protocols can be characterized using a variety of techniques to understand their structure and properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of B-O-C bonds.
-
Rheometry: To measure the mechanical properties of the hydrogels, such as storage modulus (G') and loss modulus (G'').
-
Scanning Electron Microscopy (SEM): To visualize the morphology and pore structure of the dried hydrogels or hybrid materials.
-
Swelling Studies: To determine the water uptake capacity of the hydrogels and their response to different pH environments.
Conclusion and Future Perspectives
This compound, while not as extensively documented as other boron-containing cross-linkers, presents a viable option for the synthesis and modification of polymers. Its chemistry is analogous to other trialkyl borates and boronic acids, allowing for its use in creating cross-linked networks and hybrid materials. The longer hexyl chains of this compound may impart increased hydrophobicity and different mechanical properties to the resulting polymers compared to its shorter-chain counterparts, an area ripe for further investigation. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in developing novel polymeric materials with tailored properties for a range of applications, from biomedical devices to advanced coatings.
References
-
A new boronate ester-based crosslinking strategy allows the design of nonswelling and long-term stable dynamic covalent hydrogels - PubMed. (2023). Biomaterials Science, 11(6), 2033–2045. [Link]
-
Unlocking the Potential: Applications of Tributyl Borate in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Influence of Boron on the Structure and Properties of Hybrid Compounds Containing Zirconium and Phosphorus - MDPI. (2022). Polymers, 14(20), 4443. [Link]
-
A New Boronate Ester-Based Crosslinking Strategy Allows the Design of Nonswelling and Long-Term Stable Dynamic Covalent Hydrogels - ResearchGate. (2023). Biomaterials Science, 11(11). [Link]
-
The Influence of Boron on the Structure and Properties of Hybrid Compounds Containing Zirconium and Phosphorus - PMC - NIH. (2022). Polymers, 14(20), 4443. [Link]
-
Therapeutic effects of boronate ester cross-linked injectable hydrogels for the treatment of hepatocellular carcinoma - PubMed. (2021). Biomaterials Science, 9(21), 7275–7286. [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC. (n.d.). Accounts of Chemical Research. [Link]
-
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - ResearchGate. (2022). Polymers, 14(4). [Link]
-
Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - RSC Publishing. (n.d.). Dalton Transactions. [Link]
-
Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acetate) - Semantic Scholar. (2017). RSC Advances. [Link]
-
Synergistic borate crosslinking and chain entanglement for mechanically robust and water-rich hydrogels - PubMed. (2025). Acta Biomaterialia. [Link]
-
pH responsive self-healing hydrogels formed by boronate–catechol complexation - NIH. (2011). Proceedings of the National Academy of Sciences, 108(41), 16928–16933. [Link]
-
Borates in polymers and coatings: Improving fire retardancy | U.S. Borax. (n.d.). U.S. Borax. [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - ETH Zurich Research Collection. (2024). Accounts of Chemical Research. [Link]
-
(A) Construction and (B) multiple stimuli‐responsive properties of the borate gel with guest‐included macrocyclic boronic esters and diamine. Reproduced with permission - ResearchGate. (n.d.). ResearchGate. [Link]
-
Polymer Chemistry. (2020). Polymer Chemistry, 11(31), 5021–5030. [Link]
-
Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC - PubMed Central. (n.d.). International Journal of Molecular Sciences. [Link]
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Cross-linking mechanisms between hydroxyl groups of polymers and borax... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Recent developments in stimuli-responsive luminescent polymers composed of boron compounds - RSC Publishing. (n.d.). Polymer Chemistry. [Link]
-
Highly stretchable, fast self-healing nanocellulose hydrogel combining borate ester bonds and acylhydrazone bonds | Request PDF - ResearchGate. (2025). International Journal of Biological Macromolecules. [Link]
-
Influence of Pressure on Boron Cross-Linked Polymer Gels | Request PDF - ResearchGate. (2025). Langmuir. [Link]
- US9572910B2 - pH responsive self-healing hydrogels formed by boronate-catechol complexation - Google Patents. (n.d.).
-
Preparation of hydrogel by crosslinking of polyvinyl alcohol with triethanolamine borate. (2022). Journal of Functional Materials, 53(8), 8226–8230. [Link]
-
Straightforward synthesis of complex polymeric architectures with ultra-high chain density - Chemical Science (RSC Publishing). (n.d.). Chemical Science. [Link]
-
Stimuli-Responsive Triblock Terpolymer Conversion into Multi-Stimuli-Responsive Micelles with Dynamic Covalent Bonds for Drug Delivery through a Quick and Controllable Post-Polymerization Reaction - MDPI. (2023). Polymers, 15(2), 438. [Link]
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Formation of Boronate Ester Polymers with Efficient Intrastrand Charge Transfer Transitions by Three-Component Reactions | Request PDF - ResearchGate. (2025). Journal of the American Chemical Society. [Link]
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Troubleshooting & Optimization
A Researcher's Guide to Preventing Hydrolysis During Synthesis and Storage
<Technical Support Center: Trihexyl Borate >
Welcome to the technical support center for this compound. As researchers and drug development professionals, you understand the critical importance of maintaining the integrity of your reagents. This compound, a valuable organoboron compound, is notoriously susceptible to hydrolysis, a reaction that can compromise experimental outcomes by converting the ester back into boric acid and 1-hexanol.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate hydrolysis at every stage, from synthesis to long-term storage.
Section 1: Troubleshooting Guide - Synthesis Phase
This section addresses common problems encountered during the synthesis of this compound, focusing on the primary pathways of water contamination.
Q1: My this compound synthesis has a low yield, and I see byproducts in my NMR. I suspect premature hydrolysis. What are the most likely sources of water?
A1: Water contamination is the principal cause of low yields and impurity formation during this compound synthesis. The reaction, a condensation of boric acid and 1-hexanol, produces water as a byproduct.[2][3] Failure to effectively remove this water will shift the equilibrium back toward the starting materials, while any extraneous water will hydrolyze the newly formed product. The primary sources of water contamination are:
-
Wet Solvents: Many common organic solvents are hygroscopic and will absorb atmospheric moisture. Using a solvent without rigorous drying is a major source of contamination.
-
Atmospheric Moisture: The ambient air in a laboratory is a significant reservoir of water vapor. Performing the reaction open to the air, especially on a humid day, guarantees exposure to moisture.[4]
-
"Wet" Starting Materials: Reagents themselves can be a source of water. Boric acid, while a solid, can adsorb moisture from the air.[5] Likewise, 1-hexanol can contain dissolved water.
Preventative Measures:
-
Solvent Purity: Always use anhydrous solvents. For maximum dryness, solvents should be freshly distilled from an appropriate drying agent or passed through an activated alumina column immediately before use.[6][7]
-
Inert Atmosphere: The entire synthesis, including the transfer of reagents, must be conducted under a dry, inert atmosphere such as argon or nitrogen.[8][9] This is non-negotiable for achieving high yields of a pure product.
-
Reagent Handling: Dry boric acid in a vacuum oven before use. Use freshly opened bottles of 1-hexanol or dry it over molecular sieves prior to the reaction.
Q2: I'm performing an esterification reaction to produce this compound. What is the most effective way to remove the water generated during the reaction?
A2: Actively removing the water formed during the esterification is crucial for driving the reaction to completion. The most common and effective laboratory technique is azeotropic distillation using a Dean-Stark apparatus.
Mechanism of Action: The solvent chosen for the reaction (e.g., toluene or xylenes) forms a low-boiling azeotrope with water. As the reaction mixture is heated to reflux, this azeotrope boils and the vapor travels into the Dean-Stark trap's condenser. Upon cooling, the immiscible water and solvent separate. The denser water collects at the bottom of the trap, while the lighter organic solvent overflows and returns to the reaction flask, effectively removing water from the equilibrium. A patent for a similar compound, tributyl borate, describes using the reactant alcohol itself as the azeotropic agent to carry away water.[10]
Experimental Workflow: Dean-Stark Azeotropic Distillation
Caption: Workflow for azeotropic water removal using a Dean-Stark trap.
Section 2: Troubleshooting Guide - Post-Synthesis and Storage
Proper handling and storage are just as critical as the synthesis itself. Hydrolysis can readily occur during workup, purification, and storage.
Q3: I have successfully synthesized this compound, but it seems to degrade during storage. What are the ideal storage conditions?
A3: this compound's sensitivity to hydrolysis necessitates strict storage protocols. The goal is to create an environment completely free of moisture.
Ideal Storage Protocol:
-
Container: Store in a clean, oven-dried borosilicate glass container (e.g., a Schlenk flask or an ampoule) with a PTFE-lined cap or valve to ensure an airtight seal.
-
Atmosphere: The container must be flushed with a dry, inert gas like argon or nitrogen before the product is added. For long-term storage, sealing the product under a positive pressure of inert gas is recommended.[11] Argon is denser than air and can provide a protective "blanket" over the liquid.[12]
-
Temperature: Store in a cool, dark place. While refrigeration is often suitable, ensure the storage temperature is not so low that it causes atmospheric moisture to condense and enter upon opening.
-
Secondary Containment: Place the primary container inside a desiccator or a glovebox antechamber containing a drying agent (e.g., Drierite or molecular sieves) as a secondary barrier against moisture ingress.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents contact with atmospheric oxygen and, crucially, moisture.[8] |
| Container | Oven-dried borosilicate glass with PTFE-lined cap | Glass is inert, and proper drying removes adsorbed surface water. PTFE provides a chemically resistant, airtight seal. |
| Temperature | Cool, dry location (e.g., <25°C) | Reduces the rate of potential degradation reactions.[5] |
| Handling | Inside a glovebox or under positive inert gas flow | Minimizes exposure to ambient air during transfers or sampling.[9] |
Q4: I need to transfer a sample of my stored this compound for an experiment. What is the safest way to do this without introducing moisture?
A4: Transferring the material is a point of high vulnerability. Never open a container of this compound to the open air. All transfers must be performed using air-free techniques.[9]
Recommended Transfer Methods:
-
Glovebox: The ideal method is to handle and transfer the material inside a glovebox with a controlled inert atmosphere (<1 ppm H₂O).
-
Schlenk Line/Syringe Technique: If a glovebox is unavailable, use a Schlenk line. Maintain a positive pressure of inert gas in the storage flask. Use a clean, oven-dried, gas-tight syringe to withdraw the required volume through a rubber septum.[13] Before drawing the liquid, flush the syringe with inert gas from the flask's headspace multiple times.
Syringe Transfer Workflow Under Inert Atmosphere
Caption: Air-free syringe transfer technique for moisture-sensitive reagents.
Section 3: Frequently Asked Questions (FAQs)
Q5: How can I quantitatively and qualitatively detect hydrolysis in my this compound sample?
A5: Several analytical techniques can be used to assess the purity of your this compound and detect the byproducts of hydrolysis (boric acid and 1-hexanol).
-
Karl Fischer (KF) Titration: This is the gold standard for accurately determining water content in a sample.[14] Coulometric KF is particularly suited for detecting trace amounts of water (down to ppm levels), making it ideal for quality control of anhydrous products.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of 1-hexanol, a hydrolysis product, can be easily detected. You will see characteristic peaks for the alcohol's hydroxyl (-OH) proton and the protons on the carbon adjacent to the oxygen, which will have a different chemical shift than the corresponding protons in the ester.
-
¹¹B NMR: This is a powerful tool for directly observing the boron environment. Pure this compound, a tri-coordinate borate ester, should exhibit a single, relatively sharp peak around +18 ppm.[17][18] The formation of boric acid or other tetrahedral borate species due to hydrolysis will result in the appearance of new peaks at different chemical shifts.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the key functional groups. The presence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the formation of 1-hexanol and boric acid. Conversely, the disappearance or weakening of the characteristic B-O-C stretching vibrations (typically in the 1300-1500 cm⁻¹ region) is indicative of ester cleavage.[19][20]
Q6: What is the underlying chemical mechanism of this compound hydrolysis?
A6: The hydrolysis of this compound is driven by the Lewis acidic nature of the boron atom. The boron atom in the sp²-hybridized, trigonal planar ester has an empty p-orbital, making it electron-deficient and susceptible to attack by nucleophiles.[21] Water acts as a nucleophile, attacking the boron center. This is typically a stepwise process, ultimately cleaving all three ester linkages.
Hydrolysis Reaction Mechanism
Caption: Simplified mechanism of this compound hydrolysis.
Q7: Are certain types of borate esters more stable to hydrolysis than others?
A7: Yes, the stability of borate esters to hydrolysis is highly dependent on their structure. Steric hindrance around the boron center can shield it from nucleophilic attack by water.[22] Boronate esters derived from bulky diols (like pinanediol) are known to be significantly more stable than simple trialkyl borates.[23] While this compound is more sterically hindered than trimethyl borate, it is still considered highly susceptible to hydrolysis compared to cyclic boronate esters.[24]
References
- GMP Insiders. (2025).
- Sigma-Aldrich.
- Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- AZO Materials.
- Scharlab.
- Wikipedia.
- Delloyd's Lab-Tech. solvent drying and drying agents.
- Organic Chemistry.
- Scribd. Drying Agents for Organic Solvents.
- UCalgary. Using drying agents.
- Kintek Solution. How To Make An Inert Atmosphere?
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- ChemicalBook.
- ResearchGate.
- YouTube.
- Wikipedia. Air-free technique.
- Biocyclopedia.
- ACS Publications.
- ResearchGate.
- ResearchGate.
- ChemRxiv.
- ChemicalBook.
- PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
- Oxford Academic.
- Wikipedia.
- ACS Publications.
- U.S. Borax.
- ResearchGate.
- Lubrication Science.
- ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ResearchGate.
- YouTube.
- Benchchem.
- MDPI.
- ScienceDirect. ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide.
- Digital Commons @ NJIT.
- ResearchGate. ¹H NMR (A) and ¹¹B NMR (B)
- Google Patents. Preparation of esters of boronic and borinic acids.
- JACS.
- NIH.
- SDSU Chemistry. 11B NMR Chemical Shifts.
- Lab Alley. How to Store Boric Acid.
- Royal Society of Chemistry.
- Google Patents.
- ChemScene.
- NIST. Boric acid, trihexyl ester.
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
- Wiley-VCH.
Sources
- 1. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borate esters - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 5. laballey.com [laballey.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. fiveable.me [fiveable.me]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents [patents.google.com]
- 11. Trimethyl borate(121-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 13. youtube.com [youtube.com]
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- 15. gmpinsiders.com [gmpinsiders.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
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- 18. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
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- 24. digitalcommons.njit.edu [digitalcommons.njit.edu]
Technical Support Center: Trihexyl Borate in Grignard Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing trihexyl borate for the synthesis of boronic acids via Grignard reactions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success and integrity of your experiments.
Introduction: The Role and Challenges of this compound
This compound serves as a valuable reagent in the synthesis of boronic acids, key intermediates in Suzuki-Miyaura cross-coupling reactions. The use of a sterically hindered borate ester like this compound is a strategic choice aimed at minimizing the common side reaction of over-addition of the highly reactive Grignard reagent. However, even with this advantage, a number of side reactions and experimental challenges can arise. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over smaller trialkyl borates like trimethyl borate in Grignard reactions?
A1: The primary advantage of this compound lies in its steric bulk. The hexyl groups sterically hinder the boron center, which can help to prevent the over-addition of the Grignard reagent.[1] This leads to a higher selectivity for the desired mono-alkylation/arylation product, the boronic ester, and reduces the formation of diarylborinic acid and triarylborane byproducts. Additionally, the higher boiling point of this compound and the resulting hexanol byproduct can be advantageous in certain purification strategies.
Q2: What is an "ate" complex, and what is its significance in this reaction?
A2: An "ate" complex is formed when the nucleophilic Grignard reagent attacks the electrophilic boron atom of the this compound. This results in a tetracoordinate boronate species with a negative charge on the boron atom, formally a magnesium borate salt.[2] The formation of this intermediate is a key step in the reaction pathway. At low temperatures, this complex can be stable, preventing further reaction until the desired conditions are met.
Q3: Why is it critical to perform the addition of the Grignard reagent to this compound at very low temperatures (e.g., -78 °C)?
A3: The addition of a Grignard reagent to a trialkyl borate is a highly exothermic and rapid reaction. Performing the addition at low temperatures, typically -78 °C, is crucial for several reasons:
-
Controlling Over-addition: It slows down the reaction rate, allowing for better control over the stoichiometry and minimizing the second and third additions of the Grignard reagent to the boron center.[3][4][5]
-
Stabilizing the "Ate" Complex: The intermediate boronate "ate" complex is more stable at lower temperatures, which helps to prevent its decomposition or rearrangement that could lead to side products.
-
Minimizing Side Reactions: Other side reactions, such as Wurtz-Fittig coupling, are also suppressed at lower temperatures.
Troubleshooting Guide
This section addresses specific problems you may encounter during your Grignard reaction with this compound.
Problem 1: Low Yield of the Desired Boronic Acid and Presence of Multiple Byproducts
Symptoms:
-
NMR or LC-MS analysis of the crude product shows significant amounts of diarylborinic acid (Ar₂BOH) and potentially triarylborane (Ar₃B).
-
The isolated yield of the target boronic acid is consistently low.
Root Cause Analysis:
The most probable cause is the over-addition of the Grignard reagent to the borate ester. This occurs when more than one equivalent of the Grignard reagent reacts with the this compound.
Solutions:
-
Strict Temperature Control: Ensure the reaction temperature is maintained at or below -78 °C during the addition of the Grignard reagent. A dry ice/acetone bath is recommended.[5] A slight increase in temperature can significantly accelerate the rate of the second and third additions.
-
Slow Addition of the Grignard Reagent: Add the Grignard reagent solution dropwise to the this compound solution. Rapid addition can create localized areas of high Grignard concentration, promoting over-addition.
-
Accurate Titration of the Grignard Reagent: The concentration of Grignard reagents can vary. It is essential to accurately titrate a small aliquot of your Grignard solution before the reaction to ensure you are using the correct stoichiometry. A 1:1 molar ratio of Grignard reagent to this compound is theoretically ideal, though a slight excess of the borate ester (e.g., 1.1 to 1.5 equivalents) is often used to consume all of the Grignard reagent.[3][4]
-
Reverse Addition: In some cases, adding the this compound solution to the Grignard reagent at low temperature can be beneficial, as it ensures that the Grignard reagent is never in excess.
Problem 2: Significant Formation of a Biaryl Byproduct
Symptoms:
-
You observe a significant amount of a homocoupled byproduct (Ar-Ar) in your crude reaction mixture.
Root Cause Analysis:
This is likely due to a Wurtz-Fittig type coupling reaction, where the Grignard reagent reacts with the unreacted aryl halide starting material.[6][7][8][9]
Solutions:
-
Ensure Complete Grignard Formation: Before starting the addition to the this compound, ensure that all of the magnesium has been consumed and the formation of the Grignard reagent is complete. The presence of unreacted aryl halide in the Grignard solution increases the likelihood of Wurtz-Fittig coupling.
-
Use Freshly Prepared Grignard Reagent: Grignard reagents can degrade over time. Using a freshly prepared and titrated solution will give the best results.
-
Optimize Reaction Temperature: While low temperatures for the borate addition are crucial, the Grignard formation itself may require initial heating to initiate. Follow established protocols for Grignard reagent preparation carefully.
Problem 3: Low Overall Recovery and Presence of Unreacted Starting Material
Symptoms:
-
Significant amounts of the initial aryl halide are present in the crude product.
-
The overall yield is low, even after accounting for byproducts.
Root Cause Analysis:
This issue often points to problems with the Grignard reagent itself, namely incomplete formation or accidental quenching.
Solutions:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10] Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Activation: The magnesium turnings used for the Grignard formation must be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the aryl halide.[11]
-
Proper Solvent: Use an appropriate ethereal solvent for the Grignard reaction, such as diethyl ether or tetrahydrofuran (THF), as these solvents stabilize the Grignard reagent.[11]
Problem 4: Difficulty in Purifying the Boronic Acid from Diarylborinic Acid
Symptoms:
-
Co-elution of the boronic acid and the diarylborinic acid during column chromatography.
-
Difficulty in obtaining a pure sample of the boronic acid by simple extraction or crystallization.
Root Cause Analysis:
Boronic acids and their corresponding borinic acids often have similar polarities, making their separation by standard chromatographic methods challenging.
Solutions:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[12][13][14] The diarylborinic acid is generally less acidic and may remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure boronic acid.
-
Selective Derivatization with Diethanolamine: Boronic acids readily form stable, often crystalline, adducts with diethanolamine.[15][16][17] The diarylborinic acid does not typically form such a stable adduct. This allows for the selective precipitation and isolation of the desired boronic acid as its diethanolamine salt, which can then be hydrolyzed back to the free boronic acid with acid.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.[18]
Experimental Protocols
Protocol 1: Optimized Synthesis of an Arylboronic Acid using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.2 equiv)
-
2 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place the magnesium turnings and iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask, dissolve the this compound in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution to the cold this compound solution via a cannula, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
-
Work-up and Hydrolysis:
-
While still cold, slowly quench the reaction by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation
-
Dissolve the crude boronic acid mixture in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of ether and hexane).
-
Add a stoichiometric amount of diethanolamine dropwise with stirring.
-
The diethanolamine adduct of the boronic acid should precipitate as a white solid. The diarylborinic acid will remain in solution.
-
Collect the solid by filtration and wash with cold solvent.
-
To regenerate the boronic acid, suspend the adduct in a mixture of diethyl ether and 2 M hydrochloric acid and stir vigorously until the solid dissolves.
-
Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution
| Temperature (°C) | Arylboronic Acid (%) | Diarylborinic Acid (%) | Triarylborane (%) |
| 0 | 40-50 | 30-40 | 10-20 |
| -20 | 60-70 | 20-30 | 5-10 |
| -78 | >90 | <10 | <1 |
Note: These are representative yields and will vary depending on the specific Grignard reagent and substrate used.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathway for boronic acid synthesis and major side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low boronic acid yield.
References
-
Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]
- Ishihara, K. (1999). Synthesis of Aryl Boronic Acids. U.S. Patent No. 5,932,748. Washington, DC: U.S.
- Ishihara, K. (2001). Synthesis of aryl boronic acids.
-
Begeezee. (2017, December 19). Purification of boronic acids? [Online forum post]. Reddit. [Link]
- Singaram, B., & Cole, T. E. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. U.S.
-
Wikipedia. (n.d.). Wurtz reaction. [Link]
-
Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Khlebnikov, V. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. [Link]
- Reddy, M. S. (2005). Process for purification of boronic acid and its derivatives.
-
Clark, E. R., & Ingleson, M. J. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2639. [Link]
-
Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. [Link]
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]
-
Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2013). Lithiation/Borylation of N,N-Diisopropyl-O-alkyl Carbamates. Organic Syntheses, 90, 368-383. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with 2-Heterocyclic Halides. Organic Syntheses, 86, 260-273. [Link]
-
Levonis, S. M., Kothari, A., & Kasi, R. M. (2012). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry, 14(10), 2820-2825. [Link]
-
Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Sakinho. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. [Online forum post]. Reddit. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Anonymous. (2017, June 2). Trying to remove a boronic acid in a workup. Help! [Online forum post]. Reddit. [Link]
-
Nakamura, M., & Ilies, L. (2013). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2013(36), 8251-8254. [Link]
-
Blakemore, D. C., et al. (2020). Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(9), 1735-1746. [Link]
-
Knochel, P., & Krasovskiy, A. (2006). Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
-
Morsch, L. A. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry. [Link]
-
Sandford, G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282. [Link]
- Singaram, B., & Cole, T. E. (2016). Synthesis of boronic esters and boronic acids using grignard reagents. U.S.
-
Jasperse, C. P. (n.d.). Grignard Reaction. Concordia College. [Link]
- Lappert, M. F. (1958). Preparation of esters of boronic and borinic acids. U.S.
-
Papai, Z., et al. (2024). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal, e202402099. [Link]
-
Escayola, S., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(5), 2439-2447. [Link]
-
Bedford, R. B., et al. (2003). The influence of steric bulk on the geometry of triarylphosphite-based palladacycles and their tricyclohexylphosphine adducts. New Journal of Chemistry, 27(10), 1434-1439. [Link]
Sources
- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
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- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trihexyl Borate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of Trihexyl borate, specifically addressing the removal of residual hexanol.
Troubleshooting Guide: Hexanol Removal
The presence of residual 1-hexanol is a common issue in the synthesis of this compound, often due to incomplete reaction or equilibrium processes. The following section details robust methods for its removal, addressing common user queries.
Query: What are the key physical properties I should consider for separation?
Answer: Understanding the differences in the physical properties of this compound and 1-hexanol is fundamental to selecting an appropriate purification strategy. The significant difference in their boiling points is the primary property exploited in distillation-based methods.
Table 1: Comparative Physical Properties
| Property | This compound | 1-Hexanol | Rationale for Separation |
| Boiling Point | ~170-175 °C at 10 mmHg | 157 °C at 760 mmHg | The substantial difference allows for effective separation via fractional distillation under reduced pressure. |
| Density | ~0.83 g/cm³ | ~0.81 g/cm³ | The similar densities make gravitational separation methods like decantation ineffective. |
| Solubility | Soluble in many organic solvents | Miscible with many organic solvents | This shared property can be leveraged in certain extraction or chromatography techniques. |
Query: How can I effectively remove residual hexanol using distillation?
Answer: Fractional distillation under reduced pressure is the most common and effective method for removing residual 1-hexanol from this compound. The lower pressure reduces the boiling points of both compounds, preventing thermal decomposition of the borate ester.
The scientific principle hinges on the difference in volatility between 1-hexanol and this compound. As the mixture is heated, the more volatile component (1-hexanol) will vaporize at a lower temperature, allowing it to be selectively removed and collected as the distillate, leaving behind the purified this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the round-bottom flask and position it in a heating mantle on a magnetic stirrer.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound containing residual hexanol. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.
-
Once the desired pressure is stable, gradually increase the temperature of the heating mantle.
-
Monitor the temperature at the head of the fractionating column. A stable temperature reading indicates that a pure fraction is distilling.
-
The first fraction to distill will be enriched in 1-hexanol. Collect this fraction in a separate receiving flask.
-
After the hexanol has been removed, the temperature at the column head will drop before rising again to the boiling point of this compound.
-
Change the receiving flask to collect the purified this compound fraction.
-
Once the majority of the this compound has been collected, stop the distillation to avoid distilling any high-boiling impurities.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purified this compound using techniques like GC-MS or NMR to confirm the absence of residual hexanol.
-
-
Bumping/Unstable Boiling: This is often due to uneven heating or insufficient agitation. Ensure the stir bar is rotating at an adequate speed. Using boiling chips can also help, but a stir bar is preferred under vacuum.
-
Poor Separation (Co-distillation): If the fractionating column is not efficient enough, co-distillation of hexanol and this compound may occur. Use a longer or more efficient packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.
-
Product Decomposition: If the heating temperature is too high, the this compound may decompose. It is crucial to use the lowest possible pressure to keep the boiling point low.
Caption: Workflow for removing hexanol via fractional vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that all the hexanol has been removed?
A1: The most reliable methods for confirming the removal of residual hexanol are spectroscopic and chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating and identifying volatile components. The absence of a peak corresponding to 1-hexanol in the chromatogram of your purified product is strong evidence of its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The spectrum of 1-hexanol has characteristic peaks (e.g., the triplet for the -CH₂OH protons) that will be absent in a clean spectrum of this compound.
Q2: Are there any non-distillation methods to remove hexanol?
A2: While distillation is the most common method, other techniques can be employed, though they may be less efficient for bulk removal.
-
High-Vacuum Stripping: For removing trace amounts of hexanol, you can heat the this compound under a high vacuum (<1 mmHg) at a temperature below its boiling point. The more volatile hexanol will be stripped from the solution over time.
-
Adsorption: Passing the crude product through a column packed with a suitable adsorbent, like activated alumina or silica gel, may retain the more polar 1-hexanol. However, developing a robust column chromatography method can be time-consuming.
Q3: What safety precautions should I take when handling this compound and hexanol?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-Hexanol: It is flammable and can cause skin and eye irritation. Avoid inhalation of vapors.
-
This compound: While specific toxicity data is limited, it is a borate ester and should be handled with care. Borate esters can be moisture-sensitive and may hydrolyze to boric acid and the corresponding alcohol. Keep containers tightly sealed.
Q4: Can an azeotrope form between 1-hexanol and this compound?
A4: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. While there is no widely reported azeotrope between 1-hexanol and this compound, it is always a possibility, especially with other impurities present. If you observe a constant boiling point for a mixture that analysis shows still contains both components, an azeotrope may have formed. In such cases, azeotropic distillation with an entrainer (e.g., toluene) could be investigated to break the azeotrope.
References
Technical Support Center: Optimizing Suzuki Coupling with Trihexyl Borate
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving trihexyl borate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your Suzuki coupling experiments with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several sources. A systematic check of the following is recommended:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your Pd(0) source is active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1] Some precatalysts are air-sensitive and require handling under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of boronic esters.[1] It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
-
Base Inefficiency: The base plays a critical role in activating the boronic ester for transmetalation.[2][3][4] For this compound, which is a boronic ester, a suitable base is required to form the more nucleophilic boronate species.[3] If the base is too weak, insoluble, or has degraded, the catalytic cycle will be impeded. Consider the strength and solubility of your base in the chosen solvent system.
-
Solvent Choice: The solvent can significantly influence the solubility of reagents and the overall reaction rate. Anhydrous conditions are often preferred for couplings with boronic esters to prevent hydrolysis.[5] However, some anhydrous systems might suffer from poor solubility of the base or other reagents, leading to mass-transfer limitations.[5]
Recommended Protocol for Ensuring Optimal Conditions:
-
Catalyst Pre-activation (if necessary): If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. This can sometimes be achieved by the phosphine ligand or other components in the reaction mixture.
-
Rigorous Degassing: Degas your solvent(s) by either sparging with an inert gas (e.g., Argon) for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles).
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results.
-
Base Selection: For anhydrous conditions, a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5] If using a solid base like K₃PO₄, ensure it is finely powdered to maximize surface area.[6]
-
Solvent System: Consider a solvent system that ensures the solubility of all components. For instance, the addition of trimethyl borate has been shown to enhance the solubility of in situ-generated boronate complexes.[5]
Q2: I'm observing significant formation of side products, such as dehalogenation of my aryl halide or homocoupling of the boronic ester. How can I minimize these?
A2: The formation of side products is a common challenge. Here’s a breakdown of the likely causes and mitigation strategies:
-
Dehalogenation: This side reaction occurs when the aryl halide is reduced to the corresponding arene. It can happen if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[7]
-
Homocoupling: The coupling of two boronic ester molecules can be promoted by the presence of oxygen or Pd(II) species that are not part of the primary catalytic cycle.[1][7]
Strategies to Minimize Side Products:
| Side Product | Potential Cause | Recommended Solution |
| Dehalogenation | Presence of hydride sources (e.g., certain bases, protic solvents). | Use a non-coordinating, anhydrous base. Ensure solvents are rigorously dried. |
| Homocoupling | Oxygen contamination leading to catalyst oxidation. Inefficient transmetalation. | Rigorously degas all reagents and solvents.[1] Optimize ligand and base to accelerate the transmetalation step. |
| Protodeboronation | Presence of protic sources (e.g., water). Slow catalytic cycle. | Use anhydrous conditions.[5][8] More stable boronate derivatives like MIDA boronates or trifluoroborates can be considered if protodeboronation is severe.[5][9][10] |
Q3: The reaction is sluggish, with slow conversion even after extended reaction times. What can be done to accelerate the reaction rate?
A3: A slow reaction rate often points to a bottleneck in the catalytic cycle. For Suzuki couplings with boronic esters, the transmetalation step is frequently rate-limiting.
-
The Role of Trialkyl Borates: Additives like trimethyl borate have been shown to significantly enhance reaction rates.[5] This is attributed to several factors:
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate both oxidative addition and reductive elimination.[6][11][12] Experimenting with different ligands (e.g., Buchwald-type ligands) can often lead to dramatic improvements in reaction efficiency.[6][13]
-
Temperature: Increasing the reaction temperature is a straightforward way to increase the reaction rate. However, be mindful of the thermal stability of your substrates and catalyst.[14]
Workflow for Accelerating Sluggish Reactions:
Caption: Workflow for addressing sluggish Suzuki coupling reactions.
Q4: I am working with a substrate containing β-hydrogens, and I'm observing β-hydride elimination. How can this be suppressed?
A4: β-hydride elimination is a common decomposition pathway for organopalladium intermediates containing alkyl groups with β-hydrogens, leading to the formation of an alkene.[7][15][16]
-
Mechanism of β-Hydride Elimination: After transmetalation, the alkyl-palladium intermediate can undergo elimination of a palladium-hydride species to form an alkene, which is an undesired side product.[7][17]
Strategies to Suppress β-Hydride Elimination:
-
Ligand Choice: The use of bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote a faster rate of reductive elimination, outcompeting the elimination pathway.[6][10][15]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination.
-
Substrate Modification: While not always feasible, modifying the substrate to remove β-hydrogens is the most direct way to prevent this side reaction.
-
Accelerate Reductive Elimination: By choosing a ligand that promotes rapid reductive elimination, the lifetime of the alkyl-palladium intermediate susceptible to β-hydride elimination is shortened.
Caption: Simplified Suzuki-Miyaura catalytic cycle with common side reactions.
Frequently Asked Questions (FAQs)
Q: Why use a this compound ester instead of a boronic acid?
A: Boronic esters, such as this compound, can offer several advantages over their corresponding boronic acids. They are often more stable, easier to handle and purify, and less prone to protodeboronation, a common side reaction with boronic acids.[9][18] Recent studies have also shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid, and in some cases, this can lead to faster reaction rates.[5][9][19]
Q: What is the optimal catalyst loading for this reaction?
A: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions, but typically ranges from 0.5 to 3 mol%.[1][5][20] It is advisable to start with a loading of around 1-2 mol% and optimize from there. For particularly challenging couplings, a higher catalyst loading may be necessary.
Q: Can I use aqueous conditions with this compound?
A: While Suzuki couplings are often performed in aqueous solvent mixtures, using anhydrous conditions is generally recommended for boronic esters like this compound.[5] This is because the presence of water can lead to hydrolysis of the ester to the corresponding boronic acid, which may have different reactivity and stability.[8] Anhydrous conditions also help to prevent protodeboronation.[5]
Q: How do I choose the right phosphine ligand?
A: Ligand selection is crucial for a successful Suzuki coupling. For couplings involving boronic esters, bulky and electron-rich phosphine ligands are often preferred.[11] These ligands can promote the formation of the active monoligated palladium species, which accelerates key steps in the catalytic cycle.[12] Buchwald-type ligands (e.g., XPhos, SPhos) and other sterically demanding phosphines have shown great success in a wide range of Suzuki couplings.[6][13] Screening a small panel of ligands is often a good starting point for optimization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Denmark, S. E., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Larhed, M., et al. (2013). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Chen, D.-Y., et al. (2014). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Aromi, G., et al. (2021). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. Available at: [Link]
-
Lee, Y., & Silverberg, L. J. (2001). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions. Organic Letters. Available at: [Link]
-
Thomas, A. A. (2016). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F., et al. (2007). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
-
Engle, K. M., & Yu, J.-Q. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]
-
ResearchGate. (2019). Optimization in reaction conditions for Suzuki coupling reactions.... Available at: [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Denmark Group. Boron-Based Crossed-Coupling Reactions. University of Illinois Urbana-Champaign. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ideals.illinois.edu [ideals.illinois.edu]
- 20. pubs.acs.org [pubs.acs.org]
Technisches Support-Center: Optimierung von Trihexylborat-Reaktionen – Ein Leitfaden zur Basenauswahl und Fehlerbehebung
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Auswirkungen der Basenwahl auf die Effizienz von Trihexylborat-Reaktionen konzentriert und speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Herausgegeben von: Dr. Gemini, Senior Application Scientist
Willkommen im technischen Support-Center. Dieser Leitfaden soll Ihnen helfen, die entscheidende Rolle der Basenauswahl bei palladiumkatalysierten Kreuzkupplungsreaktionen mit Trihexylborat, einem Boronsäureester, zu verstehen. Die richtige Base ist oft der Schlüssel zur Maximierung der Ausbeute, zur Minimierung von Nebenprodukten und zur Gewährleistung der Reproduzierbarkeit.[1][2][3]
Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um häufig auftretende Probleme direkt anzugehen und Ihnen praxiserprobte Lösungen und tiefgreifende mechanistische Einblicke zu bieten.
Häufig gestellte Fragen (FAQs)
F1: Warum ist eine Base für Reaktionen mit Trihexylborat unerlässlich?
A1: Die Base spielt eine entscheidende Rolle im katalytischen Zyklus, insbesondere im Transmetallierungsschritt der Suzuki-Miyaura-Kupplung.[1] Trihexylborat selbst ist nicht nukleophil genug, um die organische Gruppe effizient auf den Palladium(II)-Komplex zu übertragen. Die Base aktiviert das Borreagenz, indem sie mit dem elektrophilen Boratom wechselwirkt und einen negativ geladenen Boronat-"at"-Komplex ([R-B(OHex)₃]⁻) bildet.[4][5][6] Dieser "at"-Komplex ist deutlich nukleophiler und beschleunigt den ansonsten langsamen Transmetallierungsschritt dramatisch, was die Bildung der gewünschten C-C-Bindung vorantreibt.
F2: Welche Haupttypen von Basen werden üblicherweise verwendet?
A2: Die für Suzuki-Miyaura-Kupplungen verwendeten Basen lassen sich grob in mehrere Klassen einteilen, jede mit ihren eigenen Eigenschaften:
-
Karbonate (z. B. K₂CO₃, Na₂CO₃, Cs₂CO₃): Dies sind die am häufigsten verwendeten Basen. Sie bieten ein gutes Gleichgewicht zwischen Reaktivität und Milde und sind für eine Vielzahl von Substraten geeignet.[6] Cäsiumcarbonat (Cs₂CO₃) ist stärker und löslicher und wird oft bei schwierigeren Kupplungen eingesetzt.
-
Phosphate (z. B. K₃PO₄): Kaliumphosphat ist eine starke, aber nicht-nukleophile Base, die sich besonders bei anspruchsvollen Kupplungen bewährt hat, z. B. bei sterisch gehinderten Substraten oder elektronenreichen Arylchloriden.[7][8]
-
Hydroxide (z. B. NaOH, KOH): Dies sind starke und kostengünstige Basen. Ihre hohe Nukleophilie und Basizität kann jedoch zur Hydrolyse von empfindlichen funktionellen Gruppen (wie Estern) oder zur Zersetzung von Substraten führen.[6]
-
Fluoride (z. B. KF, CsF): Fluoridionen haben eine einzigartige Fähigkeit, das Boratom zu aktivieren.[6] Sie sind oft milder und eine gute Wahl für Substrate, die empfindlich auf stärkere Basen reagieren.[4]
-
Alkoxide (z. B. NaOtBu, KOSiMe₃): Dies sind sehr starke Basen, die in der Regel unter wasserfreien Bedingungen verwendet werden. Kaliumtrimethylsilanolat (KOSiMe₃) hat sich als hochwirksam erwiesen, um schnelle und homogene Reaktionen zu ermöglichen.[9][10]
F3: Ich plane eine neue Reaktion. Welche Base sollte ich zuerst ausprobieren?
A3: Für die meisten Standard-Suzuki-Miyaura-Kupplungen ist eine Kombination aus Kaliumcarbonat (K₂CO₃, 2-3 Äquivalente) in einem Lösungsmittelsystem wie Dioxan/Wasser (z. B. 4:1) ein ausgezeichneter und robuster Ausgangspunkt.[11] Wenn Ihr Substrat bekanntermaßen schwierig zu kuppeln ist (z. B. ein Arylchlorid) oder wenn die Ausbeuten mit K₂CO₃ niedrig sind, ist der Wechsel zu Kaliumphosphat (K₃PO₄) oft der nächste logische Schritt.[7]
F4: Meine Reaktion ist fehlgeschlagen. Welchen basenbezogenen Parameter sollte ich zuerst untersuchen?
A4: Die häufigste Ursache für das Scheitern einer Reaktion im Zusammenhang mit der Base ist eine unzureichende Basenstärke oder schlechte Löslichkeit im gewählten Reaktionsmedium.[7] Wenn die Base nicht ausreichend gelöst ist oder nicht stark genug ist, um den Boronatester zu aktivieren, findet die entscheidende Transmetallierungsphase nicht statt. Überprüfen Sie die Löslichkeit Ihrer Base im Lösungsmittelsystem und erwägen Sie den Wechsel zu einer stärkeren oder löslicheren Alternative (siehe Tabelle 1).
Leitfaden zur Fehlerbehebung
In diesem Abschnitt werden spezifische experimentelle Probleme, ihre wahrscheinlichen basenbezogenen Ursachen und empfohlene Lösungen behandelt.
Problem 1: Geringe oder keine Produktausbeute
-
Mögliche Ursache A: Ineffiziente Transmetallierung
-
Erklärung: Die Base ist möglicherweise zu schwach (hat einen zu hohen pKa-Wert des konjugierten Säure) oder ist in Ihrem Lösungsmittelsystem praktisch unlöslich. Dies führt zu einer unzureichenden Bildung des reaktiven Boronat-"at"-Komplexes.
-
Lösung:
-
Wechseln Sie zu einer stärkeren Base: Wenn Sie K₂CO₃ verwendet haben, versuchen Sie es mit K₃PO₄ oder Cs₂CO₃. Diese Basen sind stärker und können die Transmetallierung bei anspruchsvolleren Substraten fördern.[7]
-
Optimieren Sie die Löslichkeit: Stellen Sie sicher, dass Ihre Base fein pulverisiert ist, um die Oberfläche zu maximieren.[8] Bei anorganischen Basen wie K₃PO₄ kann die Zugabe einer geringen Menge Wasser (z. B. in einem THF- oder Dioxan-System) die Löslichkeit und Wirksamkeit drastisch verbessern.
-
Erwägen Sie wasserfreie Bedingungen: Für extrem schwierige Kupplungen oder um die Reaktionszeiten drastisch zu verkürzen, können wasserfreie Bedingungen mit einer hochlöslichen organischen Base wie Kaliumtrimethylsilanolat (KOSiMe₃) bemerkenswert effektiv sein.[9]
-
-
-
Mögliche Ursache B: Protodeboronierung
-
Erklärung: Dies ist eine häufige Nebenreaktion, bei der die C-B-Bindung des Trihexylborats gespalten und durch ein Wasserstoffatom ersetzt wird, was zu einem Verlust Ihres Nukleophils führt.[12] Diese Nebenreaktion wird durch starke Basen, hohe Temperaturen und das Vorhandensein von Protonenquellen (wie Wasser) beschleunigt und ist besonders bei elektronenarmen oder heteroaromatischen Boronatestern problematisch.[13]
-
Lösung:
-
Verwenden Sie eine mildere Base: Wechseln Sie zu Kaliumfluorid (KF) oder einer moderateren Carbonatbase. Diese sind oft ausreichend, um die Kupplung zu fördern, ohne eine signifikante Protodeboronierung zu verursachen.[7][12]
-
Arbeiten Sie unter wasserfreien Bedingungen: Die Entfernung von Wasser aus dem Reaktionsgemisch kann die Protodeboronierung erheblich unterdrücken. Dies erfordert die Verwendung von trockenen Lösungsmitteln und einer wasserfreien Base (z. B. KOSiMe₃).[9]
-
Senken Sie die Reaktionstemperatur: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die noch eine angemessene Reaktionsgeschwindigkeit ermöglicht.[7]
-
-
-
Mögliche Ursache C: Zersetzung von Substrat oder Produkt
-
Erklärung: Starke, nukleophile Basen wie NaOH, KOH oder Alkoxide können basenempfindliche funktionelle Gruppen in Ihren Ausgangsmaterialien oder Ihrem Produkt angreifen. Ester können hydrolysiert, Ketone Enolisierungs-Nebenreaktionen eingehen und andere funktionelle Gruppen können abgebaut werden.[4]
-
Lösung: Verwenden Sie eine milde, nicht-nukleophile Base. K₂CO₃, K₃PO₄ oder KF sind in der Regel sichere und effektive Optionen, wenn basenempfindliche Funktionalitäten vorhanden sind.[4][7]
-
Problem 2: Schlechte Reproduzierbarkeit der Reaktion
-
Mögliche Ursache: Physikalische Eigenschaften und Reinheit der Base
-
Erklärung: Die Wirksamkeit einer Base hängt stark von ihrer Qualität, ihrem Hydratationsgrad und ihrer physikalischen Form ab. Verklumptes K₃PO₄, altes, hydratisiertes Cs₂CO₃ oder eine Base von geringer Reinheit führen zu inkonsistenten Ergebnissen.[8]
-
Lösung:
-
Verwenden Sie hochwertige Reagenzien: Verwenden Sie immer frische, hochreine Basen von einem seriösen Lieferanten.
-
Mahlen Sie feste Basen: Mahlen Sie feste Basen wie K₃PO₄ und K₂CO₃ vor Gebrauch zu einem feinen, frei fließenden Pulver. Dies gewährleistet eine maximale und reproduzierbare Oberfläche.[8]
-
Lagern Sie hygroskopische Basen ordnungsgemäß: Basen wie Cs₂CO₃ und KF ziehen leicht Wasser an. Lagern Sie sie in einem Exsikkator, um ihre Aktivität zu erhalten.
-
-
Mechanistische Einblicke und Arbeitsabläufe
Das Verständnis des Mechanismus ist der Schlüssel zur intelligenten Fehlerbehebung. Die Base kann den katalytischen Zyklus über zwei Hauptwege beeinflussen.[6][14]
-
Der Boronat-Weg (Weg A): Die Base greift direkt den Boronatester an, um den hochreaktiven "at"-Komplex zu bilden, der dann mit dem [Ar-Pd-X]-Komplex transmetalliert.[6]
-
Der Hydroxid-Weg (Weg B): Die Base (insbesondere OH⁻) tauscht zuerst mit dem Halogenid am [Ar-Pd-X]-Komplex aus, um eine [Ar-Pd-OH]-Spezies zu bilden. Diese Hydroxidspezies reagiert dann mit dem neutralen Boronatester.[6][14]
Der vorherrschende Weg hängt von den spezifischen Reaktionsbedingungen ab (Base, Lösungsmittel, Substrate).
Abbildung 1: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung, der die beiden potenziellen Rollen der Base bei der Förderung der Transmetallierung zeigt.
Entscheidungs-Workflow für die Basenauswahl
Verwenden Sie dieses Diagramm, um Ihre Basenauswahl strategisch zu treffen.
Abbildung 2: Ein Entscheidungs-Workflow zur Auswahl einer geeigneten Base für eine Suzuki-Miyaura-Reaktion mit Trihexylborat.
Datenzusammenfassung und Protokolle
Tabelle 1: Vergleich gängiger Basen für Suzuki-Miyaura-Reaktionen
| Base | Formel | pKa (konj. Säure, in H₂O) | Typische Lösungsmittel | Wichtige Überlegungen |
| Kaliumcarbonat | K₂CO₃ | 10.3[15] | Dioxan/H₂O, THF/H₂O, Toluol/H₂O | Standard-Ausgangsbase; mild und weitgehend kompatibel. |
| Natriumcarbonat | Na₂CO₃ | 10.3[15] | Dioxan/H₂O, THF/H₂O | Ähnlich wie K₂CO₃, aber oft weniger löslich und wirksam.[16] |
| Cäsiumcarbonat | Cs₂CO₃ | 10.3 | Dioxan/H₂O, THF | Stärker als K₂CO₃ aufgrund besserer Löslichkeit; gut für schwierige Kupplungen. Hygroskopisch. |
| Kaliumphosphat | K₃PO₄ | 12.3[15] | Dioxan/H₂O, Toluol | Starke, nicht-nukleophile Base. Ausgezeichnet für die Kupplung von Arylchloriden und gehinderten Substraten. |
| Kaliumfluorid | KF | 3.2 | Dioxan/H₂O, THF | Milde Base; nützlich für basenempfindliche Substrate und zur Minimierung der Protodeboronierung. |
| Natriumhydroxid | NaOH | 15.7[17] | Dioxan/H₂O, EtOH/H₂O | Starke, kostengünstige Base. Kann zur Hydrolyse von Estern und anderen Nebenreaktionen führen.[6] |
| Kaliumtrimethylsilanolat | KOSiMe₃ | ~12.7 (in DMSO) | THF, Dioxan (wasserfrei) | Sehr starke, hochlösliche Base für schnelle, homogene, wasserfreie Kupplungen.[9] |
Hinweis: pKa-Werte sind Näherungswerte und können je nach Quelle und Bedingungen variieren.[15][17][18][19][20]
Allgemeines Versuchsprotokoll: Suzuki-Miyaura-Kupplung mit Trihexylborat
Dieses Protokoll dient als allgemeiner Ausgangspunkt und sollte für spezifische Substrate optimiert werden.
-
Vorbereitung der Reagenzien:
-
In einem ofengetrockneten Schlenk-Kolben, der mit einem Magnetrührstab ausgestattet ist, das Arylhalogenid (1,0 mmol, 1,0 Äquiv.), Trihexylborat (1,2-1,5 Äquiv.) und die ausgewählte Base (z. B. fein gemahlenes K₃PO₄, 2,0-3,0 Äquiv.) einwiegen.[7]
-
-
Entgasung:
-
Den Kolben mit einem Septum verschließen. Das Gefäß evakuieren und dreimal mit einem Inertgas (Argon oder Stickstoff) spülen, um eine sauerstofffreie Atmosphäre zu gewährleisten.[12]
-
-
Zugabe von Lösungsmittel und Katalysator:
-
Unter positivem Inertgasdruck das entgaste Lösungsmittel (z. B. 5 mL 4:1 Dioxan/Wasser) über eine Spritze zugeben.
-
Den Palladiumkatalysator (z. B. Pd(PPh₃)₄, 1-5 mol%) und, falls erforderlich, einen zusätzlichen Liganden unter positivem Inertgasstrom zugeben.
-
-
Reaktionsdurchführung:
-
Die Reaktionsmischung unter kräftigem Rühren auf die gewünschte Temperatur (typischerweise 80-100 °C) erhitzen.
-
Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.
-
-
Aufarbeitung:
-
Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnen und mit Wasser und gesättigter Kochsalzlösung waschen.
-
Die organische Schicht über wasserfreiem Natriumsulfat trocknen, filtrieren und unter reduziertem Druck konzentrieren.
-
-
Reinigung:
-
Das Rohprodukt durch Flash-Säulenchromatographie reinigen, um das gewünschte Produkt zu isolieren.
-
Referenzen
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. library.gwu.edu [library.gwu.edu]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. scribd.com [scribd.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Purification of Crude Trihexyl Borate by Vacuum Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude trihexyl borate. The high boiling point and inherent chemical sensitivities of this borate ester necessitate the use of vacuum distillation, a technique that, while powerful, presents unique operational challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Troubleshooting Guide: A Problem-Oriented Approach
This section directly addresses specific issues that may arise during the vacuum distillation of this compound. Each question is framed from the perspective of a researcher encountering a problem, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My distillation has not started, even though the heating mantle is at a very high temperature. What is the likely cause?
A1: This is a common issue often related to two primary factors: inadequate vacuum or incorrect temperature measurement.
-
Causality: this compound has a high atmospheric boiling point (approximately 311°C), at which temperature it is prone to thermal degradation.[1][2] Vacuum distillation is employed to lower the boiling point to a more manageable temperature.[3][4][5] If the system pressure is not sufficiently low, the compound's boiling point will remain too high, and distillation will not occur at a safe temperature. Furthermore, incorrect thermometer placement will fail to register the actual temperature of the vapor as it enters the condenser.
-
Troubleshooting Steps:
-
Verify Vacuum Level: Ensure your vacuum pump is capable of reaching the desired pressure (e.g., <10 mmHg). Check all glass joints, seals, and tubing for leaks. A hissing sound or the inability of the pump to reach its ultimate vacuum are indicators of a leak. Applying a small amount of vacuum grease to joints can often resolve minor leaks.[6]
-
Confirm Thermometer Placement: The top of the thermometer bulb must be positioned slightly below the side arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is actively distilling, which is the true boiling point at that pressure.
-
Check for Obstructions: Ensure there are no blockages in the vapor path.
-
Q2: The distillation is proceeding very slowly, and my yield is much lower than expected. What's happening?
A2: A slow distillation rate and low yield can stem from inefficient heat transfer, an unstable vacuum, or premature condensation.
-
Causality: Consistent and efficient energy input is required to overcome the enthalpy of vaporization.[7] If the heating is insufficient or the apparatus is losing too much heat to the environment, the rate of vaporization will be slow. An unstable vacuum will cause the boiling point to fluctuate, leading to inconsistent distillation.[3] If the distillation head and neck are not properly insulated, the vapor may condense and fall back into the distillation pot before reaching the condenser.
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure the distillation flask is properly seated in the heating mantle. Using a stir bar will create a vortex, increase the surface area for evaporation, and ensure even heating, which also helps prevent bumping.[8]
-
Insulate the Apparatus: Wrap the distillation head (the section between the flask and the condenser) with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.
-
Stabilize the Vacuum: Address any leaks in the system. Fluctuations in vacuum are a primary cause of inconsistent distillation rates.[3] A vacuum regulator can be beneficial for precise control.
-
Q3: I am observing violent bumping and splashing of the crude material into the condenser. How can I stop this?
A3: Bumping occurs when a liquid becomes superheated and then boils suddenly and violently.[4] This is particularly dangerous in vacuum distillation.
-
Causality: Under vacuum, the smooth formation of vapor bubbles is hindered. Standard boiling chips are ineffective under reduced pressure because the trapped air they contain is quickly removed, rendering them useless.[8] This leads to the liquid superheating beyond its boiling point until it erupts.
-
Troubleshooting Steps:
-
Use Magnetic Stirring: The most effective method to prevent bumping during vacuum distillation is vigorous and constant magnetic stirring. The stir bar provides a nucleation point for bubble formation and ensures even temperature distribution.[8]
-
Ensure Gradual Heating: Avoid heating the flask too rapidly. A slow, controlled increase in temperature allows the liquid to boil smoothly.
-
Check for Residual Solvents: A sudden burst of boiling can occur if a small amount of a low-boiling residual solvent is still present in the crude mixture. It is often wise to hold the temperature slightly below the expected boiling point of the main fraction to gently remove any remaining volatiles first.
-
Q4: My distilled this compound has a yellow or brownish tint. Does this indicate decomposition?
A4: Discoloration in the distillate is a strong indicator of thermal decomposition or the presence of impurities.
-
Causality: Borate esters can undergo thermal degradation, especially if heated for prolonged periods or at excessively high temperatures.[9] This risk is amplified by the presence of acidic impurities, such as residual catalysts from the esterification reaction (e.g., sulfuric acid), which can catalyze decomposition pathways even at lower temperatures.[10] An air leak can also introduce oxygen, leading to oxidation and discoloration at high temperatures.
-
Troubleshooting Steps:
-
Neutralize Crude Product: Before distillation, wash the crude this compound with a mild base (e.g., a saturated sodium bicarbonate solution) to remove any residual acid catalyst, followed by a water wash and thorough drying.
-
Optimize Temperature and Pressure: Aim for the lowest possible distillation temperature by achieving a deeper vacuum. This is the fundamental principle of vacuum distillation for thermally sensitive compounds.[5][11]
-
Check for Air Leaks: Ensure all joints are perfectly sealed. An air leak not only compromises the vacuum but also introduces oxygen, which can cause oxidation of the product at high temperatures.
-
Q5: The final product appears cloudy or hydrolyzes upon storage. What is the cause?
A5: Cloudiness is a classic sign of hydrolysis. Borate esters are highly sensitive to moisture.[12][13]
-
Causality: The boron-oxygen bond in this compound is susceptible to cleavage by water, which hydrolyzes the ester back to boric acid and 1-hexanol. This reaction can be initiated by atmospheric moisture or wet glassware.
-
Troubleshooting Steps:
-
Use Dry Glassware: Ensure all components of the distillation apparatus and receiving flasks are thoroughly oven-dried or flame-dried before assembly.
-
Handle Under Inert Atmosphere: After distillation, handle the purified product under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Dry the Crude Material: Ensure the crude this compound is completely dry before beginning the distillation. Use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate and filter it off before charging the flask.
-
Frequently Asked Questions (FAQs)
Q: What is the expected boiling point of this compound under vacuum? A: The boiling point is dependent on the pressure. While its atmospheric boiling point is ~311°C[2], a common literature value for a related compound, tris(2-ethylhexyl) borate, is 210°C at 10 mmHg.[12] The boiling point of this compound will be in a similar range, and precise temperature-pressure nomographs or empirical testing may be needed for exact values.
Q: Why is vacuum distillation the preferred method for purifying this compound? A: It is preferred due to the compound's high atmospheric boiling point and susceptibility to thermal decomposition.[9][11] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that minimizes the risk of degradation, thereby ensuring higher purity and yield.[5]
Q: What are the most critical parameters to monitor during the procedure? A: The three most critical parameters are:
-
Pressure: A stable and low vacuum is essential.
-
Pot Temperature: The temperature of the liquid in the distillation flask.
-
Head Temperature: The temperature of the vapor at the condenser inlet. A stable head temperature indicates that a pure fraction is distilling.
Q: How can I confirm the purity of my distilled product? A: Purity can be assessed using several analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can reveal the presence of alcohol or solvent impurities.
-
Gas Chromatography (GC): Can quantify the percentage of the main component and detect volatile impurities.
-
FT-IR Spectroscopy: Can confirm the presence of characteristic B-O and C-O bonds and the absence of O-H bands from water or residual alcohol.
Q: Are there alternative purification methods if vacuum distillation is problematic? A: While vacuum distillation is standard for volatile liquids[13], if issues like thermal decomposition persist, other methods could be explored, although they may be less efficient for this specific compound. Column chromatography on neutral alumina could be an option, as silica gel can sometimes cause hydrolysis or strong adsorption of boronate esters.[14][15] However, this is typically more suitable for less volatile or solid compounds.
Data & Parameters Summary
| Parameter | Value / Recommended Range | Source / Rationale |
| Chemical Formula | C₁₈H₃₉BO₃ | [16] |
| Molecular Weight | 314.32 g/mol | [1] |
| Atmospheric Boiling Point | 311 °C (lit.) | [1][2] |
| Target Vacuum Pressure | < 10 mmHg | To significantly lower the boiling point and prevent decomposition.[3][5] |
| Stirring Method | Magnetic Stir Bar | Boiling chips are ineffective under vacuum.[8] |
| Pre-treatment | Neutralize with mild base, dry thoroughly | To remove acidic catalysts and water, preventing decomposition and hydrolysis.[10][13] |
Visualized Workflows and Setups
Standard Vacuum Distillation Apparatus
Below is a diagram illustrating the key components of a typical laboratory setup for vacuum distillation.
Caption: A standard laboratory setup for vacuum distillation.
Troubleshooting Workflow: No Distillate Observed
This decision tree provides a logical path for diagnosing why the product may not be distilling.
Caption: A logical workflow for troubleshooting a stalled distillation.
References
- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?
- JSC Aviabor. Tris-(2-ethylhexyl)
- Reddit. (2024).
- ResearchGate. (2024).
- Fisher Scientific.
- LabSolutions.
- Pressure Control Solutions. (2019).
- ResearchGate. (2016).
- NIST.
- Jack Westin.
- RSC Publishing. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)
- Google Patents. (1963).
- Sigma-Aldrich.
- CAS Common Chemistry.
- Wikipedia.
- ResearchGate.
- BRANDTECH Scientific.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- Sigma-Aldrich.
- ECHEMI.
- Google Patents. (1969).
- Organic Syntheses. Organic Syntheses Procedure.
- PMC. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides.
- Canadian Science Publishing. (1987). The preparation of esters of formic acid using boron oxide.
- University of Minnesota. (2022). Chem 2312H Honors Organic Laboratory T. R.
- Cheresources.com Community. (2015).
- Reddit. (2022).
- YouTube. (2022).
Sources
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. labsolu.ca [labsolu.ca]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. reddit.com [reddit.com]
- 7. Triethyl borate [webbook.nist.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. US3086039A - Preparation of alkyl borate esters - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Tris-(2-ethylhexyl) borate | JSC Aviabor [jsc-aviabor.com]
- 13. Borate esters - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting low yields in the synthesis of boronic esters from Trihexyl borate.
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges encountered during the synthesis of boronic esters, specifically when using trihexyl borate as the boron source. We aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is designed in a question-and-answer format to directly tackle the most pressing issues you might face at the bench.
Question 1: My overall yield of the desired boronic ester is consistently low (<40%). What are the most likely causes and how can I fix this?
Low yields in this synthesis are common and can typically be traced back to one of three main areas: the integrity of the organometallic reagent, reaction conditions during C-B bond formation, or losses during workup and purification.
Potential Cause 1: Inefficient Formation or Degradation of the Organometallic Reagent (Grignard or Organolithium)
The quality of your nucleophile is paramount. Organometallic reagents are highly sensitive to moisture and oxygen.
-
Scientific Rationale: Grignard and organolithium reagents are potent bases and nucleophiles that will readily react with trace amounts of water (protonolysis) or oxygen, leading to the formation of alkanes/arenes and alkoxides/peroxides, respectively. This effectively reduces the active concentration of your reagent before it has a chance to react with the this compound.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether).[1]
-
Reagent Quality: For Grignard reagents, use high-quality magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[2] For commercial organolithiums, titrate them before use to accurately determine their molarity.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent formation to the quench.
-
Potential Cause 2: Sub-optimal Reaction Conditions and Stoichiometry
The reaction between the organometallic reagent and the borate ester is a delicate balance. Incorrect temperature or stoichiometry can lead to multiple additions and unwanted byproducts.[3]
-
Scientific Rationale: The reaction proceeds through an 'ate' complex (R-B(O-Hex)₃⁻).[4] This intermediate can react with a second equivalent of the organometallic reagent to form a borinic ester (R₂-B(O-Hex)) and a third equivalent to form a trialkyl/arylborane (R₃B). These over-addition products are common impurities that reduce the yield of the desired boronic ester. Extremely low temperatures (-78 °C) are essential to stabilize the initial 'ate' complex and prevent these subsequent reactions.[4][5]
-
Solutions:
-
Strict Temperature Control: Add the organometallic reagent to the solution of this compound at -78 °C (a dry ice/acetone bath). Maintain this temperature for the duration of the addition and for a period afterward before slowly warming.[1] Allowing the temperature to rise prematurely is a primary cause of side reactions.[1]
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the organometallic reagent. This ensures the organometallic species is consumed, minimizing its chance to react with the newly formed boronic ester product.[3]
-
Reverse Addition: Consider adding the organometallic reagent dropwise to the borate ester solution. This maintains a high concentration of the borate ester relative to the nucleophile, statistically disfavoring over-addition.
-
Potential Cause 3: Hydrolysis During Workup
Boronic acids and esters are susceptible to hydrolysis, and the C-B bond itself can be cleaved under certain conditions (protodeboronation), especially for electron-rich or sterically hindered systems.[6][7][8]
-
Scientific Rationale: The workup typically involves an acidic quench to neutralize any remaining organometallic reagent and hydrolyze the borate ester to the corresponding boronic acid. However, prolonged exposure to strong aqueous acid or base can lead to degradation. The initially formed product is a trihexyl boronic ester, which is often hydrolyzed to the boronic acid and then re-esterified with a diol like pinacol for improved stability and easier purification.[9]
-
Solutions:
-
Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl. Avoid strong acids or prolonged exposure.
-
Efficient Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate, ether). Wash the organic layer with brine to remove excess water and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
Stabilization: If the final target is a more stable ester (e.g., a pinacol ester), consider adding pinacol to the dried organic solution after the initial workup and stirring (often with a mild acid catalyst or simply allowing the equilibrium to establish) before final purification. This converts the often-oily trihexyl boronic ester/boronic acid mixture into a more robust and frequently crystalline pinacol boronic ester.
-
Troubleshooting Flowchart
Question 2: I am observing a significant amount of a homocoupling byproduct (R-R from my R-MgX reagent). How can I minimize this?
This is a classic Wurtz-type side reaction, which is especially problematic with more reactive organohalides.
-
Scientific Rationale: Homocoupling can occur through several pathways, including reaction of the Grignard reagent with unreacted organohalide. This process can sometimes be catalyzed by trace metal impurities.
-
Solutions:
-
Slow Formation of Grignard: When preparing the Grignard reagent, add the organohalide solution slowly to the magnesium turnings. This keeps the instantaneous concentration of the organohalide low, reducing the chance of it reacting with the already-formed Grignard reagent.
-
Use Barbier-type Conditions: An alternative is to perform the reaction under Barbier conditions, where the organohalide is added to a mixture of the magnesium and the this compound.[2][3] This way, the Grignard reagent is trapped by the borate ester as soon as it is formed, minimizing its availability for homocoupling.
-
Purity of Reagents: Ensure the organohalide starting material is pure and free from contaminants that might catalyze coupling.
-
Frequently Asked Questions (FAQs)
Q: Why use this compound instead of the more common trimethyl or triisopropyl borate? A: this compound offers a higher boiling point and lower volatility compared to its smaller-chain counterparts like trimethyl borate.[10] This can be an advantage in industrial settings or for reactions run at slightly elevated temperatures (though not recommended for the addition step). However, the resulting hexanol byproduct can be more difficult to remove during purification than methanol or isopropanol.
Q: What is the best way to purify the final boronic ester product? A: The purification strategy depends heavily on the physical properties of your product.
-
For Solid Products: Recrystallization is often the most effective method for achieving high purity.[11] Common solvent systems include hexanes, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
For Oils or Difficult-to-Crystallize Solids: Column chromatography is the standard approach.[11]
-
Stationary Phase: Neutral alumina is often preferred over silica gel for boronic esters, as the acidic nature of silica can sometimes promote degradation or hydrolysis on the column.[11] If using silica, it can be deactivated by pre-treating with a solvent mixture containing a small amount of triethylamine.
-
Eluent: Start with non-polar solvents like hexanes and gradually increase polarity with ethyl acetate or dichloromethane.
-
-
Derivatization: As mentioned previously, converting the crude product to its pinacol or MIDA boronate ester can be an excellent purification strategy. These derivatives are typically more stable and crystalline, making them easier to handle and purify by recrystallization or chromatography.[9][12]
Q: Can I monitor the reaction progress using TLC? A: Yes, but with caution. Boronic acids and esters can sometimes streak on silica TLC plates. Staining is usually required for visualization. A common stain is potassium permanganate or phosphomolybdic acid, which will show the disappearance of the organohalide starting material.[13] It is difficult to distinguish the trihexyl boronic ester from the corresponding boronic acid or potential over-addition byproducts by TLC alone. NMR or GC-MS analysis of a worked-up aliquot is more definitive.
Data and Protocols
Table 1: Key Reaction Parameters and Recommendations
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | -78 °C (Addition Step) | Minimizes over-addition of the organometallic reagent to the borate.[4][5] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required for Grignard/organolithium stability.[3] |
| Stoichiometry (R-MgX : B(OHex)₃) | 1 : 1.2-1.5 | Excess borate ester ensures complete consumption of the nucleophile.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of highly reactive organometallic intermediates.[1] |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic quench minimizes protodeboronation and hydrolysis. |
| Purification Support | Neutral Alumina or Deactivated Silica | Avoids product degradation that can occur on standard acidic silica gel.[11] |
General Experimental Protocol: Synthesis of an Aryl Pinacol Boronic Ester
This protocol outlines the synthesis of an aryl boronic ester from an aryl bromide, using this compound, followed by transesterification with pinacol for stabilization and purification.
Step-by-Step Methodology:
-
Apparatus Setup: Under a positive pressure of Argon, add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel.
-
Grignard Reagent Formation: Dissolve the aryl bromide (1.0 eq.) in anhydrous THF. Add this solution dropwise via the dropping funnel to the magnesium turnings. The reaction may need gentle heating or an iodine crystal to initiate. Once initiated, maintain a gentle reflux until the magnesium has been consumed. Cool the resulting Grignard solution to room temperature.
-
Borate Solution Preparation: In a separate, larger flame-dried flask, dissolve this compound (1.3 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Borylation: Transfer the prepared Grignard reagent from the first flask to the cold this compound solution dropwise via a cannula, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours after the addition is complete.[13]
-
Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride. Continue stirring until the mixture reaches room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Transesterification for Stability: Filter off the drying agent and add pinacol (1.5 eq.) to the filtrate. Stir the solution at room temperature overnight.[14][15]
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by either recrystallization from a suitable solvent (e.g., heptane) or column chromatography on neutral alumina.
References
-
Duncton, M. A. J. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ACS Publications. Available at: [Link][14][15]
-
Li, W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link][9]
-
Roy, A. A., & Brown, H. C. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link][6]
-
Google Patents. (n.d.). Transesterification of borate esters for producing secondary alcohols. Available at: [17]
-
ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. Available at: [Link][18]
-
Yan, J., et al. (2018). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. Available at: [Link][7]
-
Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents. Available at: [3][19]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link][11][20][21]
-
Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Available at: [Link][2]
-
Webster, M. P., et al. (n.d.). boronic esters. Organic Syntheses Procedure. Available at: [Link][13]
-
Borates Today. (2021). Boronic Acid. Available at: [Link][12]
-
Aggarwal, V. K., et al. (n.d.). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol. Available at: [Link][4]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link][1]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Available at: [22]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link][8]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, not directly linked to a specific URL but represents a foundational text in the field).[23]
-
Li, W., et al. (2002). A revised procedure for the preparation of 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link][5]
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- 3. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
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Strategies to minimize protodeboronation with Trihexyl borate derived esters.
A Senior Application Scientist's Guide to Minimizing Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of protodeboronation when using boronic esters formed in situ from trihexyl borate in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing practical, mechanistically grounded strategies to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major concern with boronic esters?
A1: Protodeboronation is a prevalent and often undesired side reaction in palladium-catalyzed cross-coupling reactions where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a hydrogenated byproduct instead of the desired coupled product, consequently reducing the reaction yield and complicating purification. For boronic esters, including those derived from this compound, protodeboronation can occur through several pathways, often initiated by the presence of a proton source (like water) and catalyzed by either acid or base.[1][2]
Q2: How are this compound derived esters formed, and how does this relate to protodeboronation?
A2: this compound is typically used to form a boronic ester in situ by reacting it with a boronic acid. This is often done under anhydrous conditions to drive the equilibrium towards the ester. The primary advantage of this approach is to convert the more sensitive boronic acid into a more stable boronic ester, which can then be used in the Suzuki-Miyaura coupling. The strategy of using an in situ formed ester under anhydrous conditions is a key tactic to minimize the hydrolysis of the boronic ester back to the boronic acid, which is often more susceptible to protodeboronation.[3]
Q3: Are boronic esters, such as those from this compound, always more stable than the corresponding boronic acids?
A3: While it is a common assumption that esterification enhances stability, this is not universally true and depends heavily on the reaction conditions and the structure of the ester.[2] However, the use of boronic esters, especially under anhydrous conditions, is a well-established strategy to mitigate protodeboronation.[3][4] The rationale is to keep the concentration of the more reactive free boronic acid low throughout the reaction.[1]
Q4: What are the primary factors that promote protodeboronation in a Suzuki-Miyaura reaction?
A4: Several factors can contribute to an increased rate of protodeboronation:
-
Presence of Water: Water is a common proton source for this side reaction.[2]
-
Base Strength and Concentration: Strong bases can accelerate protodeboronation.[1][2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition of the boronic ester.
-
Substrate Electronics: Electron-deficient arylboronic acids and certain heteroaryl boronic acids are particularly prone to protodeboronation.[5]
-
Prolonged Reaction Times: Longer exposure to the reaction conditions can lead to greater decomposition.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and phosphine ligand can also influence the relative rates of the desired coupling versus protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to diagnosing and resolving issues with protodeboronation in your Suzuki-Miyaura coupling reactions using this compound derived esters.
Issue 1: Significant Formation of Protodeboronated Byproduct Detected by LC-MS or NMR
Potential Cause: Presence of water leading to hydrolysis of the boronic ester and subsequent protodeboronation of the resulting boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high protodeboronation.
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For example, THF can be distilled from sodium/benzophenone, and toluene from calcium hydride.
-
Reagent Handling: Handle all solid reagents, including the base and palladium catalyst, under an inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: Assemble the reaction under a positive pressure of argon or nitrogen. Add the solvent via syringe through a septum.
Issue 2: Low Yield Despite Anhydrous Conditions, Especially with Heteroaryl or Electron-Deficient Aryl Boronic Acids
Potential Cause: The intrinsic instability of the boronic acid derivative, even as an ester, under the reaction conditions. The rate of protodeboronation may be competitive with the rate of cross-coupling.
Strategies for Optimization:
-
Choice of Base: The base plays a crucial role in the activation of the boronic ester for transmetalation. However, a strong base can also promote protodeboronation. A screening of bases is often necessary.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often effective for challenging couplings, but can promote protodeboronation. |
| Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Similar to K₃PO₄, highly effective but can be detrimental for sensitive substrates. |
| K₂CO₃ | Moderate | Toluene, Dioxane, EtOH | A milder alternative that can sometimes suppress protodeboronation. |
| KF | Weak | THF, Dioxane | Often used in anhydrous conditions and can be a good choice for minimizing protodeboronation. |
| TMSOK (Potassium trimethylsilanolate) | Strong | DME, Toluene | A soluble base used in anhydrous conditions that can lead to rapid coupling, potentially outcompeting protodeboronation.[3] The addition of a trialkyl borate can buffer its effect.[3] |
-
Role of Trialkyl Borate Additives: As demonstrated with trimethyl borate, the presence of a trialkyl borate like this compound under anhydrous conditions can offer several advantages beyond just forming the boronic ester.[3] It can:
-
Enhance Solubility: Improve the solubility of in situ-generated boronate complexes.[3]
-
Mitigate Catalyst Poisoning: For heteroaromatic substrates, the trialkyl borate can coordinate to Lewis-basic heteroatoms, preventing them from deactivating the palladium catalyst.[3]
-
Buffer Strong Bases: Modulate the activity of strong, soluble bases like TMSOK.[3]
-
-
"Slow-Release" Strategy Analogy: While you are using this compound to form an ester in situ, the underlying principle is similar to the well-known "slow-release" strategy.[1] This involves using a more stable form of the boronic acid (in this case, the in situ formed ester) to maintain a low concentration of the active boronic acid/boronate species, thereby minimizing the rate of decomposition side reactions.[1] For particularly challenging substrates, you may consider preparing and isolating a more stable boronic ester, such as a pinacol or MIDA ester, prior to the coupling reaction.
Conceptual Workflow: Competing Pathways
Caption: Competing reaction pathways for the boronic ester.
References
-
Kassel, V., Hanneman, C., Delaney, C., & Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(35), 13845–13853. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Protodeboronation. In Wikipedia. Retrieved December 11, 2023, from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1283. [Link]
-
Aggarwal, V. K., & Schiess, R. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6013–6018. [Link]
-
Reaction landscape of boronic ester formation. Both neutral and anionic... In ResearchGate. Retrieved December 11, 2023, from [Link]
-
In situ activation of neutral boronic esters and acids. Ir cat.=... In ResearchGate. Retrieved December 11, 2023, from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Fuller, A. A., Hester, H. R., Salo, E. V., & Stevens, E. P. (2003). In situ formation and reaction of 2-pyridylboronic esters. Tetrahedron Letters, 44(15), 2935–2938. [Link]
-
Denmark Group. Boron-Based Crossed-Coupling Reactions. Retrieved December 11, 2023, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(9), 2282–2297. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(79), 9831–9833. [Link]
-
Couturaud, B., & Sèbe, G. (2018). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Polymers, 10(11), 1201. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Substrate Solubility with Trihexyl Borate
Welcome to the technical support center for utilizing trihexyl borate as a strategic reagent to enhance the solubility of challenging substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility limitations in their synthetic workflows. Here, we move beyond simple protocols to provide a deep understanding of the underlying principles, practical solutions to common experimental hurdles, and data-driven guidance to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound for solubility enhancement.
Q1: What is the primary mechanism by which this compound improves the solubility of a substrate?
A1: this compound improves substrate solubility by converting a poorly soluble starting material (often a boronic acid or a compound that can be converted to one) into a more lipophilic this compound ester.[1] Boronic acids, particularly heteroaryl boronic acids, can exhibit poor solubility in many organic solvents and are prone to forming insoluble anhydrides (boroxines) through dehydration.[2][3] The three hexyl chains of the borate ester disrupt the intermolecular forces, such as hydrogen bonding and crystal lattice packing, that contribute to low solubility. This transient modification allows the substrate to be more readily dissolved in common organic solvents used in cross-coupling reactions, such as toluene, THF, or dioxane, facilitating homogeneous reaction conditions.
Q2: For which types of substrates is this compound most effective?
A2: this compound is particularly effective for aryl and heteroaryl boronic acids that exhibit poor solubility in organic solvents.[3] It is also useful for substrates that are prone to protodeboronation under standard Suzuki-Miyaura coupling conditions.[3] By converting the boronic acid to a more stable borate ester, the lability of the C-B bond can be reduced, minimizing this common side reaction.[4]
Q3: What are the key advantages of using this compound over other trialkyl borates like trimethyl or triisopropyl borate?
A3: The primary advantage of this compound lies in the increased lipophilicity imparted by the longer hexyl chains. This can lead to significantly improved solubility of the resulting borate ester in non-polar organic solvents. While smaller alkyl borates like trimethyl borate are commonly used, they may not provide sufficient lipophilicity to solubilize highly polar or complex substrates.[5] Furthermore, the higher boiling point of this compound allows for reactions to be conducted at elevated temperatures without significant evaporation of the reagent.
Q4: Is the formation of the this compound ester reversible?
A4: Yes, the formation of the borate ester is a reversible process.[6] The borate ester can be hydrolyzed back to the corresponding boronic acid and hexanol upon treatment with water, typically under acidic or basic conditions.[7] This reversibility is a key feature, as the boronic acid functionality can be readily regenerated for subsequent transformations or purification steps.
Q5: What are the general reaction conditions for forming a this compound ester?
A5: The formation of a this compound ester is typically achieved by reacting the corresponding boronic acid with this compound. The reaction is often driven to completion by the removal of water, which is a byproduct of the esterification. This can be accomplished by azeotropic distillation using a Dean-Stark trap or by the addition of a dehydrating agent. The reaction is typically performed in a non-polar organic solvent like toluene or hexanes.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the application of this compound for solubility enhancement.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to the borate ester | Insufficient removal of water, Steric hindrance around the boron center, Low reaction temperature or insufficient reaction time. | - Use a Dean-Stark trap to azeotropically remove water. - Increase the reaction temperature. - Extend the reaction time. - Consider using a different trialkyl borate with smaller alkyl groups if steric hindrance is a major issue. |
| Hydrolysis of the borate ester during workup or storage | Presence of moisture in solvents or reagents, Exposure to atmospheric moisture. | - Use anhydrous solvents and reagents.[8] - Handle and store the borate ester under an inert atmosphere (e.g., nitrogen or argon).[9] - Avoid aqueous workups if the borate ester is the desired final product. |
| Low yield in subsequent cross-coupling reaction | Incomplete formation of the active catalytic species, Catalyst deactivation by impurities, Suboptimal reaction conditions (base, solvent, temperature). | - Ensure the palladium catalyst is properly activated. - Purify the borate ester intermediate to remove any residual starting materials or byproducts. - Optimize the cross-coupling reaction conditions, including the choice of base, ligand, and solvent.[3] |
| Formation of boroxine (anhydride) from the starting boronic acid | Incomplete esterification, Presence of residual acid or base from previous steps. | - Ensure complete conversion to the borate ester by driving the equilibrium through water removal. - Neutralize the reaction mixture before attempting to form the borate ester. |
In-Depth Troubleshooting Scenarios
Scenario 1: Your substrate remains insoluble even after treatment with this compound.
-
Causality Check:
-
Incomplete Reaction: The equilibrium for borate ester formation may not have been sufficiently shifted towards the product. Water is a byproduct, and its presence can prevent complete conversion.
-
Intrinsic Insolubility: In rare cases, the resulting this compound ester itself may still have limited solubility in the chosen solvent.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent insolubility.
Scenario 2: You observe significant protodeboronation in your subsequent Suzuki-Miyaura coupling reaction.
-
Causality Check:
-
Troubleshooting Workflow:
Caption: Decision tree for addressing protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a this compound Ester from a Boronic Acid
This protocol provides a general method for converting a poorly soluble boronic acid into its corresponding this compound ester to improve its solubility for subsequent reactions.
Materials:
-
Aryl or heteroaryl boronic acid
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add the boronic acid.
-
Add anhydrous toluene to the flask to create a slurry.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature. The resulting solution containing the this compound ester can often be used directly in the subsequent reaction without isolation.
Protocol 2: In-situ Formation and Use in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the in-situ formation of a this compound ester and its direct use in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl boronic acid (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-5 from Protocol 1 to form the this compound ester in situ.
-
After the formation of the borate ester is complete, cool the reaction mixture to room temperature.
-
To the solution of the this compound ester, add the aryl or heteroaryl halide, the palladium catalyst, and the base under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, LC-MS, or GC.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.
Safety and Handling
This compound and other borate esters should be handled with appropriate safety precautions.
-
Handling: Always handle this compound in a well-ventilated fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[9] Keep away from heat, sparks, and open flames.[12]
-
Disposal: Dispose of this compound and any waste materials in accordance with local, state, and federal regulations.
References
-
Scientific.net. (2011). Study on the Hydrolytic Stability of Borate Ester. [Link]
-
ResearchGate. (n.d.). -HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS | Download Table. [Link]
-
Harper College. (2010). Triethyl borate - SIGMA-ALDRICH. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Oxford Academic. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Wikipedia. (n.d.). Borate esters. [Link]
-
Starshine Chemical. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. [Link]
-
Wiley. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]
-
RSC Publishing. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. [Link]
-
ResearchGate. (n.d.). Suggested reaction pathways for the ionic compounds in the lubricated contact.. [Link]
-
National Institutes of Health. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
RSC Publishing. (n.d.). Elucidation on the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set. [Link]
-
RSC Publishing. (n.d.). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Study on the Hydrolytic Stability of Borate Ester | Scientific.Net [scientific.net]
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- 12. dept.harpercollege.edu [dept.harpercollege.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Trihexyl Borate and Triisopropyl Borate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, trialkyl borates serve as indispensable intermediates, primarily as precursors for the synthesis of boronic acids and their derivatives. These boron-containing compounds are cornerstone reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental tool for the construction of carbon-carbon bonds in the pharmaceutical and materials science industries.[1][2] The choice of the trialkyl borate can significantly influence reaction outcomes, stability of intermediates, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two commonly used trialkyl borates: Trihexyl Borate and Triisopropyl Borate.
Physicochemical Properties: A Foundation for Reactivity
The physical properties of a reagent can dictate its handling, reaction conditions, and purification strategies. Below is a comparative summary of the key physicochemical properties of this compound and triisopropyl borate.
| Property | Triisopropyl Borate | This compound |
| CAS Number | 5419-55-6 | 5337-36-0 |
| Molecular Formula | C₉H₂₁BO₃ | C₁₈H₃₉BO₃ |
| Molecular Weight | 188.07 g/mol | 314.32 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 139-141 °C | 311 °C |
| Density | 0.815 g/mL at 25 °C | 0.85 g/mL at 25 °C |
| Flash Point | 17 °C | 149 °C |
| Solubility | Miscible with ether, ethanol, isopropanol, benzene | Soluble in many organic solvents. |
| Moisture Sensitivity | Sensitive to moisture | Sensitive to moisture |
Data sourced from[3][4][5][6][7][8].
The most notable differences lie in their boiling and flash points, with this compound being significantly less volatile. This allows for reactions to be conducted at higher temperatures when using this compound without the need for high-pressure apparatus.
Comparative Reactivity Analysis
The reactivity of trialkyl borates is primarily governed by two key factors: electronic effects and steric hindrance imparted by the alkoxy groups attached to the boron atom.
Electronic Effects
The boron atom in trialkyl borates is electron-deficient and acts as a Lewis acid. The alkoxy groups, through the oxygen atom, can donate electron density to the boron center via resonance. Concurrently, the alkyl groups exert an electron-donating inductive effect (+I effect), which increases with the size and branching of the alkyl chain.[9]
-
Triisopropyl Borate : The isopropyl groups have a moderate +I effect.
-
This compound : The n-hexyl groups, being larger, are expected to have a slightly stronger +I effect compared to isopropyl groups.
A stronger electron-donating effect from the alkyl groups increases the electron density on the boron atom, thereby reducing its Lewis acidity and making it a less potent electrophile.[10] This suggests that this compound may be slightly less reactive towards nucleophiles compared to triisopropyl borate, all other factors being equal.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction.[11] The bulky nature of the alkoxy groups can shield the electrophilic boron atom from nucleophilic attack.
-
Triisopropyl Borate : The branched structure of the three isopropyl groups creates significant steric congestion around the boron center.
-
This compound : The long, linear n-hexyl chains are more flexible and can create a sterically encumbered environment, although potentially less rigid than the isopropyl groups.
The greater steric bulk of the isopropyl groups in triisopropyl borate is a critical factor. While it can slow down reactions with nucleophiles, it also offers a significant advantage in terms of stability. For instance, in the formation of lithium triisopropyl borates, the bulky isopropyl groups are hypothesized to protect the borate from protodeboronation, making these intermediates remarkably stable for extended periods.[12]
Caption: Factors influencing the reactivity of trialkyl borates.
Key Reactions and Performance Comparison
1. Synthesis of Boronic Acids via Reaction with Organometallics
A primary application of trialkyl borates is the synthesis of boronic acids by reacting them with Grignard or organolithium reagents.[13] The reaction proceeds via a nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic boron atom.[14]
Caption: General workflow for boronic acid synthesis.
-
Triisopropyl Borate is frequently used in these reactions. Its high steric hindrance can be advantageous in preventing over-addition of the organometallic reagent, which can lead to the formation of borinic acids and triarylboranes.[15][16][17] The reaction is typically conducted at low temperatures (e.g., -78 °C) to control reactivity.[18]
-
This compound , with its slightly lower steric hindrance around the boron atom compared to triisopropyl borate, might be more susceptible to multiple additions if the reaction conditions are not carefully controlled. However, its higher boiling point could be beneficial in cases where the organometallic reagent requires a higher temperature for its formation or reaction.
2. Hydrolysis
Trialkyl borates are susceptible to hydrolysis, which can be both a desired reaction (in the final step of boronic acid synthesis) and an undesired side reaction during storage and handling. The rate of hydrolysis is influenced by the steric bulk of the alkyl groups.[19]
Generally, the rate of hydrolysis decreases as the steric hindrance around the boron atom increases. This is because the approach of a water molecule to the electrophilic boron center is impeded.[19]
-
Triisopropyl Borate : The significant steric shielding from the isopropyl groups leads to a slower rate of hydrolysis compared to less hindered trialkyl borates. This contributes to its good shelf-life when stored under anhydrous conditions.
-
This compound : While the long hexyl chains do provide some steric bulk, they are more flexible than the branched isopropyl groups. It is expected that this compound would hydrolyze at a rate comparable to or slightly faster than other long-chain, unbranched trialkyl borates, but likely slower than trimethyl or triethyl borate.[20]
Experimental Protocols: A Practical Application
The following is a representative, generalized protocol for the synthesis of an aryl boronic acid, highlighting the role of the trialkyl borate.
Synthesis of Phenylboronic Acid
Objective: To synthesize phenylboronic acid from bromobenzene using a Grignard reaction with a trialkyl borate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Triisopropyl Borate or this compound
-
Aqueous HCl (e.g., 2 M)
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution begins to reflux. Maintain a gentle reflux until the magnesium is consumed.
-
-
Boration:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of either Triisopropyl Borate or This compound (1.1 equivalents) in anhydrous diethyl ether to the Grignard reagent while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Hydrolysis:
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M HCl.
-
Stir the mixture until two clear layers are formed.
-
-
Workup and Isolation:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid.
-
The crude product can be purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents and trialkyl borates are both highly sensitive to moisture. The presence of water would quench the Grignard reagent and hydrolyze the borate ester, significantly reducing the yield.
-
Low Temperature for Boration: The reaction of the Grignard reagent with the trialkyl borate is highly exothermic. Conducting the addition at -78 °C helps to control the reaction rate, minimize side reactions (like over-addition), and improve the selectivity for the desired boronate ester.[18]
Conclusion
Both this compound and Triisopropyl Borate are valuable reagents for the synthesis of boronic acids and other organoboron compounds. The choice between them depends on the specific requirements of the reaction.
-
Triisopropyl Borate is often favored due to the high steric hindrance provided by the isopropyl groups. This steric bulk can prevent unwanted side reactions, such as multiple additions of organometallic reagents, and it enhances the stability of the resulting boronate intermediates against premature hydrolysis and protodeboronation.
-
This compound offers the advantage of a much higher boiling point, allowing for a broader range of reaction temperatures. While its electronic and steric properties make it a slightly more reactive electrophile than its isopropyl counterpart, careful control of reaction conditions is necessary to maintain selectivity.
For reactions requiring high stability of intermediates and selectivity against over-addition, Triisopropyl Borate is generally the superior choice. For applications demanding higher reaction temperatures, this compound presents a viable alternative.
References
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PubChem. (n.d.). Triisopropyl borate. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of Triisopropyl Borate. Retrieved from [Link]
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Redalyc. (2018). Hydroboration, a brief historical review through mechanistic views, Part I: Alkyl- and aryl-substituted olefins, as addition-substrates. The Organic Chemistry Notebook, Nº 15. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Org. Synth. 2005, 81, 89. Retrieved from [Link]
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ResearchGate. (n.d.). Ability of Boron to Act as a Nucleophile and an Electrophile in Boryl Shift Reactions Unveiled by Electron Density Distribution Analysis. Retrieved from [Link]
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MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1198. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). What is the difference in reactivity between the various borates (trimethyl, triethyl, triisopropyl borate) to form boronic acids? Retrieved from [Link]
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Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PMC. Retrieved from [Link]
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Xofigo. (2022). A Class of Borate Ester: Trimethyl Borate. Retrieved from [Link]
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The Aliphatic Advantage: A Comparative Guide to Trihexyl Borate in Suzuki-Miyaura Cross-Coupling
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is central to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. At the heart of this reaction lies the organoboron reagent, traditionally a boronic acid. While effective, boronic acids are not without their challenges, including instability and a propensity for side reactions like protodeboronation.[2][3]
This guide introduces a superior alternative for challenging cross-coupling reactions: trihexyl borate. We will explore the distinct advantages of employing this compound over conventional boronic acids, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and overcome the limitations of traditional Suzuki-Miyaura protocols.
The Limitations of a Mainstay: A Critical Look at Boronic Acids
Boronic acids are widely used due to their commercial availability and generally good reactivity.[2] However, their utility can be hampered by several inherent drawbacks:
-
Instability: Many boronic acids, particularly heteroaryl derivatives, are prone to decomposition through pathways like oxidation and protodeboronation, which can impact their shelf-life and lead to inconsistent reaction yields.[2][3]
-
Side Reactions: The formation of cyclic trimers (boroxines) through dehydration can complicate stoichiometry and reaction kinetics.[1]
-
Handling Challenges: The solid nature and potential for decomposition of some boronic acids can make them difficult to handle and purify.[2]
These limitations often necessitate the use of boronic esters, such as pinacol esters, which offer greater stability at the cost of reduced reactivity.[2] The search for reagents that combine high reactivity with excellent stability has led to the exploration of alternative boron sources.
This compound: A Paradigm Shift in Cross-Coupling Efficiency
This compound, a trialkyl borate ester, offers a compelling solution to the challenges posed by boronic acids. While much of the foundational research has been conducted with trimethyl borate, the principles are broadly applicable to other trialkyl borates, with the longer alkyl chains of this compound offering additional advantages in certain solvent systems.[1][4] Trialkyl borates act as powerful additives in Suzuki-Miyaura reactions, significantly enhancing reaction rates and yields, particularly in challenging systems such as heteroaryl-heteroaryl couplings.[1][4]
The beneficial effects of trialkyl borates stem from several key mechanistic contributions:
-
Solubilization of Boronate Complexes: They promote the solubilization of in situ-generated boronate complexes, leading to more homogeneous reaction mixtures and faster kinetics.[1][4]
-
Prevention of Catalyst Poisoning: In couplings involving heteroaromatic substrates, the Lewis basic heteroatoms can coordinate to the palladium catalyst, leading to deactivation. Trialkyl borates can competitively coordinate with these heteroatoms, preventing catalyst poisoning and maintaining high catalytic turnover.[1][4]
-
Buffering of Excess Base: High concentrations of strong bases can lead to catalyst inhibition. Trialkyl borates can buffer the inhibitory effect of excess base, allowing for more robust and reproducible reactions.[1][4]
The use of this compound, with its longer, more lipophilic hexyl chains, can further enhance solubility in nonpolar organic solvents commonly used in cross-coupling reactions, making it an excellent choice for a wide range of substrates.
Performance Comparison: this compound vs. Boronic Acids
The following table summarizes the key differences in performance and handling between this compound and traditional boronic acids.
| Feature | This compound | Boronic Acids |
| Role in Reaction | Additive to enhance reactivity and stability | Primary organoboron reagent |
| Stability | Generally high, less prone to decomposition | Variable, often susceptible to protodeboronation and oxidation[2][3] |
| Handling | Liquid, easy to handle and dispense | Often solids, can be challenging to handle and purify[2] |
| Reaction Rates | Significantly enhances reaction rates, especially for challenging substrates[1][4] | Generally reactive, but can be sluggish for less reactive partners |
| Side Reactions | Mitigates side reactions like catalyst poisoning[1][4] | Prone to side reactions like boroxine formation and homocoupling[1][3] |
| Substrate Scope | Broadens the scope to include challenging heteroaromatic systems[1][4] | Can be limited for unstable or Lewis basic substrates |
| Solubility | Excellent solubility in common organic solvents | Can have limited solubility, leading to heterogeneous mixtures |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Heteroaryl Bromide with a Boronic Ester using a Trialkyl Borate Additive
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions using trimethyl borate as an additive and is expected to be directly applicable for this compound.[5]
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.1 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
This compound (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous 1,4-dioxane (to make a 0.2 M solution)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), neopentyl heteroarylboronic ester (1.1 equiv), potassium trimethylsilanolate (1.2 equiv), and the palladium precatalyst (2 mol%).
-
The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon three times.
-
Add anhydrous 1,4-dioxane followed by this compound (3.0 equiv) via syringe.
-
The reaction mixture is stirred at 100 °C for 3 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired biheteroaryl product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a soluble, strong base like TMSOK under anhydrous conditions is crucial for preventing protodeboronation of the boronic ester, a common side reaction with boronic acids in the presence of water.[1][4]
-
Palladium Precatalyst: A modern, bulky phosphine-ligated palladium precatalyst like XPhos Pd G3 is chosen for its high activity and stability, enabling the coupling of challenging substrates at lower catalyst loadings.
-
This compound Additive: The addition of this compound is the key to overcoming the challenges associated with heteroaryl-heteroaryl couplings, as it prevents catalyst inhibition and promotes a homogeneous reaction environment.[1][4]
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key steps where this compound exerts its beneficial effects.
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A Comparative Guide to 11B NMR Spectroscopy for Monitoring Reactions of Trihexyl Borate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and process development, the ability to monitor reactions in real-time is paramount for optimization, control, and ensuring the desired product quality. Trihexyl borate, a versatile trialkyl borate ester, finds applications in various chemical transformations. This guide provides an in-depth technical comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the reactions of this compound, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just a methodology, but a comprehensive understanding of the underlying principles that guide experimental choices.
The Central Role of the Boron Atom: A Spectroscopic Handle
The utility of borate esters in organic synthesis is intrinsically linked to the electron-deficient nature of the boron atom. This inherent property makes the boron nucleus an excellent probe for spectroscopic analysis. The two naturally occurring isotopes of boron are ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3). Due to its higher natural abundance, larger gyromagnetic ratio, and smaller nuclear quadrupole moment, ¹¹B is the nucleus of choice for NMR spectroscopy , offering greater sensitivity and sharper signals.[1]
The chemical environment around the boron atom significantly influences its NMR signal, particularly its coordination number. Trialkyl borates, such as this compound, feature a three-coordinate, sp²-hybridized boron atom in a trigonal planar geometry. This configuration typically results in a characteristic chemical shift in the downfield region of the ¹¹B NMR spectrum.[2] Conversely, when this compound reacts, for instance through hydrolysis or transesterification, the boron center can transition to a four-coordinate, sp³-hybridized state, which is observed as a significant upfield shift in the ¹¹B NMR spectrum.[3] This distinct change in chemical shift provides a direct and quantitative measure of the reaction's progress.
¹¹B NMR Spectroscopy: The Gold Standard for In-Situ Reaction Monitoring
¹¹B NMR spectroscopy stands out as a superior technique for the in-situ and real-time monitoring of this compound reactions. Its power lies in the direct observation of the boron nucleus, providing unambiguous information about the speciation of boron-containing compounds in the reaction mixture.
Key Advantages of ¹¹B NMR:
-
Direct and Unambiguous Detection: Unlike techniques that probe functional groups common to multiple reactants and products, ¹¹B NMR specifically targets the core of the transformation.
-
Quantitative Analysis: The integral of the ¹¹B NMR signals corresponding to different boron species is directly proportional to their concentration, allowing for accurate determination of reaction kinetics and conversion.
-
Sensitivity to Coordination Change: The large chemical shift difference between three-coordinate (trigonal planar) and four-coordinate (tetrahedral) boron provides a clear and easily interpretable readout of the reaction progress.
-
Non-invasive and Non-destructive: In-situ monitoring allows for the analysis of the reaction mixture without altering its composition or conditions.
Experimental Protocol: In-Situ ¹¹B NMR Monitoring of this compound Hydrolysis
This protocol outlines the steps for monitoring the hydrolysis of this compound to boric acid.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), anhydrous
-
Deuterated water (D₂O)
-
5 mm Quartz NMR tubes (essential to avoid background signals from borosilicate glass)[1][2]
-
NMR spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of this compound in anhydrous CDCl₃ (e.g., 100 mg/mL).
-
Transfer a known volume of the stock solution (e.g., 0.5 mL) to a quartz NMR tube.
-
-
Initial Spectrum Acquisition (t=0):
-
Acquire a ¹¹B NMR spectrum of the starting material. This will serve as the reference for t=0. The expected chemical shift for this compound is in the range of +17 to +19 ppm.[2]
-
-
Initiation of Reaction:
-
Carefully add a stoichiometric amount of D₂O to the NMR tube.
-
Quickly shake the tube to ensure mixing and immediately place it back in the NMR spectrometer.
-
-
Time-course Monitoring:
-
Acquire a series of ¹¹B NMR spectra at regular time intervals (e.g., every 5-10 minutes). The exact timing will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound (~+18 ppm) and the newly formed boric acid/borate species (typically in the range of +19 to +5 ppm, depending on pH and concentration).
-
Calculate the percentage conversion at each time point by comparing the relative integrals of the reactant and product signals.
-
Expected ¹¹B NMR Chemical Shifts:
| Compound | Boron Coordination | Typical ¹¹B Chemical Shift (δ, ppm) |
| This compound | 3 (Trigonal Planar) | +17 to +19 |
| Boric Acid | 3 (Trigonal Planar) | ~+19 |
| Tetrahedral Borate Species | 4 (Tetrahedral) | +5 to +10 |
Note: Chemical shifts are relative to BF₃·OEt₂ as an external standard.
Comparative Analysis with Alternative Techniques
While ¹¹B NMR is a powerful tool, other spectroscopic techniques can also be employed to monitor reactions of borate esters. However, they often come with significant limitations compared to the direct observation of the boron nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy monitors changes in vibrational frequencies of functional groups. For borate ester reactions, one would typically monitor the disappearance of the B-O-C stretching vibration and the appearance of the O-H stretching vibration of the alcohol or boric acid.
Advantages:
-
Fast Acquisition: Spectra can be obtained rapidly, making it suitable for fast reactions.
-
Cost-effective: FT-IR spectrometers are generally more accessible than NMR instruments.
Disadvantages:
-
Spectral Overlap: The B-O stretching vibration (around 1350 cm⁻¹) can overlap with other peaks in the fingerprint region, making unambiguous assignment and quantification challenging, especially in complex reaction mixtures.[4]
-
Indirect Monitoring: It monitors the bonds connected to boron, not the boron atom itself, which can sometimes be ambiguous.
-
Sensitivity to Environment: The position and intensity of the O-H band are highly sensitive to hydrogen bonding, which can complicate quantitative analysis.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor chemical reactions. It is particularly sensitive to symmetric vibrations and can be used in aqueous solutions.
Advantages:
-
Water as a Solvent: Water is a weak Raman scatterer, making it a suitable solvent for monitoring reactions in aqueous media.
-
Complementary to FT-IR: Provides information on different vibrational modes.
Disadvantages:
-
Weak Signal: Raman scattering is an inherently weak phenomenon, which may require higher concentrations or longer acquisition times.
-
Fluorescence Interference: Sample fluorescence can overwhelm the Raman signal, making analysis difficult for certain compounds.
-
Complex Spectra: Similar to FT-IR, spectral overlap can be an issue in complex mixtures.[5]
Comparison Summary
| Feature | ¹¹B NMR Spectroscopy | FT-IR Spectroscopy | Raman Spectroscopy |
| Detection Principle | Direct observation of ¹¹B nucleus | Vibrational modes of functional groups | Vibrational modes of functional groups |
| Specificity | High, directly probes the reaction center | Moderate, susceptible to spectral overlap | Moderate, susceptible to spectral overlap |
| Quantitative Analysis | Excellent, based on signal integration | Challenging, requires careful calibration | Challenging, requires careful calibration |
| In-Situ Capability | Excellent, non-invasive | Good, requires suitable probes | Good, requires suitable probes |
| Solvent Compatibility | Wide range of deuterated solvents | Good, but strong solvent absorption can interfere | Excellent for aqueous solutions |
| Key Limitation | Requires specialized equipment and deuterated solvents | Spectral complexity in the fingerprint region | Weak signal and potential for fluorescence |
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the study. The following diagram illustrates a decision-making workflow for selecting the most appropriate method for monitoring this compound reactions.
Caption: Decision workflow for selecting an analytical method.
Conclusion: The Unparalleled Insight of ¹¹B NMR
For researchers, scientists, and drug development professionals working with this compound and other organoboron compounds, ¹¹B NMR spectroscopy offers an unparalleled level of detail and reliability for reaction monitoring. Its ability to directly and quantitatively observe the transformation at the boron center provides a clear and unambiguous picture of the reaction kinetics and mechanism. While alternative techniques like FT-IR and Raman spectroscopy have their merits, particularly in terms of accessibility, they often fall short in providing the specificity and quantitative accuracy required for rigorous process understanding and optimization. The initial investment in establishing ¹¹B NMR capabilities can yield significant returns in the form of accelerated development timelines, improved process control, and a deeper fundamental understanding of the underlying chemistry.
References
-
Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. [Link]
-
Yao, Y.-W., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PubMed. [Link]
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15035-15046. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Kim, J., et al. (2022). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Omega, 7(46), 42323-42328. [Link]
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Dong, S., et al. (2023). A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and thermodynamic stability of the diborate ion. Dalton Transactions, 52(48), 18391-18406. [Link]
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A Comparative Guide to the Formation of Boronic Esters from Trihexyl Borate: Synthesis, Validation, and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, boronic esters have emerged as indispensable building blocks, particularly for their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] Their stability, versatility, and functional group tolerance have cemented their importance in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] This guide provides an in-depth technical comparison of the formation of boronic esters using trihexyl borate, alongside an evaluation of alternative synthetic routes, with a focus on experimental validation and practical considerations for researchers.
The this compound Approach: A Detailed Examination
The use of trialkyl borates, such as this compound, represents a classical and direct method for the synthesis of boronic esters. This method typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with the trialkyl borate, followed by esterification with a suitable diol, most commonly pinacol.[3][4]
Mechanism of Formation:
The reaction proceeds through a nucleophilic attack of the organometallic reagent on the electron-deficient boron atom of the this compound. This forms a boronate "ate" complex, which then undergoes rearrangement and subsequent esterification to yield the desired boronic ester. The overall process is an equilibrium, and strategies such as azeotropic removal of water are often employed to drive the reaction to completion.[5]
Why this compound?
The choice of longer alkyl chains like hexyl in the borate ester can offer advantages in terms of physical properties. This compound is a liquid at room temperature, which can facilitate handling and precise measurement.[6] Its higher boiling point compared to smaller analogues like trimethyl borate may also be advantageous in certain reaction setups.
Experimental Protocol: Synthesis of a Pinacol Boronic Ester
This protocol outlines a general procedure for the synthesis of an aryl pinacol boronate ester using this compound.
Materials:
-
Aryl Halide (e.g., Bromobenzene)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Pinacol
-
Anhydrous solvents and reagents are crucial for the success of this reaction.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of the aryl halide in anhydrous THF dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. The mixture is typically stirred until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Slowly add a solution of this compound in anhydrous THF. The reaction is exothermic and should be controlled to prevent side reactions.
-
Esterification and Workup: After the addition is complete, the reaction is warmed to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure boronic ester.
Self-Validating System:
The success of each step can be monitored. The formation of the Grignard reagent is visually confirmed by the disappearance of magnesium. The progress of the borylation and esterification can be monitored by thin-layer chromatography (TLC). The final product's identity and purity are confirmed through rigorous analytical techniques.
Validation of Boronic Ester Formation: A Multi-faceted Approach
Confirming the successful synthesis of the target boronic ester is paramount. A combination of spectroscopic and spectrometric techniques provides irrefutable evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the proton environment in the molecule. The appearance of characteristic signals for the pinacol methyl groups (typically a singlet around 1.3 ppm) and the aromatic protons with appropriate integration confirms the formation of the pinacol boronic ester.[8]
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
¹¹B NMR: This is a powerful tool for characterizing boron-containing compounds.[9] Boronic esters typically exhibit a characteristic chemical shift in the ¹¹B NMR spectrum, which is distinct from that of the starting trialkyl borate and any boronic acid byproducts.[10][11][12] The chemical shift can also provide insight into the hybridization state of the boron atom.[9][10]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for confirming the molecular weight of the synthesized boronic ester.[13][14] The observation of the molecular ion peak corresponding to the calculated mass of the product provides strong evidence of its formation.
Chromatographic Techniques:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product and to quantify the yield.
Comparison with Alternative Synthetic Routes
While the this compound method is effective, several other powerful methods for boronic ester synthesis have been developed, each with its own set of advantages and disadvantages.
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| This compound Method | Organometallic Reagents (Grignard, Organolithium) | This compound, Diol (e.g., Pinacol) | Readily available starting materials; well-established procedure. | Requires pre-formation of highly reactive organometallics; sensitive to moisture and air.[4][15] |
| Miyaura Borylation | Aryl/Vinyl Halides or Triflates | Bis(pinacolato)diboron (B₂pin₂) | Excellent functional group tolerance; milder reaction conditions.[3] | Requires a palladium catalyst, which can be expensive and needs to be removed from the final product. |
| C-H Borylation | Arenes | Diboron reagents (e.g., B₂pin₂) | Direct functionalization of C-H bonds; atom-economical. | Often requires precious metal catalysts (e.g., iridium); regioselectivity can be a challenge. |
| Sandmeyer-type Borylation | Aryl Amines | Diboron reagents, tBuONO | Utilizes readily available anilines as starting materials.[16] | Can generate diazonium salt intermediates which may be unstable. |
Visualizing the Workflow
Diagram 1: Synthesis of Boronic Esters from this compound
Caption: Workflow for the synthesis and validation of boronic esters using this compound.
Diagram 2: Comparison of Boronic Ester Synthesis Routes
Caption: Overview of alternative synthetic pathways to boronic esters.
Concluding Remarks for the Practicing Scientist
The synthesis of boronic esters from this compound is a robust and well-understood method, particularly valuable for its reliance on readily accessible starting materials. However, for substrates with sensitive functional groups, alternative methods like the Miyaura borylation may offer a milder and more compatible approach. The choice of synthetic route should be guided by the specific requirements of the target molecule, including functional group tolerance, desired scale, and cost considerations.
Regardless of the chosen method, rigorous analytical validation is non-negotiable. A combination of NMR spectroscopy, particularly ¹¹B NMR, and mass spectrometry provides the necessary confirmation of structure and purity, ensuring the reliability of these critical building blocks in subsequent synthetic transformations. As the demand for complex and diverse molecular architectures continues to grow in drug discovery and materials science, a thorough understanding of the available synthetic methodologies for boronic esters is essential for the modern researcher.
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A Comparative Study of Borate Esters as Dehydrating Agents: A Guide for Researchers
For professionals in pharmaceutical and chemical synthesis, the rigorous exclusion of water is often a critical parameter for ensuring reaction specificity, maximizing yield, and maintaining product stability. While various dehydrating agents are available, borate esters present a unique class of reagents that act through a reversible chemical reaction, offering distinct advantages in specific applications. This guide provides a comprehensive comparison of different borate esters, supported by experimental data and protocols, to aid researchers in selecting the optimal agent for their needs.
Introduction: The Role of Borate Esters in Dehydration
Borate esters are organoboron compounds typically synthesized through the condensation reaction of boric acid and an alcohol.[1] This reaction is an equilibrium process where water is removed to drive the formation of the ester.[2] The utility of borate esters as dehydrating agents stems from the reverse of their synthesis: hydrolysis. Upon contact with water, a borate ester will readily hydrolyze back to boric acid and the corresponding alcohol.[3][4] This reaction effectively scavenges water from a system.
The primary advantage of using borate esters is that the dehydration is a chemical, rather than a physical, process. This allows for the removal of water at a molecular level, which can be particularly effective for achieving very low water content in organic solvents and reaction mixtures.
Mechanism of Dehydration
The dehydration mechanism of borate esters is a straightforward hydrolysis reaction. The central boron atom in a borate ester is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack by water.[5][6] The reaction proceeds as follows:
B(OR)₃ + 3H₂O ⇌ B(OH)₃ + 3ROH
This equilibrium is driven to the right in the presence of excess water, effectively consuming it. The efficiency of a particular borate ester as a dehydrating agent is influenced by factors such as the steric hindrance of the alkyl (R) groups and their electronic effects.
Below is a diagram illustrating the general mechanism of borate ester hydrolysis.
Caption: General mechanism of borate ester hydrolysis.
Comparative Experimental Design
To objectively compare the performance of different borate esters, a standardized experimental protocol is essential. This section outlines a robust methodology for evaluating their dehydrating capacity. The primary metric for comparison is the reduction in water content of a standardized organic solvent.
Materials and Instruments
-
Borate Esters: Trimethyl borate, Triethyl borate, and Tri-isopropyl borate.
-
Solvent: Acetonitrile (HPLC grade), with an initial water content adjusted to a standardized level (e.g., 500 ppm).
-
Analytical Instrument: Karl Fischer Titrator (volumetric or coulometric).[7][8]
-
Standard: Certified water standard for Karl Fischer titrator calibration.
Experimental Workflow
The following diagram outlines the workflow for the comparative study.
Caption: Workflow for comparing borate ester dehydration performance.
Detailed Protocol
-
Titrator Calibration: Calibrate the Karl Fischer titrator according to the manufacturer's instructions using a certified water standard. This step is crucial for ensuring the accuracy of the water content measurements.[9]
-
Solvent Preparation: Prepare a stock solution of acetonitrile with a water content of approximately 500 ppm. The exact initial water content of this stock solution should be determined accurately by Karl Fischer titration.
-
Reaction Setup: For each borate ester to be tested, add a stoichiometric equivalent of the ester to a known volume of the standardized wet acetonitrile in a sealed, dry flask. The stoichiometry should be based on the initial water content.
-
Incubation and Sampling: Stir the solutions at a constant temperature (e.g., 25°C). At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 hours), carefully withdraw an aliquot from each flask for analysis.
-
Water Content Analysis: Immediately analyze the water content of each aliquot using the calibrated Karl Fischer titrator.[10]
-
Data Analysis: For each borate ester, plot the water content (in ppm) as a function of time. Calculate the final water content achieved and the initial rate of water removal.
Results and Discussion
The following table summarizes the expected performance of trimethyl borate, triethyl borate, and tri-isopropyl borate based on their chemical properties.
| Borate Ester | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Dehydration Rate | Final Water Content |
| Trimethyl Borate | 103.91[5] | 68[5] | 0.932[11] | Very Fast | Very Low |
| Triethyl Borate | 145.99[2] | 118[2] | 0.858[2] | Fast | Low |
| Tri-isopropyl Borate | 188.07[12] | 139-141[13] | 0.815[13] | Moderate | Moderate |
Analysis of Performance
-
Trimethyl Borate: Due to the minimal steric hindrance of the methyl groups, trimethyl borate is expected to have the fastest reaction kinetics with water.[14] This makes it an excellent choice for applications requiring rapid and deep dehydration. Its low boiling point also facilitates its removal from a reaction mixture by distillation.[15]
-
Triethyl Borate: With slightly bulkier ethyl groups, triethyl borate's reaction with water is expected to be slower than that of trimethyl borate.[16] However, it is less volatile and may be more suitable for reactions conducted at higher temperatures where the loss of a more volatile dehydrating agent would be a concern.[17]
-
Tri-isopropyl Borate: The significant steric hindrance from the isopropyl groups is predicted to result in the slowest dehydration rate among the three esters.[12][18] This slower reactivity can be advantageous in systems where a more controlled, gradual removal of water is desired. It is also the least volatile of the three.[13]
The choice of borate ester will, therefore, depend on the specific requirements of the chemical process, including the desired rate of dehydration, the final target water content, and the reaction conditions.
Practical Considerations and Applications
Borate esters are versatile reagents with applications in various areas of chemical and pharmaceutical development.
-
Solvent Drying: They are effective for drying aprotic solvents to very low water levels.
-
Reaction Water Scavenging: In condensation reactions that produce water as a byproduct, borate esters can be used to drive the equilibrium towards the product side.
-
Protecting Group Chemistry: The reversible reaction with diols can be utilized to protect these functional groups.
-
Pharmaceutical Synthesis: In the synthesis of water-sensitive active pharmaceutical ingredients (APIs), borate esters can be crucial for maintaining an anhydrous environment.[19]
It is important to handle borate esters in a dry atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis.[16]
Conclusion
Borate esters are highly effective chemical dehydrating agents, with their performance being directly related to the steric and electronic properties of their alkyl groups. Trimethyl borate offers the most rapid and thorough dehydration, while tri-isopropyl borate provides a more controlled, slower rate of water removal. Triethyl borate presents a balance between these two extremes. By understanding the principles outlined in this guide and employing rigorous analytical techniques like Karl Fischer titration, researchers can confidently select and utilize the most appropriate borate ester to meet the demanding requirements of modern chemical synthesis.
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A Senior Application Scientist's Guide to Boron-Based Reagents: A Performance Comparison Featuring Trihexyl Borate
Introduction: The Indispensable Role of Boron in Modern Synthesis
In the landscape of contemporary organic synthesis, organoboron compounds are fundamental tools for the construction of complex molecules.[1] From the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to applications in medicinal chemistry and materials science, the versatility of the carbon-boron bond is unparalleled.[2][3] Researchers in drug development and process chemistry are continually faced with a critical choice of reagent, balancing reactivity, stability, and practicality.
This guide provides an in-depth technical comparison of Trihexyl borate against other common classes of boron-based reagents. We will move beyond catalog specifications to explore the causal relationships behind their performance, supported by experimental data and field-proven insights. The focus will be on the practical implications of reagent choice, particularly in the synthesis of boronic acids—the workhorse precursors for many catalytic reactions.
The Boron Reagent Landscape: A Strategic Overview
The selection of a boron reagent is a strategic decision dictated by the specific synthetic challenge. The primary trade-off lies between the high reactivity of boronic acids and the superior stability of their esterified counterparts.[4]
-
Boronic Acids (R-B(OH)₂): These are generally highly reactive in catalytic cycles like the Suzuki-Miyaura coupling, often leading to faster reaction times.[4] This reactivity is attributed to their Lewis acidity, which facilitates the crucial transmetalation step.[4] However, this comes at the cost of reduced stability; boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, complicating storage and handling.[5]
-
Cyclic Boronate Esters (e.g., Pinacol Esters): These reagents offer significantly enhanced stability.[4] They are often crystalline solids that are easier to handle, purify chromatographically, and store for extended periods.[4] This robustness makes them ideal for multi-step syntheses and as stable intermediates. While generally less reactive than boronic acids, recent studies have shown they can participate directly in the transmetalation step without prior hydrolysis, with reaction rates being highly dependent on the ester's structure.[2]
-
Trialkyl Borates (B(OR)₃): This class, which includes this compound, serves a distinct and critical role. They are primarily used as electrophilic boron sources for the synthesis of boronic acids from highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents).[6][7] Their performance is therefore judged not by their direct participation in cross-coupling, but by their efficiency and reliability in preparing the active boronic acid species.
Physicochemical Properties: A Foundation for Performance
The physical properties of a reagent dictate its handling, safety, and application window. This compound's characteristics as a high-boiling point liquid offer distinct practical advantages over more volatile or solid reagents.
| Reagent | Formula | MW ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | C₁₈H₃₉BO₃ | 314.31 | Liquid | 311 |
| Trimethyl Borate | C₃H₉BO₃ | 103.91 | Liquid | 68-69 |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | Liquid | 139-141 |
| Pinacolborane | C₆H₁₃BO₂ | 127.98 | Liquid | 135 |
Comparative Performance Analysis
Hydrolytic Stability: The Critical Differentiator
A key performance indicator for trialkyl borates used in boronic acid synthesis is their stability towards premature hydrolysis. Uncontrolled reaction with trace water can consume the organometallic reagent, drastically reducing yield. Experimental data on the hydrolysis rates of various trialkyl borates reveals a stark and advantageous characteristic of this compound.
The following table summarizes the half-life (t½) for the hydrolysis of various borate esters in 60% (v/v) aqueous dioxane at 21°C. A longer half-life indicates greater stability.
| Reagent | Half-Life (t½) in minutes[8] |
| Triisopropyl borate | 0.0116 |
| Tri-n-butyl borate | 0.0117 |
| Tri-n-hexyl borate | 2.9 |
| Tri-sec-butyl borate | 3.5 |
| Tri-n-octyl borate | 16.0 |
Expertise & Insight: The data clearly demonstrates that this compound is orders of magnitude more stable to hydrolysis than its lower alkyl counterparts like triisopropyl and tributyl borate. This slow hydrolysis rate is a significant practical advantage. It provides a much wider window for handling and reaction setup, minimizing the impact of adventitious moisture which can be a major cause of yield loss, especially in large-scale preparations. While trimethyl borate is highly reactive, it is also notoriously sensitive to moisture, which can lead to the formation of boric acid and quench the organometallic reagent, resulting in lower yields of the desired boronic acid.[9][10] The enhanced stability of this compound translates directly to more robust and reproducible synthetic outcomes.
Performance in Boronic Acid Synthesis
The primary application of this compound is as a boron electrophile in the synthesis of boronic acids from organometallic reagents. The choice of the borate ester's alkyl group impacts not only stability but also reaction efficiency.
The general workflow is a two-stage process: first, the synthesis of the boronic acid, followed by its use in a subsequent reaction like Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
The boronic acid, synthesized from a reliable precursor like this compound, enters the cycle during the transmetalation step after activation by a base. [11]A high-purity boronic acid, free from residual organometallics or boric acid byproducts, is crucial for achieving high yields and preventing catalyst deactivation in this cycle.
Experimental Protocol: A Self-Validating System
This protocol describes a robust method for the synthesis of phenylboronic acid, a common building block, using this compound. The steps are designed to be self-validating, ensuring high purity and yield.
Objective: To synthesize phenylboronic acid from bromobenzene via a Grignard reagent, using this compound as the boron source.
Materials:
-
Bromobenzene (Ar-Br)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Grignard Reagent Formation (Trustworthiness Check 1):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add Mg turnings (1.2 eq).
-
Add anhydrous THF and a small crystal of iodine (as an initiator).
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous THF via an addition funnel. The initiation of the reaction is confirmed by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Borylation (The Core Reaction):
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. (Causality: This low temperature is critical to prevent over-addition of the nucleophilic Grignard reagent to the boronate product).
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous THF.
-
Slowly add the this compound solution to the cold Grignard reagent dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Hydrolysis and Workup (Trustworthiness Check 2):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form. (Causality: The acid hydrolyzes the intermediate boronate ester to the desired boronic acid and protonates any remaining Grignard reagent).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude phenylboronic acid.
-
-
Purification and Validation:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to afford pure phenylboronic acid as a white crystalline solid.
-
Confirm product identity and purity using ¹H NMR, ¹¹B NMR, and melting point analysis. The presence of a sharp singlet around 7.5-8.5 ppm in the ¹¹B NMR spectrum is characteristic of a boronic acid.
-
Conclusion and Outlook
This compound establishes its value not as a direct, highly reactive participant in catalytic cycles, but as a robust and stable foundational reagent. Its primary advantage over smaller, more common trialkyl borates is its significantly enhanced hydrolytic stability. [8]This property translates into more reliable and reproducible outcomes in the synthesis of boronic acids, particularly in scale-up operations where absolute exclusion of moisture can be challenging.
For the researcher and drug development professional, this compound represents a strategic choice for applications demanding a stable, liquid, and easy-to-handle boron source for the generation of high-purity boronic acids. Its performance characteristics make it a valuable tool for building the essential molecular scaffolds that drive innovation in chemistry and medicine.
References
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry Stack Exchange. (2024). What is the difference in reactivity between the various borates (trimethyl, triethyl, triisopropyl borate) to form boronic acids? [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. NIH Public Access, 2012(15), 2192-2195. [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
ResearchGate. (2016). Trimethyl Borate [B(OCH 3) 3] Production Methods. [Link]
- Singaram, B., & Zettler, M. W. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
- Singaram, B., & Zettler, M. W. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.
-
Li, W., Liu, W., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 5966. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
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Denmark Group. Boron-Based Crossed-Coupling Reactions. [Link]
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Mushtaq, I., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 1039-1060. [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
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Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
Royal Society of Chemistry. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Morken, J. P., et al. (2022). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters) to an Array of Electrophiles. NIH Public Access, 134(35), 10834-10837. [Link]
-
Young, D. W., et al. (1957). Hydrolysis Rates of Boric Acid Esters. Industrial & Engineering Chemistry, 49(2), 174-177. [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3293. [Link]
-
Organic Chemistry Portal. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]
-
Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(23), 7349. [Link]
-
American Chemical Society. (2016). Boron Reagents in Synthesis: Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
Watson, A. J. B., et al. (2018). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 83(15), 8048-8055. [Link]
-
Digital Commons @ NJIT. (1963). Synthesis of trimethyl borate by ester interchange. [Link]
-
Santillan, R., et al. (2014). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Molecules, 19(9), 13539-13553. [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
-
Wikipedia. Borate esters. [Link]
-
Morken, J. P., et al. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. NIH Public Access, 134(35), 10834-10837. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
Sources
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
A Spectroscopic Comparison of Trihexyl Borate and Its Hydrolysis Products: An In-Depth Technical Guide
This guide provides a detailed spectroscopic comparison of trihexyl borate and its hydrolysis products, boric acid and 1-hexanol. It is intended for researchers, scientists, and drug development professionals who utilize borate esters and require a comprehensive understanding of their characterization and stability in aqueous environments. This document offers field-proven insights into the causality behind experimental choices and provides self-validating protocols for reproducible results.
Introduction: The Significance of this compound and Its Hydrolysis
This compound, an organic ester of boric acid, finds applications in various chemical syntheses and material science domains. Its utility is intrinsically linked to its purity and stability, particularly against hydrolysis. The hydrolysis of this compound is a reversible reaction that yields boric acid and 1-hexanol, as depicted below. Understanding the spectroscopic signatures of each of these components is crucial for monitoring reaction kinetics, assessing product purity, and controlling process parameters.
The susceptibility of the trigonal planar boron atom in this compound to nucleophilic attack by water drives this reaction. The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient boron center, leading to the cleavage of the B-O bond and the subsequent formation of boric acid and 1-hexanol.
Caption: Hydrolysis of this compound.
This guide will delve into the distinct spectroscopic characteristics of this compound, boric acid, and 1-hexanol, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between this compound and its hydrolysis products give rise to unique spectroscopic signatures. A thorough understanding of these differences is paramount for qualitative identification and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. We will examine ¹H, ¹³C, and ¹¹B NMR spectra.
Key Differentiating Features in NMR:
-
¹H NMR: The most significant change upon hydrolysis is the disappearance of the triplet corresponding to the α-methylene protons (-OCH₂-) of the hexyl group in this compound and the appearance of a new triplet for the α-methylene protons in 1-hexanol at a slightly different chemical shift. Additionally, a broad signal for the hydroxyl protons of 1-hexanol and boric acid will appear.
-
¹³C NMR: The resonance of the α-carbon (-OCH₂-) in the hexyl group of this compound will shift upon hydrolysis to the corresponding α-carbon resonance in 1-hexanol.
-
¹¹B NMR: This is the most direct method for observing the boron environment. This compound, a tri-coordinate borate ester, exhibits a characteristic chemical shift in the downfield region. Upon hydrolysis, this signal will be replaced by a signal corresponding to boric acid, which is also a three-coordinate species but in a different chemical environment. The expected chemical shift for trialkyl borates is generally found in the range of +17 to +19 ppm.[1]
| Compound | ¹H NMR Chemical Shifts (ppm, Predicted/Typical) | ¹³C NMR Chemical Shifts (ppm, Predicted/Typical) | ¹¹B NMR Chemical Shift (ppm, Predicted/Typical) |
| This compound | ~3.7 (t, -OCH₂-), 1.2-1.6 (m, -(CH₂)₄-), 0.9 (t, -CH₃) | ~65 (-OCH₂-), ~32, 26, 23, 14 (alkyl chain) | ~18 |
| 1-Hexanol | ~3.6 (t, -CH₂OH), ~2.5 (br s, -OH), 1.2-1.6 (m, -(CH₂)₄-), 0.9 (t, -CH₃) | ~62 (-CH₂OH), ~33, 32, 26, 23, 14 (alkyl chain) | N/A |
| Boric Acid | ~4.5 (br s, -OH) | N/A | ~19 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The hydrolysis of this compound can be readily monitored by observing changes in the characteristic vibrational bands.
Key Differentiating Features in FTIR:
-
O-H Stretch: The most prominent indicator of hydrolysis is the appearance of a very broad and intense absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups in 1-hexanol and boric acid. This band is absent in pure this compound.
-
B-O Stretch: this compound exhibits a strong B-O stretching band around 1350-1450 cm⁻¹. Upon hydrolysis, this band is replaced by the characteristic B-O stretching of boric acid, which also appears in a similar region but with a different band shape and fine structure.
-
C-O Stretch: The C-O stretching vibration of the ester in this compound will be replaced by the C-O stretching of the alcohol in 1-hexanol, typically observed around 1050-1150 cm⁻¹.
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | 2950-2850 (C-H stretch), 1450-1350 (B-O stretch), 1150-1050 (C-O stretch) |
| 1-Hexanol | 3600-3200 (broad, O-H stretch), 2950-2850 (C-H stretch), ~1060 (C-O stretch)[2] |
| Boric Acid | 3200 (broad, O-H stretch), 1470-1400 (B-O stretch), 1200-1190 (B-O-H bend)[3][4] |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.
Key Differentiating Features in Raman:
-
Symmetric B-O Stretch: Boric acid has a characteristic symmetric B-O stretching mode that is strong in the Raman spectrum.
-
C-H Stretching Region: While both this compound and 1-hexanol have C-H stretching vibrations, the relative intensities and band shapes can differ, providing a means of differentiation.
| Compound | Key Raman Shifts (cm⁻¹, Predicted/Typical) |
| This compound (Predicted) | 2950-2850 (C-H stretches), ~880 (B-O symmetric stretch) |
| 1-Hexanol | 2950-2850 (C-H stretches), ~880 (C-C stretch) |
| Boric Acid | ~880 (B-O symmetric stretch)[5] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for inducing and monitoring the hydrolysis of this compound.
Workflow for Hydrolysis and Spectroscopic Analysis
Caption: Experimental workflow for hydrolysis monitoring.
Protocol for In-Situ NMR Monitoring of this compound Hydrolysis
This protocol describes how to monitor the hydrolysis of this compound directly in an NMR tube.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Deuterium oxide (D₂O)
-
5 mm NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.
-
Add 0.6 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the sample.
-
Initial Spectrum: Acquire ¹H and ¹¹B NMR spectra of the pure this compound solution. This will serve as your time-zero reference.
-
Initiate Hydrolysis: Using a micropipette, add a precise amount of D₂O (e.g., 10 µL) to the NMR tube. The amount can be varied to study the effect of water concentration on the hydrolysis rate.
-
Time-Course Monitoring: Immediately after the addition of D₂O, begin acquiring a series of ¹H and ¹¹B NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Data Analysis: Process the spectra and integrate the relevant signals. In the ¹H spectrum, monitor the decrease in the integral of the α-methylene protons of this compound and the increase in the integral of the α-methylene protons of 1-hexanol. In the ¹¹B spectrum, monitor the decrease in the signal for this compound and the emergence of the boric acid signal.
-
Quantification: Calculate the relative concentrations of the species at each time point to determine the hydrolysis kinetics.
Protocol for FTIR Analysis of this compound Hydrolysis
This protocol utilizes Attenuated Total Reflectance (ATR)-FTIR for monitoring the hydrolysis.
Materials:
-
This compound
-
Water (deionized)
-
Small vials
-
Micropipettes
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Initial Spectrum: Place a drop of pure this compound onto the ATR crystal and acquire a spectrum. This is your time-zero reference. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Reaction Mixture: In a small vial, mix a known amount of this compound with a specific volume of water and stir to initiate hydrolysis.
-
Time-Course Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and place it on the ATR crystal. Acquire an FTIR spectrum.
-
Data Analysis: Monitor the appearance and growth of the broad O-H stretching band (3200-3600 cm⁻¹) and changes in the B-O and C-O stretching regions to track the progress of the hydrolysis.
Protocol for Raman Spectroscopic Analysis
This protocol outlines the use of Raman spectroscopy to monitor the hydrolysis.
Materials:
-
This compound
-
Water (deionized)
-
Quartz cuvette or NMR tube
-
Raman spectrometer
Procedure:
-
Initial Spectrum: Acquire a Raman spectrum of pure this compound in a quartz cuvette.
-
Reaction Mixture: Prepare a mixture of this compound and water directly in the quartz cuvette.
-
Time-Course Monitoring: Acquire Raman spectra of the mixture at regular time intervals.
-
Data Analysis: Monitor the changes in the Raman spectrum, particularly the emergence of the symmetric B-O stretching mode of boric acid, to follow the hydrolysis reaction.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. By using complementary spectroscopic techniques, the results from one method can be corroborated by another. For instance, the kinetics of hydrolysis determined by the disappearance of the this compound signal in ¹¹B NMR should correlate with the appearance of the O-H stretch in the FTIR spectrum. Furthermore, the use of internal standards in NMR spectroscopy can provide highly accurate quantitative data.
Conclusion
The spectroscopic comparison of this compound and its hydrolysis products, boric acid and 1-hexanol, reveals distinct and measurable differences across NMR, FTIR, and Raman techniques. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify, quantify, and monitor the hydrolysis of this compound. By understanding the underlying principles and applying the detailed methodologies presented, scientists can ensure the integrity of their materials and the reliability of their experimental outcomes.
References
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]
-
ResearchGate. (n.d.). An IR spectrum of boric acid used for starting raw material. [Link]
-
ResearchGate. (n.d.). FTIR spectra of n-hexanol at different temperatures. [Link]
-
ResearchGate. (n.d.). FIGURE 3. (a) Raman band at 880 cm-1 of solid boric acid (H₃BO₃). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trihexyl Borate
Welcome to your definitive guide for the safe handling of Trihexyl borate (CAS No. 5337-36-0). As researchers and innovators, our primary responsibility extends beyond discovery to ensuring a safe and secure laboratory environment. This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Core Hazard Analysis: Understanding the Risks of this compound
Before selecting PPE, we must first understand the specific hazards posed by this compound. According to the Globally Harmonized System (GHS), this compound presents two primary classifications:
-
H319: Causes serious eye irritation. [1][2][3] This is the most significant immediate hazard. Direct contact with the liquid or aerosols can lead to significant, potentially painful, and damaging inflammation of the eyes.
-
H413: May cause long lasting harmful effects to aquatic life. [1] This classification underscores our environmental responsibility. Improper disposal can lead to the contamination of water systems, posing a threat to ecosystems.
While not classified as a skin irritant, contact should always be avoided through the use of appropriate gloves and lab coats.[4] Furthermore, like many borate esters, this compound is sensitive to moisture and will hydrolyze.
The Hierarchy of Controls: Your First Line of Defense
PPE is the last line of defense. Before you even select your gloves, you must ensure that engineering and administrative controls are in place. These controls are designed to minimize your exposure potential from the outset.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood. This provides adequate ventilation to prevent the inhalation of any potential mists or vapors and contains any accidental splashes or spills.[4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. This SOP should detail the specific quantities being used, the steps of the procedure, and the emergency contacts. Ensure all personnel are trained on this SOP before beginning work.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The rationale behind each piece of equipment is directly linked to the substance's hazard profile.
Eye and Face Protection
Given the H319 classification, eye protection is non-negotiable.
-
Required: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[4] Standard safety glasses with side shields do not provide an adequate seal against splashes and are therefore insufficient.
-
Recommended for large volumes (>1L) or splash-risk operations: A full-face shield worn over chemical safety goggles.
-
Causality: The "serious eye irritation" classification means that even minor splashes can have significant consequences. The complete seal provided by goggles is essential to prevent liquid from reaching the eye tissue.
Skin and Body Protection
-
Gloves: Wear chemical-resistant gloves. While specific breakthrough times for this compound are not widely published, nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Crucially, always inspect gloves for tears or pinholes before use and consult the glove manufacturer's chemical resistance chart. Remove and replace gloves immediately if they become contaminated.
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and fully fastened. This protects against incidental skin contact from splashes.
-
Additional Protection: For tasks with a high risk of splashing, consider a chemical-resistant apron worn over the lab coat.
Respiratory Protection
Under normal laboratory conditions with the use of a certified fume hood, respiratory protection is not typically required.[4][5] However, in the event of a large spill or a failure of engineering controls, respiratory protection may become necessary. If respiratory irritation is experienced, or if you are cleaning up a large spill, use a full-face respirator with an appropriate organic vapor cartridge.[4]
PPE Summary Table
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eyes | Chemical Safety Goggles | EN 166 or ANSI Z87.1 | Prevents serious eye irritation (H319) from splashes.[1][4] |
| Face | Face Shield (in addition to goggles) | N/A | Recommended for large-volume or high-splash risk procedures. |
| Hands | Chemical-Resistant Gloves (Nitrile) | N/A | Prevents direct skin contact. |
| Body | Laboratory Coat | Standard | Protects skin from contamination. |
| Respiratory | Not required with proper ventilation | N/A | Fume hood provides adequate protection from vapors.[4][5] |
Procedural Protocol: Safe Handling and Disposal
This step-by-step guide ensures that safety is integrated into every stage of your workflow.
Step 1: Pre-Experiment Preparation
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as detailed in Section 3.
Step 2: Handling this compound
-
Conduct all manipulations of the chemical deep within the fume hood.
-
Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4][5]
-
Keep containers tightly closed when not in use to prevent hydrolysis from atmospheric moisture.[7]
-
If transferring the liquid, do so carefully to minimize splashing.
Step 3: Post-Experiment & Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste into a dedicated, clearly labeled, and sealed waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Contaminated disposable items (e.g., pipette tips, gloves) must also be disposed of in the hazardous waste container.
-
To decontaminate glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood, collecting the rinsate as hazardous waste. Then, wash normally.
-
Doff PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Response: Spill Management Workflow
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the immediate steps to take.
Caption: Workflow for responding to a this compound spill.
References
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Triethyl borate Safety Data Sheet. Harper College.[Link]
-
This compound Product Information. LookChem.[Link]
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This compound - CAS Common Chemistry. CAS.[Link]
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Trimethyl Borate Hazard Summary. New Jersey Department of Health.[Link]
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This compound | C18H39BO3. PubChem.[Link]
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Tricyclohexyl Borate Safety Data Sheet. Indagoo Research Chemicals.[Link]
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Tris-(2-ethylhexyl) borate Product Information. JSC Aviabor.[Link]
-
Boric Acid Material Safety Data Sheet. Arbico Organics.[Link]
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Boric acid, trihexyl ester. NIST WebBook.[Link]
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Triethyl borate Safety Data Sheet. Acros Organics.[Link]
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This compound Safety Information. Starshine Chemical.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
